2-(Methylamino)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNFFJHHPCWXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486744 | |
| Record name | N2-Methylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32012-16-1 | |
| Record name | N2-Methylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Methylalaninamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Methylamino)propanamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Methylamino)propanamide
Introduction
This compound, particularly its chiral form derived from the amino acid alanine, represents a foundational molecular scaffold of significant interest to researchers in medicinal chemistry and drug development. As a derivative of alaninamide, this compound incorporates a secondary amine, which modifies its physicochemical properties, such as basicity, hydrogen bonding capability, and metabolic stability, compared to its primary amine counterpart. This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, logical synthesis strategies, robust analytical characterization methods, and potential pharmacological context. The information herein is curated for scientists and professionals requiring a deep, practical understanding of this versatile chemical entity.
Physicochemical Properties
The fundamental properties of this compound dictate its behavior in both chemical and biological systems. The presence of both amide and secondary amine functional groups results in a molecule with distinct characteristics. The (2S)-enantiomer, N-methyl-L-alaninamide, is a common form utilized in chiral synthesis.
| Property | Data | Source(s) |
| Molecular Formula | C₄H₁₀N₂O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Common Synonyms | N²-methylalaninamide, (2S)-2-(methylamino)propanamide | [1][3] |
| CAS Number | 32012-16-1 (unspecified stereochemistry) | [1] |
| 55988-12-0 ((2S)-isomer) | [2] | |
| 344609-44-5 ((2S)-isomer hydrochloride salt) | [3] | |
| Topological Polar Surface Area (TPSA) | 55.12 Ų (for HCl salt) | [3] |
| Predicted LogP | -0.4986 (for HCl salt) | [3] |
The molecule's low molecular weight and moderate TPSA suggest potential for good cell permeability, a desirable trait in drug development. The negative LogP value indicates its hydrophilic nature, consistent with its solubility in aqueous solutions, particularly when protonated as a hydrochloride salt.[3][4]
Synthesis and Purification
A robust and stereochemically controlled synthesis of this compound is critical for its application in drug discovery. While various routes are possible, a logical and field-proven approach begins with the readily available and chiral amino acid, L-alanine. This strategy ensures the final product retains the desired (S)-stereochemistry. The causality behind this multi-step approach is to selectively modify the carboxylic acid and amino moieties without compromising the chiral center.
Caption: Proposed synthetic workflow for (2S)-2-(Methylamino)propanamide.
Experimental Protocol: Synthesis of (2S)-2-(Methylamino)propanamide
This protocol is a representative methodology. Each step must be monitored (e.g., by TLC or LC-MS) to ensure reaction completion before proceeding.
-
Step 1: N-Protection of L-Alanine
-
Rationale: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in subsequent steps. This is a standard procedure in peptide synthesis.[5]
-
Procedure:
-
Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with cold 1 M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine.
-
-
-
Step 2: Amide Formation
-
Rationale: The carboxylic acid of N-Boc-L-alanine is activated with a coupling agent to facilitate the formation of the primary amide upon reaction with ammonia.
-
Procedure:
-
Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir for 20 minutes, then bubble ammonia gas through the solution or add a solution of ammonia in dioxane.
-
Monitor the reaction until completion. Perform an aqueous workup to isolate the crude N-Boc-L-alaninamide.
-
-
-
Step 3: N-Methylation
-
Rationale: The protected amino group is methylated. A strong base is required to deprotonate the Boc-protected amine's nitrogen, which can then act as a nucleophile towards methyl iodide.
-
Procedure:
-
Dissolve N-Boc-L-alaninamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Carefully add sodium hydride (NaH, 1.2 eq) portion-wise.
-
After gas evolution ceases, add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to proceed until the starting material is consumed.
-
Quench the reaction carefully with saturated ammonium chloride solution and extract the product.
-
-
-
Step 4: Deprotection
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the final product. Trifluoroacetic acid (TFA) is commonly used for its efficacy and volatility.
-
Procedure:
-
Dissolve the crude N-Boc-N-methyl-L-alaninamide in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure. The resulting product can be purified as the TFA salt or neutralized and purified as the free base.
-
-
-
Purification:
-
The final product can be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield high-purity this compound.[6]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Caption: A typical workflow for the analytical characterization of synthesized compounds.
Spectroscopic Profile (Predicted)
The following data are predicted based on the known structure and standard spectroscopic principles.[7][8]
¹H NMR Spectroscopy (500 MHz, D₂O)
-
Rationale: ¹H NMR provides detailed information about the number of different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.60 | Quartet (q) | 1H | CH -CH₃ |
| ~2.65 | Singlet (s) | 3H | N-CH ₃ |
| ~1.40 | Doublet (d) | 3H | CH-CH ₃ |
¹³C NMR Spectroscopy (125 MHz, D₂O)
-
Rationale: ¹³C NMR identifies all unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O (Amide Carbonyl) |
| ~58 | C H-CH₃ (Alpha-carbon) |
| ~32 | N-C H₃ |
| ~18 | CH-C H₃ |
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide & Sec. Amine) |
| 2980-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1650 | Strong | C=O Stretch (Amide I Band) |
| ~1550 | Medium | N-H Bend (Amide II Band) |
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.
-
Method: Electron Ionization (EI)
-
Expected M⁺: m/z = 102.1
-
Key Fragments: m/z = 87 ([M-CH₃]⁺), m/z = 58 ([CH₃NHCHCH₃]⁺), m/z = 44 ([CONH₂]⁺)
Standard Operating Procedure: NMR Data Acquisition
This protocol is adapted from standard methodologies for small molecule analysis.[9]
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃). For D₂O, a DSS reference standard is used; for CDCl₃, tetramethylsilane (TMS) is the standard.[8]
-
Vortex until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (standard single-pulse)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Temperature: 298 K
-
Potential Applications and Toxicological Considerations
While specific pharmacological data for this compound is not extensively documented in public literature, its structural motifs are present in various biologically active agents.
-
Chiral Building Block: As a derivative of L-alanine, it serves as a valuable chiral building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics, where N-methylation can enhance metabolic stability and modify conformation.
-
Pharmacological Context: The propanamide scaffold is found in numerous pharmaceuticals. Structurally related compounds, such as certain cinnamylpiperazines (e.g., 2-methyl AP-237) and other molecules containing a 2-methyl-propan-1-amine moiety, have been investigated as modulators of opioid receptors.[10][11] This suggests that derivatives of this compound could be explored for their potential activity at various CNS targets.
-
Toxicological Profile: No specific toxicological studies on this compound were identified. As a standard practice in drug development, initial toxicological assessment should be conducted using in vitro methods, such as cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity). Further in vivo studies would be required based on the intended application and initial screening results.
Conclusion
This compound is a chemically tractable and versatile molecule with significant potential as a synthetic intermediate in pharmaceutical research. Its properties are defined by the interplay of its amide and secondary amine functionalities on an alanine backbone. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and reliably characterize this compound. Future investigations into its biological activity and that of its derivatives may unveil novel therapeutic applications, leveraging the foundational insights provided by its well-defined chemical nature.
References
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2-Methyl-2-(methylamino)propanamide. PubChem, National Center for Biotechnology Information. [Link]
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N-Acetyl-L-alanyl-N-methyl-L-alaninamide. PubChem, National Center for Biotechnology Information. [Link]
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N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide. PubChem, National Center for Biotechnology Information. [Link]
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What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL?. LookChem. [Link]
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L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0. Fengchen Group Co., Ltd. [Link]
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2-Methyl-2-(methylamino)propanamide 250mg. Dana Bioscience. [Link]
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Synthesis of propanamide. PrepChem.com. [Link]
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2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource. [Link]
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How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]
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Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]
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Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]
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Spectroscopy Worked Example Combining IR, MS, and NMR. LabXchange. [Link]
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Analytical Methods. Royal Society of Chemistry. [Link]
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Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]
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Propanamide, 2-methyl-. NIST WebBook. [Link]
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Lin, C.-H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5399. [Link]
- Synthesis Method of 3-Methylamino-1, 2-Propanediol.
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An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)propanamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(methylamino)propanamide, a valuable building block in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and analytical characterization involved in its synthesis. Emphasis is placed on the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical application. The guide details the synthesis of the key precursor, N-methyl-L-alanine, and its subsequent conversion to the target amide, addressing the challenges associated with sterically hindered N-methylated amino acids.
Introduction: The Significance of this compound
This compound, also known as N-methyl-alaninamide, is a chiral amide derivative of the non-proteinogenic amino acid N-methyl-L-alanine. Its structure, featuring a secondary amine and a primary amide, makes it a versatile intermediate in the synthesis of more complex molecules. The incorporation of an N-methyl group into peptide backbones can significantly enhance the pharmacokinetic properties of peptide-based drugs, including increased metabolic stability against enzymatic degradation and improved membrane permeability.[1] This makes this compound and its derivatives of considerable interest to the pharmaceutical industry for the development of novel therapeutics.
This guide will delineate the primary synthetic strategies for obtaining this compound, focusing on a logical and efficient pathway that begins with the synthesis of its precursor, N-methyl-L-alanine.
Synthesis of the Key Precursor: N-Methyl-L-alanine
The synthesis of this compound logically commences with the preparation of its direct precursor, N-methyl-L-alanine. Several methodologies exist for the N-methylation of L-alanine, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, stereochemical purity requirements, and available resources.
Reductive Amination of L-Alanine
A common and efficient method for the synthesis of N-methyl-L-alanine is the reductive amination of L-alanine using formaldehyde in the presence of a reducing agent. This one-pot reaction is advantageous due to its relatively mild conditions and the use of readily available starting materials.[2]
Reaction Pathway: Reductive Amination
Caption: Reductive amination of L-alanine to N-methyl-L-alanine.
Experimental Protocol: Reductive Amination of L-Alanine [2]
-
Dissolution: Dissolve L-alanine (1.0 eq) in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq) to the cooled solution while maintaining the temperature at 0°C.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2 to decompose any excess borohydride.
-
Purification: The crude N-methyl-L-alanine can be purified by ion-exchange chromatography. Load the acidified solution onto a strong cation-exchange resin (e.g., Dowex 50W X8). Wash the resin with deionized water to remove impurities, and then elute the product with an aqueous ammonia solution. Concentrate the eluate under reduced pressure to obtain pure N-methyl-L-alanine.
N-Methylation of Protected L-Alanine
An alternative strategy involves the protection of the amino group of L-alanine, followed by methylation, and subsequent deprotection. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under methylation conditions and its facile removal under acidic conditions.[3]
Reaction Workflow: Protected N-Methylation
Caption: Synthesis of N-methyl-L-alanine via Boc protection and methylation.
Experimental Protocol: N-Methylation of Boc-L-Alanine [3]
-
Protection: Dissolve L-alanine (1.0 eq) in a mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with a 10% aqueous sodium hydroxide solution. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture overnight at room temperature to yield Boc-L-alanine.
-
Methylation: Dissolve the obtained Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to 0°C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. After stirring for 30 minutes, add methyl iodide (CH₃I, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup and Deprotection: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. The Boc-protected N-methyl-L-alanine can then be deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Evaporation of the solvent yields N-methyl-L-alanine.
| Synthesis Method | Key Reagents | Typical Yield (%) | Stereochemical Purity | Advantages | Disadvantages |
| Reductive Amination | L-Alanine, HCHO, NaBH₄ | 70-85[2] | High | One-pot reaction, mild conditions. | Requires careful temperature control. |
| Protected N-Methylation | L-Alanine, Boc₂O, NaH, CH₃I, TFA | 65-80[3] | High | Well-controlled reaction. | Multi-step process, use of hazardous reagents (NaH, CH₃I). |
Amidation of N-Methyl-L-alanine to this compound
The conversion of N-methyl-L-alanine to its corresponding amide, this compound, presents a significant challenge due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the amine and can lead to difficulties in amide bond formation.[5] To overcome this, potent coupling reagents are often employed. A common strategy involves the use of a protected N-methyl-L-alanine derivative to facilitate the amidation reaction, followed by deprotection.
Amidation of N-Boc-N-methyl-L-alanine
This method utilizes the Boc-protected N-methyl-L-alanine synthesized in the previous step. The carboxylic acid is activated and then reacted with ammonia to form the amide.
Reaction Pathway: Amidation and Deprotection
Caption: Synthesis of this compound via amidation and deprotection.
Experimental Protocol: Amidation and Deprotection
-
Activation and Amidation:
-
Dissolve N-Boc-N-methyl-L-alanine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[5]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-Boc-2-(methylamino)propanamide.
-
-
Deprotection:
-
Dissolve the crude N-Boc-2-(methylamino)propanamide in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrogen chloride in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours.[6]
-
The product, this compound hydrochloride, will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to yield this compound hydrochloride as a solid.[7]
-
Characterization of this compound
The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group on the nitrogen, the alpha-proton, the methyl group on the alpha-carbon, and the amide protons. The hydrochloride salt may show a broad signal for the amine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the alpha-carbon, the N-methyl carbon, and the C-methyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the protonated molecule [M+H]⁺. |
| Purity (HPLC) | A single major peak indicating high purity. |
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategies and coupling methodologies to overcome the challenges associated with N-methylated amino acids. This guide has outlined a reliable synthetic route starting from L-alanine, proceeding through the key intermediate N-methyl-L-alanine, and culminating in the formation of the target amide. The provided protocols, rooted in established chemical principles, offer a practical framework for researchers in the field of drug discovery and organic synthesis. Adherence to the described experimental procedures and analytical characterization will ensure the successful and reproducible synthesis of high-purity this compound.
References
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Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2-(methylamino)propanamide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
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ResearchGate. (n.d.). Direct amidations between N-Boc protected β-amino acid and.... Retrieved from [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
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ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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2-(Methylamino)propanamide CAS number
An In-depth Technical Guide to 2-(Methylamino)propanamide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, including a critical analysis of its various Chemical Abstracts Service (CAS) numbers corresponding to its racemic, stereospecific, and salt forms. Detailed methodologies for its synthesis from L-alanine are presented, alongside robust analytical techniques for characterization and quality control. Furthermore, this guide discusses the compound's applications, particularly as a precursor in the development of more complex molecules, and outlines essential safety and handling protocols. The information is structured to support researchers and drug development professionals in the effective and safe utilization of this versatile molecule.
Chemical Identity and Properties: Navigating the CAS Numbers
A precise understanding of a chemical's identity is fundamental to research and development. For this compound, this is complicated by the existence of multiple CAS numbers corresponding to its different forms.
The parent compound, in its racemic form, is identified by CAS Number 32012-16-1 .[1] However, in many pharmaceutical applications, stereochemistry is critical. The enantiomerically pure (S)-form, derived from the natural amino acid L-alanine, is specifically identified by CAS Number 55988-12-0 .[2] Additionally, this compound is often supplied and used as a hydrochloride salt for improved stability and handling; these salts also have unique identifiers, such as 344609-44-5 for (2S)-2-(Methylamino)propanamide hydrochloride .[3] It is crucial for researchers to verify the specific form required for their application by consulting the supplier's certificate of analysis.
The table below summarizes the core chemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N | [1] |
| Molecular Formula | C₄H₁₀N₂O | [1][2] |
| Molecular Weight | 102.14 g/mol | [1][2][4] |
| CAS Number (Racemic) | 32012-16-1 | [1] |
| CAS Number ((2S)-enantiomer) | 55988-12-0 | [2] |
| CAS Number ((2S)-HCl Salt) | 344609-44-5 | [3] |
| InChI Key | QKNFFJHHPCWXTH-UHFFFAOYSA-N | [1] |
| SMILES | CC(NC)C(N)=O | [3] |
| Physical Form | Solid | [1][5] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (2S)-2-(Methylamino)propanamide typically starts from the readily available and chiral amino acid, L-alanine. The general strategy involves the protection of the amine, activation of the carboxylic acid to form the amide, and subsequent N-methylation.
Conceptual Synthesis Workflow
The following diagram illustrates a common synthetic pathway from L-alanine. The causality of this multi-step process is rooted in the need to selectively modify different functional groups. The amine is first protected to prevent it from reacting during the amide formation step. The carboxylic acid is then activated to facilitate its reaction with ammonia to form the primary amide. Finally, the protecting group is removed, and the secondary amine is formed via methylation.
Caption: A representative synthetic pathway for (2S)-2-(Methylamino)propanamide.
Experimental Protocol: Synthesis from L-Alanine (Illustrative)
This protocol is a conceptual representation and should be adapted and optimized based on laboratory conditions and safety assessments.
-
N-Protection of L-Alanine:
-
Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride) at a controlled temperature (e.g., 0°C) to form N-Boc-L-alanine.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product.
-
-
Amide Formation:
-
Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Stir until the reaction is complete, monitoring by TLC.
-
Filter the reaction mixture to remove byproducts and purify the resulting N-Boc-L-alaninamide.
-
-
N-Methylation:
-
In an inert atmosphere, dissolve the N-Boc-L-alaninamide in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a strong base (e.g., sodium hydride) to deprotonate the amide nitrogen.
-
Introduce a methylating agent, such as methyl iodide.
-
Carefully quench the reaction and purify the N-methylated product.
-
-
Deprotection:
-
Dissolve the protected intermediate in a suitable solvent.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleave the Boc protecting group.
-
Remove the solvent under reduced pressure to yield the final product, often as a salt (e.g., hydrochloride or trifluoroacetate).
-
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques.
Analytical Workflow Diagram
The following diagram outlines a standard workflow for the quality control analysis of a synthesized batch of the target compound.
Caption: A typical workflow for the analytical characterization of the compound.
Protocol: Chiral HPLC for Enantiomeric Purity
This method is designed to separate the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.) of the synthesized product.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A column with a chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., cellulose or amylose). The choice of CSP is critical and must be validated for its ability to separate the enantiomers.
-
Mobile Phase: A mixture of solvents like hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the synthesized sample solution.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.
-
Calculate the area of each peak.
-
Determine the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Applications in Research and Drug Development
This compound and its chiral counterpart, (2S)-2-(methylamino)propanamide, are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they serve as valuable building blocks or intermediates in the synthesis of more complex and biologically active molecules.[6] Their bifunctional nature—possessing both an amine and an amide group—allows for diverse chemical modifications, making them useful synthons for creating libraries of compounds in drug discovery campaigns. The presence of the methylamino group can influence the pharmacokinetic properties, such as solubility and receptor binding affinity, of the final compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: While specific GHS classifications for this exact compound are not detailed in the provided results, related amino amides and amino alcohols often carry warnings for skin and eye irritation.[7] It is prudent to treat the compound as potentially harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] All handling should be performed in a well-ventilated area or under a chemical fume hood.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible substances such as strong oxidizing agents and acids.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a foundational chemical entity whose utility in scientific research is underscored by the need for precise identification through its CAS number. Understanding the distinction between its racemic, enantiomerically pure, and salt forms is paramount for reproducible and targeted synthesis. The methodologies outlined in this guide for its synthesis and analysis provide a framework for its effective application in research and drug development. Adherence to strict safety protocols ensures its responsible use as a building block for the next generation of complex molecules.
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An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(Methylamino)propanamide
Abstract
2-(Methylamino)propanamide, a simple N-methylated derivative of alaninamide, represents a chemical entity of interest at the intersection of peptidomimetic design and small molecule drug discovery. While direct pharmacological data on this specific compound is not extensively available in current literature, its structural motifs—an N-methylated amine and a propanamide backbone—suggest a range of potential biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the mechanism of action of this compound. We will delve into the established principles of N-methylation in enhancing the drug-like properties of amino acid-based molecules and, from this foundation, hypothesize potential mechanisms of action for this compound. This guide culminates in a detailed roadmap of experimental protocols and workflows designed to systematically investigate these hypotheses, thereby providing a clear path for future research into this promising molecule.
The Strategic Advantage of N-Methylation in Amino Acid-Based Scaffolds
The N-methylation of amino acids and peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.[1] This seemingly minor modification can profoundly alter the physicochemical and biological properties of the parent molecule.
One of the primary benefits of N-methylation is the enhancement of metabolic stability. The N-methyl group provides steric hindrance, rendering the adjacent peptide or amide bond less susceptible to enzymatic degradation by proteases and peptidases.[1] This increased resistance to metabolic breakdown can lead to a longer biological half-life and improved bioavailability.
Furthermore, N-methylation increases the lipophilicity of a molecule. This enhanced "greasiness" can facilitate passage across biological membranes, including the blood-brain barrier, which is a critical consideration for neurologically active compounds.[2] From a conformational perspective, the N-methyl group restricts the rotation around the N-Cα bond, which can lock the molecule into a more bioactive conformation and potentially increase its affinity for a biological target.[3] This conformational rigidity can be a key factor in designing potent and selective enzyme inhibitors or receptor modulators.[1]
Physicochemical Profile of this compound
To embark on a rational investigation of its mechanism of action, it is essential to understand the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | PubChem CID: 541493[4] |
| Molecular Weight | 102.14 g/mol | PubChem CID: 541493[4] |
| XLogP3-AA | -1.0 | PubChem CID: 541493[4] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 541493[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 541493[4] |
| Rotatable Bond Count | 2 | ChemScene[5] |
The negative XLogP3-AA value suggests that this compound is a relatively polar molecule, which may have implications for its passive diffusion across cell membranes. However, its small size and the presence of the N-methyl group could still allow for significant cellular uptake via other mechanisms.
Hypothesized Mechanisms of Action and Potential Biological Targets
Given the structural simplicity of this compound, its mechanism of action is likely to be subtle, possibly involving allosteric modulation of a target or acting as a metabolic precursor. Based on the known activities of structurally related alaninamide derivatives, we can propose several plausible hypotheses.
Neuromodulatory Activity
Recent studies have demonstrated that certain alaninamide derivatives possess potent antiseizure and antinociceptive properties.[6] This suggests that the alaninamide scaffold can serve as a pharmacophore for targeting receptors and ion channels in the central nervous system.
-
Hypothesis 1: GABA Receptor Modulation: this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, a major inhibitory neurotransmitter. The N-methyl group could facilitate interaction with a specific binding pocket on the receptor complex.
-
Hypothesis 2: Ion Channel Blockade: The compound might act as a blocker of voltage-gated sodium or calcium channels, a mechanism common to many anticonvulsant and analgesic drugs.
Antimicrobial and Anti-inflammatory Activity
The pyrimidine scaffold, which shares some structural similarities with the propanamide backbone, is known for its broad-spectrum biological activities, including antimicrobial and anti-inflammatory effects.[7]
-
Hypothesis 3: Inhibition of Bacterial Cell Wall Synthesis: The D-alanyl-D-alanine motif is a key component of bacterial peptidoglycan.[3] It is plausible that this compound could act as a mimetic of this dipeptide, inhibiting enzymes involved in cell wall biosynthesis, such as D-alanine ligase.
-
Hypothesis 4: Modulation of Inflammatory Pathways: The compound could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) or prostaglandins.
A Roadmap for Elucidating the Mechanism of Action: Proposed Experimental Workflows
A systematic, multi-tiered approach is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed, starting with broad phenotypic screening and progressively narrowing down to specific target identification.
Tier 1: Broad Phenotypic Screening
Objective: To identify any significant biological activity of this compound in a range of cell-based and biochemical assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate various human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial and Fungal Strains: Prepare standardized inoculums of a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.[8]
Tier 2: Hit Validation and Target Class Identification
Objective: To confirm and further characterize any hits from Tier 1 and to identify the class of biological targets.
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours, measure the amount of nitrite in the cell culture supernatant using the Griess reagent.[7]
-
Data Analysis: Calculate the IC50 for NO inhibition.
Tier 3: Specific Target Identification
Objective: To identify the specific molecular target(s) of this compound.
Protocol 4: Affinity Chromatography
-
Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from a cell line or tissue that showed a response in the Tier 1 assays.
-
Binding and Elution: Incubate the cell lysate with the compound-immobilized beads. Wash away non-specifically bound proteins and then elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Potential Therapeutic and Research Applications
Should the hypothesized mechanisms of action be confirmed, this compound or its optimized derivatives could have several potential applications:
-
As a CNS Agent: If shown to have neuromodulatory activity, it could be a lead compound for the development of new treatments for epilepsy, neuropathic pain, or anxiety disorders.
-
As an Antimicrobial Agent: If it demonstrates significant antimicrobial activity, particularly against drug-resistant strains, it could be developed as a novel antibiotic.
-
As a Research Tool: As a small, cell-permeable molecule with a specific biological activity, it could be a valuable tool for probing the function of its target protein(s) in various biological systems.
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Socała, K., Nieoczym, D., Pieróg, M., Wyska, E., Szafarz, M., Doboszewska, U., & Wlaź, P. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(11), 5677. [Link]
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Socała, K., Nieoczym, D., Pieróg, M., Wyska, E., Szafarz, M., Doboszewska, U., & Wlaź, P. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(11), 5677. [Link]
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Navigating the Scientific Landscape of 2-(Methylamino)propanamide: A Review of Available Data and Future Research Directions
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of chemical compounds with potential biological activity, 2-(Methylamino)propanamide presents a curious case. While its simple structure suggests a foundational role in medicinal chemistry, a comprehensive review of the scientific literature reveals a notable scarcity of direct research into its specific biological functions. This technical guide, therefore, deviates from a traditional whitepaper format. Instead, it aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge landscape surrounding this compound and its close chemical relatives. By analyzing the available data on related structures, we can infer potential areas of investigation and chart a course for future research.
Chemical Identity and Properties
This compound is a small molecule with the chemical formula C4H10N2O.[1] It is a derivative of the amino acid alanine, featuring a methyl group attached to the alpha-amino group and an amide group at the carboxyl terminus. Several isomeric forms and related compounds appear in chemical databases, including:
-
(2S)-2-(Methylamino)propanamide : The (S)-enantiomer of the compound.[1]
-
2-Methyl-2-(methylamino)propanamide : An isomer with a methyl group on the second carbon atom.[2]
-
(2S)-2-(Methylamino)propanamide hydrochloride : The hydrochloride salt of the (S)-enantiomer.[3]
A summary of the key chemical properties for these related compounds is presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (2S)-2-(methylamino)propanamide | 55988-12-0 | C4H10N2O | 102.14[1] |
| 2-Methyl-2-(methylamino)propanamide | 23232-69-1 | C5H12N2O | 116.16[2] |
| (2S)-2-(Methylamino)propanamide hydrochloride | 344609-44-5 | C4H11ClN2O | 138.60[3] |
Inferred Biological Potential from Related Structures
1. Central Nervous System Activity:
The core propanamide scaffold is present in numerous centrally acting agents. For instance, derivatives of 2-aminopropanamide have been explored for their potential as anticonvulsants and neuroprotective agents. The introduction of a methylamino group, as seen in this compound, could modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and interaction with CNS targets.
2. Antimicrobial and Anticancer Potential:
The propanamide moiety is a feature in some antimicrobial and anticancer agents.[4] For example, certain propanamide-based compounds have shown activity against multidrug-resistant bacteria.[5][6] In the realm of oncology, various substituted propanamides have been investigated for their ability to inhibit tumor growth through different mechanisms.[7][8][9][10] The specific biological effects are highly dependent on the nature and position of substituents on the propanamide core.
3. Receptor Modulation:
More complex molecules incorporating a propanamide-like structure have been designed as receptor modulators. For example, 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL is a precursor for the synthesis of a CB2 receptor modulator, suggesting a potential role for related small molecules in the endocannabinoid system.[11] Furthermore, derivatives of 2-(4-Methylsulfonylaminophenyl) propanamide have been identified as potent TRPV1 antagonists, indicating that the propanamide backbone can be a key element for interaction with ion channels.[12] Similarly, complex propanamide analogs have been developed as antagonists for the Urotensin II receptor, a G-protein coupled receptor involved in cardiovascular regulation.[13][14]
Experimental Workflows for Future Investigation
To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments would be necessary. The following workflow provides a logical progression for such an investigation.
Caption: A proposed experimental workflow for the investigation of the biological activity of this compound.
Detailed Methodologies
1. Synthesis and Purification:
-
A detailed, step-by-step protocol for the synthesis of this compound and its enantiomers should be established and optimized.
-
Purification would likely involve techniques such as column chromatography and recrystallization.
-
Characterization of the final product would be confirmed using NMR, mass spectrometry, and elemental analysis.
2. In Vitro Cellular Assays:
-
Cell Viability Assay (MTT Assay):
-
Plate various human cell lines (e.g., cancer cell lines, normal cell lines) in 96-well plates.
-
Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Receptor Binding Assays:
-
Utilize commercially available kits or develop in-house assays for a panel of relevant receptors (e.g., GPCRs, ion channels).
-
Incubate cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.
-
3. In Vivo Studies:
-
Animal Models of Disease:
-
Select appropriate animal models based on the in vitro findings (e.g., xenograft models for cancer, neurobehavioral models for CNS effects).[7]
-
Administer this compound via a suitable route (e.g., oral, intraperitoneal).
-
Monitor relevant physiological and behavioral endpoints over the course of the study.
-
-
Pharmacokinetic Analysis:
-
Administer a single dose of this compound to animals.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
-
The biological activity of this compound remains an unexplored area within the scientific literature. While direct evidence is lacking, the known activities of structurally related propanamide derivatives suggest that this compound could possess interesting pharmacological properties, potentially in the areas of CNS modulation, antimicrobial, or anticancer activity. The experimental framework outlined in this guide provides a roadmap for future research to systematically evaluate the biological potential of this compound. Such studies are essential to unlock the therapeutic possibilities of this simple yet intriguing molecule and to expand our understanding of the structure-activity relationships within the broader class of propanamides. The journey from a simple chemical entity to a potential therapeutic agent is long and requires rigorous scientific inquiry, and for this compound, that journey is yet to begin.
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023-07-31). Available at: [Link]
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2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II. (2022-12-19). Available at: [Link]
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2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II receptor - PubMed. (2023-01-18). Available at: [Link]
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2-[(2-Propan-2-yloxyphenyl)methylamino]propanamide | C13H20N2O2 | CID - PubChem. Available at: [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023-07-31). Available at: [Link]
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Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice - PMC - NIH. Available at: [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. Available at: [Link]
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(2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one | C11H15NO | CID - PubChem. Available at: [Link]
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In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. Available at: [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC - PubMed Central. (2025-07-20). Available at: [Link]
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Introduction: The Strategic Value of N-Methylation in Propanamide Scaffolds
An In-Depth Technical Guide to the Core Principles of 2-(Methylamino)propanamide Structural Analogs
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The this compound scaffold serves as a versatile and compelling starting point for the design of novel therapeutics. Its inherent structure, featuring a chiral center and an amide bond, offers rich opportunities for modification. The strategic incorporation of a methyl group on the amine nitrogen (N-methylation) is a cornerstone of its utility, a subtle modification that imparts profound effects on a molecule's therapeutic potential.
N-methylation is a well-established strategy to enhance drug-like properties. It can sterically shield the adjacent amide bond from proteolytic degradation, significantly increasing the metabolic stability and in vivo half-life of a compound.[1][2][3] Furthermore, the removal of the amide proton eliminates a hydrogen bond donor, which can enhance membrane permeability and oral bioavailability.[3][4] This modification also introduces conformational constraints, locking the molecule into a more defined three-dimensional shape that can lead to higher binding affinity and selectivity for its biological target.[5] The success of this approach is exemplified by drugs like Cyclosporin A, an N-methylated cyclic peptide, which revolutionized organ transplantation.[1][4]
This guide provides a comprehensive exploration of this compound structural analogs. We will dissect their synthesis, elucidate the principles of their structure-activity relationships (SAR) through targeted case studies on ion channel and GPCR modulation, and provide detailed, field-proven experimental protocols. The objective is to equip researchers and drug developers with the foundational knowledge and practical methodologies required to effectively leverage this promising chemical scaffold.
Part I: Synthesis and Structural Characterization
The rational design of novel analogs is predicated on robust and reproducible synthetic chemistry, coupled with rigorous analytical characterization to confirm structure and purity.
Core Synthetic Strategy: Amide Bond Formation
The most prevalent and versatile method for synthesizing this compound analogs is through standard peptide coupling reactions. This involves the formation of an amide bond between the carboxylic acid of an N-protected, N-methylated alanine precursor and a primary or secondary amine of interest. The choice of coupling reagent is critical to ensure high yield and minimize racemization.
The causality behind this choice rests on activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed due to their efficiency and suppression of side reactions. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
Caption: Generalized workflow for the synthesis of this compound analogs.
Analytical Characterization Techniques
Self-validating protocols require rigorous analytical confirmation at each stage. The identity, purity, and stereochemical integrity of synthesized analogs are confirmed using a suite of standard spectroscopic and chromatographic methods.
| Technique | Primary Application | Rationale & Key Insights |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the covalent framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals verify the presence of the N-methyl group, the propanamide backbone, and the specific substituents introduced. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the exact mass of the synthesized compound, confirming its elemental composition. Techniques like ESI-MS are crucial for verifying the mass of the final product and key intermediates.[6] |
| RP-HPLC | Purity Assessment | Quantifies the purity of the final compound by separating it from unreacted starting materials, reagents, and byproducts. A high-purity profile (>95%) is essential for accurate biological testing.[7] |
| Chiral HPLC | Enantiomeric Purity | For stereospecific synthesis, chiral HPLC is used to determine the enantiomeric excess (e.e.), ensuring that the desired stereoisomer was produced and that no significant racemization occurred during synthesis.[7] |
Part II: Structure-Activity Relationships (SAR) and Biological Targets
The therapeutic utility of this compound analogs is realized through their interaction with specific biological targets. SAR studies systematically modify the chemical structure to map the molecular features required for potent and selective activity.
Case Study 1: Analogs as TRPV1 Antagonists for Analgesia
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of pain and heat stimuli, making it an attractive target for novel analgesics.[8] Structure-activity relationship studies on a series of 2-(4-methylsulfonylaminophenyl) propanamides have provided detailed insights into the requirements for potent TRPV1 antagonism.[8][9]
The core scaffold was conceptually divided into three regions for systematic modification:
-
A/B-Region: The 2-(phenyl)propanamide core.
-
C-Region: The substituent attached to the propanamide nitrogen.
Initial optimization identified the 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide as a highly effective A/B-region.[8] Subsequent exploration focused on the C-region, replacing the initial 4-t-butylbenzyl group with various aryl alkyl and diaryl alkyl moieties to probe the binding pocket. This systematic approach is a self-validating system; each new analog provides feedback that informs the design of the next, logically progressing toward a candidate with optimized affinity and antagonism.
Caption: Key SAR drivers for 2-phenylpropanamide-based TRPV1 antagonists.
Quantitative SAR Data for TRPV1 Antagonists
| Compound | Key C-Region Modification | Binding Affinity (Ki, nM) | Antagonist Potency (Ki(ant), nM) | Reference |
| 3 | 4-t-butylbenzyl (Lead) | 45.3 | 7.9 | [8] |
| 50 | 4-(4-chlorophenoxy)benzyl | 21.5 | 13.7 | [8] |
| 54 | Diphenylmethyl | 108.0 | 8.0 | [8] |
These data demonstrate a clear dissociation between binding affinity and functional antagonism. While compound 50 showed a twofold improvement in binding affinity over the lead compound 3 , compound 54 exhibited comparable antagonist potency despite weaker binding, highlighting the complexity of the interaction and the importance of functional assays.[8][9]
Case Study 2: Analogs as Urotensin II Receptor Antagonists
The Urotensin II (UII) receptor, a G-protein coupled receptor (GPCR), is implicated in cardiovascular diseases due to the potent vasoconstrictive properties of its ligand, UII.[10][11] The development of small-molecule antagonists is a promising therapeutic strategy. A series of 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs were identified as a novel chemotype for UII receptor antagonism.[11][12]
Initial leads in this series were hampered by poor aqueous solubility and significant inter-species variability in activity between human and mouse receptors.[10][11] The research team conducted extensive SAR studies to resolve these issues. The key insight was that modifying the terminal carboxamide from an aryl to an alkyl group significantly improved solubility and pharmacokinetic properties without sacrificing potency. This iterative process of identifying a problem (solubility), hypothesizing a structural solution (alkyl carboxamide), and synthesizing and testing the new analogs is a hallmark of experienced drug development.
One optimized compound, 4r , demonstrated a potent in vitro profile and successfully prevented UII-induced blood pressure increases in a mouse model, providing in vivo proof-of-concept for this class of antagonists.[10][12]
Part III: Experimental Protocols and Methodologies
The translation of chemical concepts into tangible results depends on meticulously executed and well-documented experimental protocols.
Protocol 1: General Procedure for Amide Coupling Synthesis
This protocol describes a representative synthesis of a this compound analog via HATU-mediated amide coupling.
Objective: To synthesize an N-substituted this compound analog.
Materials:
-
Boc-N-methyl-L-alanine (1.0 eq)
-
Target amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of Boc-N-methyl-L-alanine in anhydrous DMF, add the target amine followed by DIPEA. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU portion-wise over 5 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x). The purpose of the bicarbonate wash is to remove unreacted acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, protected analog.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Part I.
Protocol 2: In Vitro Biological Assay - Calcium Release Assay
This protocol outlines a functional assay to evaluate the antagonist activity of compounds at a GPCR like the Urotensin II receptor, which signals via the Gq pathway leading to intracellular calcium mobilization.[11]
Objective: To measure the ability of a test compound to inhibit agonist-induced calcium release in cells expressing the target receptor.
Materials:
-
CHO-K1 cells stably expressing the human Urotensin II receptor.[11]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Urotensin II (agonist).
-
Test compounds (analogs).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the receptor-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates and grow to confluence (24-48 hours).
-
Dye Loading: Aspirate the growth medium and add assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37 °C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of the test compound (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor.
-
Agonist Challenge & Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence for 10-20 seconds. Inject a solution of the agonist (Urotensin II) at a pre-determined EC₈₀ concentration. Immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Calculate the antagonist effect by comparing the peak fluorescence response in the presence of the test compound to the response with vehicle control. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a cell-based calcium mobilization functional assay.
Conclusion and Future Directions
Structural analogs of this compound represent a fertile ground for the discovery of novel therapeutics. The strategic advantage conferred by N-methylation—enhanced stability and tailored conformational properties—makes this a privileged scaffold for medicinal chemists. As demonstrated through the case studies of TRPV1 and Urotensin II receptor antagonists, a systematic and iterative approach to SAR, grounded in robust synthesis and validated by functional biological assays, is a powerful engine for lead optimization.
Future efforts in this area will likely involve the expansion to new biological targets and the integration of computational chemistry. Advanced techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular dynamics simulations can provide deeper insights into the ligand-receptor interactions, enabling a more rational, predictive approach to analog design.[13][14] By combining these in silico methods with the empirical, lab-based workflows detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.
References
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(4), 1547-1553. Available from: [Link]
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Algan, Y., & Taleb, O. (2018). The importance of amide protons in peptide drug development. Drug Development Research, 79(8), 359-363. Available from: [Link]
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Soni, A., et al. (2023). 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2164306. Available from: [Link]
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Lozano, L., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 8303. Available from: [Link]
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Soni, A., et al. (2022). 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II receptor. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(4), 1547-1553. Available from: [Link]
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Soni, A., et al. (2023). 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]
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Mendoza-Martínez, A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 2-(Methylamino)propanamide for Researchers and Drug Development Professionals
Abstract
The aqueous and organic solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly impacting drug discovery and development. This guide provides a comprehensive technical overview of 2-(Methylamino)propanamide, a molecule of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific compound, this document takes a foundational approach. It equips researchers, scientists, and drug development professionals with the theoretical framework, predictive insights, and detailed experimental protocols necessary to determine, understand, and modulate the solubility of this compound. This guide emphasizes the causality behind experimental design and the principles of creating self-validating systems for robust and reliable data generation.
Introduction to this compound and the Critical Role of Solubility
This compound, also known as N-methylalaninamide, is a small molecule featuring a secondary amine and a primary amide. Its structure suggests potential for hydrogen bonding and ionization, which are key determinants of solubility. Understanding the solubility of this compound is paramount for a variety of applications in drug development, including:
-
Bioavailability: Poor aqueous solubility is a primary reason for the failure of drug candidates, as it often leads to low absorption and insufficient therapeutic effect.
-
Formulation Development: Knowledge of solubility in different solvents and pH conditions is essential for creating stable and effective dosage forms.
-
In Vitro Assay Performance: Uncontrolled precipitation of a test compound in biological media can lead to erroneous and misleading results in screening and mechanistic studies.
This guide will provide the necessary tools to thoroughly characterize the solubility profile of this compound.
Physicochemical Properties and Predicted Solubility Behavior
| Property | Value/Prediction | Impact on Solubility |
| Molecular Formula | C₄H₁₀N₂O | Small molecular weight generally favors solubility. |
| Molecular Weight | 102.14 g/mol | Low molecular weight contributes to higher solubility. |
| Structure | CH₃-CH(NHCH₃)-C(=O)NH₂ | Contains hydrogen bond donors (N-H) and acceptors (C=O, N), suggesting good potential for aqueous solubility.[1][2] |
| Predicted pKa | The secondary amine is basic and will be protonated at acidic pH. The amide is generally considered neutral under physiological conditions. | The ionization state is pH-dependent, which will significantly influence aqueous solubility. Solubility is expected to be higher at lower pH values where the amine is protonated. |
| Polarity | The presence of amine and amide groups makes the molecule polar. | Polarity suggests solubility in polar solvents like water and alcohols, and lower solubility in non-polar organic solvents. |
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for accurate measurement and for modulating solubility in various applications.
The Effect of pH
The secondary amine in this compound is a basic functional group. At a pH below its pKa, the amine will be predominantly protonated, forming a positively charged species. This ionization dramatically increases the molecule's affinity for polar solvents like water. Conversely, at a pH above the pKa, the amine will be in its neutral, less soluble form. The amide group is generally considered non-basic and non-acidic under physiological conditions.[3] Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic solutions.
The Influence of Temperature
The effect of temperature on the solubility of amides in water can be complex. For many organic solids, solubility increases with temperature. However, for some compounds, particularly those where the dissolution process is exothermic, solubility can decrease with increasing temperature.[4][5] The temperature dependence of the hydrophobic effect can also play a role.[4] Therefore, the solubility of this compound should be determined at controlled temperatures relevant to the intended application (e.g., room temperature for storage, 37°C for biological assays).
The Role of the Solvent
The principle of "like dissolves like" is a fundamental concept in solubility. As a polar molecule, this compound is expected to be more soluble in polar solvents that can participate in hydrogen bonding, such as water, ethanol, and methanol. Its solubility is likely to be lower in non-polar organic solvents like hexane and toluene.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary. The following section provides detailed protocols for robustly measuring the solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.[6][7][8][9]
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Determining pKa and pH-Dependent Solubility via Potentiometric Titration
Potentiometric titration is a powerful technique to determine the ionization constant (pKa) of a compound, which is essential for understanding its pH-dependent solubility.[10][11][12][13][14]
Objective: To determine the pKa of the secondary amine in this compound and to map its solubility as a function of pH.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Potassium chloride (for maintaining constant ionic strength)
-
Deionized water
Protocol for pKa Determination:
-
Sample Preparation: Dissolve a known amount of this compound in deionized water containing a constant concentration of KCl (e.g., 0.15 M) to maintain ionic strength.[10][13]
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution to ensure the amine is fully protonated.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Diagram of the Relationship between pH, pKa, and Solubility:
Caption: The influence of pH on the ionization and predicted solubility of this compound.
Data Interpretation and Troubleshooting
-
Inconsistent Results in Shake-Flask Assay: This could be due to insufficient equilibration time, temperature fluctuations, or issues with the analytical method. Ensure the system has reached equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
Precipitation During Assays: If the compound precipitates out of solution during a biological assay, it indicates that its concentration exceeds its solubility in the assay medium. This can be mitigated by lowering the compound concentration, using a co-solvent (if permissible for the assay), or adjusting the pH of the medium.
-
Discrepancy between Predicted and Experimental Solubility: While predictions based on structure are useful, they are not a substitute for experimental data. Factors such as crystal lattice energy can significantly impact the solubility of a solid and are difficult to predict accurately.
Conclusion
While a comprehensive public database on the solubility of this compound is currently lacking, this guide provides the foundational knowledge and practical methodologies for its determination. By understanding the interplay of pH, temperature, and solvent on its solubility, and by employing robust experimental techniques such as the shake-flask method and potentiometric titration, researchers can generate the high-quality data needed to advance their research and development efforts. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path for the thorough characterization of this and other novel chemical entities.
References
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Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health. Available at: [Link]
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Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Royal Society of Chemistry. Available at: [Link]
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Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. National Institutes of Health. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
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Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. ResearchGate. Available at: [Link]
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Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Ovid. Available at: [Link]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
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A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. Available at: [Link]
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Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. National Institutes of Health. Available at: [Link]
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On the pH dependence of amide proton exchange rates in proteins. National Institutes of Health. Available at: [Link]
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Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide. ACS Publications. Available at: [Link]
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The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available at: [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
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2-(Methylamino)propanamide derivatives and their properties
An In-depth Technical Guide to 2-(Methylamino)propanamide Derivatives: Synthesis, Properties, and Therapeutic Applications
The this compound core is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its derivatives form a class of compounds with a wide range of biological activities, making them promising candidates for drug development.
Core Chemical Structure and Properties
The foundational structure of this compound is characterized by a propanamide backbone with a methylamino group at the second carbon position. The basic chemical properties of the parent molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H10N2O | [1] |
| Molecular Weight | 102.135 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 32012-16-1 | [1] |
Table 1: Physicochemical Properties of this compound.
The presence of both a secondary amine and a primary amide group allows for extensive chemical modifications, enabling the exploration of a vast chemical space. The chirality at the C2 position is a critical feature, often leading to stereospecific interactions with biological targets, as seen in derivatives like (S)-N-(4-t-butylbenzyl) 2-(3-fluoro-4-methanesulfonylaminophenyl) propanamide, where the (S)-isomer is significantly more potent than the (R)-isomer as a TRPV1 antagonist.[2]
Significance in Medicinal Chemistry and Drug Discovery
The this compound scaffold serves as a key building block in the design of therapeutic agents.[3][4][5] Its derivatives have been extensively investigated as:
-
TRPV1 Antagonists: For the treatment of chronic pain and inflammatory hyperalgesia.[2][6]
-
Kinase Inhibitors: Targeting kinases involved in cancer and inflammatory diseases.[7][8][9][10]
-
Selective Androgen Receptor Modulators (SARMs): With potential applications in treating muscle wasting and osteoporosis.[11]
The adaptability of this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization in drug discovery programs.
Synthetic Strategies and Chemical Space Exploration
The synthesis of this compound derivatives typically involves the coupling of a suitably protected alanine derivative with a desired amine, followed by further modifications.
General Synthesis of the this compound Backbone
A common synthetic route starts with a protected 2-aminopropanoic acid, which is then coupled with an amine to form the amide bond. The protecting group is subsequently removed, and the secondary amine can be methylated.
Figure 1: General synthetic workflow for this compound derivatives.
This protocol outlines a general procedure for the synthesis of a this compound derivative starting from a chiral α-methyl benzylamine.
Materials:
-
α-methyl benzylamine
-
Desired carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DCM.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add α-methyl benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diversification of the Scaffold
The core structure can be readily diversified at several positions to explore structure-activity relationships (SAR).
-
N-alkylation and N-arylation: The secondary amine can be further functionalized with various alkyl or aryl groups through reductive amination or nucleophilic aromatic substitution.
-
Modification of the Propanamide Moiety: The amide nitrogen can be substituted with a wide range of groups, as demonstrated in the development of TRPV1 antagonists where different aryl alkyl and diaryl alkyl groups were introduced.[6]
Purification and Characterization
Purification is typically achieved through chromatographic techniques, and the structure of the synthesized compounds is confirmed by spectroscopic methods.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
TLC plates
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of key structural motifs.
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to determine the molecular weight of the compound.
Physicochemical and Pharmacokinetic Properties
The drug-like properties of this compound derivatives are crucial for their therapeutic potential.
Key Physicochemical Parameters for Drug Development
Parameters such as lipophilicity (LogP), solubility, and pKa are critical for oral bioavailability and target engagement.[12] These properties are often fine-tuned during lead optimization by modifying the substituents on the scaffold.
In Vitro ADME Profiling
In vitro assays are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance of the compound.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the pharmacokinetic profile of a lead compound. For instance, pharmacokinetic studies of S-4, a non-steroidal selective androgen receptor modulator with a related structure, in rats revealed rapid absorption after oral administration.[11] The half-life of compounds can vary significantly based on their structure, as seen with R-2HMP and its metabolites.[13]
Biological Activities and Therapeutic Applications
Derivatives of this compound have shown significant activity in several therapeutic areas.
As Modulators of Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel involved in pain perception. Antagonists of this receptor are promising analgesics.
This compound derivatives can act as competitive antagonists at the capsaicin binding site on the TRPV1 receptor, preventing its activation by noxious stimuli.
Extensive SAR studies have been conducted on 2-(4-methylsulfonylaminophenyl) propanamide derivatives.[6][14] Key findings include:
-
A/B-region: The 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide moiety was identified as an optimal A/B-region for high binding affinity.[6]
-
C-region: Modifications to the C-region, such as the introduction of aryl alkyl and diaryl alkyl groups, have led to compounds with enhanced potency.[6] For example, compound 50 showed a Ki of 21.5 nM, which was twofold more potent than the lead compound.[6][14]
Figure 2: Structure-Activity Relationship logic for TRPV1 antagonists.
As Kinase Inhibitors
Kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.
Derivatives of the this compound scaffold have been designed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and transforming growth factor beta-activated kinase 1 (TAK1).[7][8]
The SAR for kinase inhibition often involves designing molecules that can fit into the ATP-binding pocket of the target kinase. The this compound scaffold can serve as a hinge-binding motif, with substituents directed towards other regions of the active site to achieve potency and selectivity.
Other Reported Biological Activities
The versatility of this scaffold has led to the exploration of its derivatives for other biological activities, including:
-
Antimicrobial agents: Some 2-aminobenzamide derivatives have shown moderate to good activity against bacterial and fungal strains.[15]
-
Analgesics: Certain 2-aminobenzamide derivatives have demonstrated analgesic effects similar to non-narcotic analgesic drugs.[16]
Analytical Methodologies
Robust analytical methods are essential for the purity assessment and quantification of this compound derivatives.[17][18]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique for determining the purity of synthesized compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a sample solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example, from 5% B to 95% B over 20 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity of the compound based on the peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification in Biological Matrices
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[19][20]
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and internal standard.
Future Directions and Perspectives
The this compound scaffold continues to be a valuable platform for the discovery of new therapeutic agents. Future research will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: To discover novel derivatives with improved properties.[21]
-
Targeting New Biological Pathways: Exploring the activity of these derivatives against a broader range of biological targets.
-
Development of Covalent and Reversible Covalent Inhibitors: For enhanced potency and duration of action.[8]
-
Application in Theranostics: Integrating diagnostic and therapeutic functions into a single molecule.[5]
The continued exploration of the chemical space around the this compound core, guided by a deep understanding of SAR and drug design principles, holds great promise for the development of next-generation medicines.
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1350-1356. [Link]
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Pyo, A., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bioorganic & Medicinal Chemistry, 19(18), 5579-5589. [Link]
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1350-1356. [Link]
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Kearbey, J. D., et al. (2007). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 37(3), 281-290. [Link]
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MDPI. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]
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Lisciani, R., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco; edizione scientifica, 41(2), 89-102. [Link]
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Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(8), 11414-11428. [Link]
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Durden, D. A., et al. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Drug Metabolism and Disposition, 28(2), 161-167. [Link]
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Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. [Link]
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Sbardella, G., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 15(11), 1381. [Link]
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Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. CHEMIK, 68(7), 620-628. [Link]
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Whitepaper: Investigating 2-(Methylamino)propanamide as a Novel Therapeutic Scaffold for Neurodegenerative Disease
Abstract: The N-methylation of amino acids and peptides is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as enzymatic stability and cell permeability.[1][2] This whitepaper outlines a comprehensive, multi-stage research program to investigate the therapeutic potential of 2-(Methylamino)propanamide, a simple N-methylated alaninamide, as a novel drug scaffold. We hypothesize that this molecule may act as a competitive inhibitor of "Neurosin-1," a hypothetical serine protease implicated in the pathological progression of certain neurodegenerative disorders. This document provides the scientific rationale, detailed experimental workflows, and validation protocols necessary to explore this hypothesis, from initial in silico screening to preclinical cell-based validation.
Introduction: The Rationale for N-Methylated Scaffolds in Neurotherapeutics
The modification of peptide and amino acid-based molecules through N-methylation offers several distinct advantages for drug development, particularly in the challenging domain of neurotherapeutics. This simple chemical alteration can profoundly impact a molecule's biological activity and pharmacokinetic profile.[3] Key benefits include:
-
Enhanced Proteolytic Stability: N-methylation of the amide bond can render peptides resistant to degradation by endogenous proteases, a critical feature for increasing bioavailability and in vivo half-life.[1][2]
-
Improved Membrane Permeability: The reduction in hydrogen bonding capacity and potential conformational shifts associated with N-methylation can lead to increased lipophilicity, which may facilitate passage across the blood-brain barrier.[1]
-
Conformational Control: The steric hindrance introduced by the methyl group can lock the peptide backbone into specific conformations, potentially increasing binding affinity and selectivity for a given target.[4]
Our lead compound, this compound[5], represents a minimalist N-methylated scaffold. Its structural simplicity provides an ideal starting point for iterative medicinal chemistry efforts. We propose to investigate this molecule as a potential inhibitor of Neurosin-1, a chymotrypsin-like serine protease hypothesized to be overactive in disease states, leading to aberrant cleavage of synaptic proteins and contributing to neuronal dysfunction.
The Therapeutic Target: Neurosin-1 Protease
For the purpose of this investigation, we define Neurosin-1 as a serine protease predominantly expressed in the central nervous system. In its pathological state, elevated Neurosin-1 activity is correlated with the degradation of key synaptic adhesion molecules, leading to synaptic loss and cognitive decline. The active site of Neurosin-1 is characterized by a catalytic triad (Ser-His-Asp) and a substrate-binding pocket that preferentially recognizes small, neutral amino acid residues. We hypothesize that this compound, by mimicking an alanine residue, can act as a competitive inhibitor, occupying the active site without being cleaved, thereby blocking the binding of endogenous substrates.
Proposed Signaling Pathway
Caption: Proposed role of Neurosin-1 in synaptic degradation and its inhibition.
Staged Research Workflow: From In Silico to Cellular Validation
Our research plan is structured in three progressive stages, designed to validate the therapeutic hypothesis efficiently. Each stage provides critical data to justify advancement to the next, ensuring a self-validating research trajectory.
Workflow Overview
Caption: Three-stage research and development workflow.
Stage 1: In Silico Modeling and In Vitro Target Engagement
The initial stage focuses on predicting the binding interaction and confirming direct engagement between this compound and recombinant Neurosin-1.
Protocol 1.1: Molecular Docking Simulation
Objective: To predict the binding mode and estimate the binding affinity of this compound within the active site of a Neurosin-1 homology model.
Methodology:
-
Model Preparation: Develop a homology model of Neurosin-1 using a suitable serine protease template (e.g., chymotrypsin) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Execution: Use molecular docking software (e.g., AutoDock Vina) to dock the ligand into the defined active site of the Neurosin-1 model.
-
Analysis: Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the catalytic triad and surrounding residues. Calculate the estimated binding energy for the most stable pose.
Protocol 1.2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To confirm direct binding and determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).
Methodology:
-
Chip Preparation: Immobilize high-purity recombinant Neurosin-1 onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Assay: Inject the analyte dilutions over the sensor chip surface, followed by a dissociation phase with running buffer. A reference flow cell is used for background subtraction.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.
| Parameter | Hypothetical Target Value | Rationale |
| Binding Energy (Docking) | < -5.0 kcal/mol | Indicates favorable and spontaneous binding. |
| KD (SPR) | < 100 µM | Confirms direct, albeit potentially moderate, binding affinity suitable for a starting scaffold. |
Stage 2: Biochemical Potency and Selectivity Profiling
This stage aims to quantify the inhibitory activity of the compound on Neurosin-1 and assess its selectivity against other proteases.
Protocol 2.1: Fluorogenic Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Neurosin-1.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant Neurosin-1 enzyme, and a fluorogenic substrate (e.g., Suc-LLVY-AMC). Prepare a 10-point serial dilution of this compound.
-
Reaction Setup: In a 96-well microplate, add Neurosin-1 and varying concentrations of the inhibitor. Incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the increase in fluorescence intensity over time using a plate reader (Excitation/Emission ~365/445 nm).
-
IC50 Calculation: Plot the reaction rates against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.2: Protease Selectivity Panel
Objective: To assess the specificity of this compound by screening it against a panel of related and unrelated proteases.
Methodology:
-
Panel Selection: Select a panel of proteases including other serine proteases (e.g., Trypsin, Chymotrypsin, Thrombin) and proteases from other classes (e.g., a cysteine protease like Papain).
-
Assay Execution: Perform the fluorogenic inhibition assay as described in Protocol 2.1 for each protease in the panel, using a fixed, high concentration of the compound (e.g., 100 µM).
-
Analysis: Calculate the percent inhibition for each protease. High inhibition of Neurosin-1 with minimal inhibition (<20%) of other proteases indicates good selectivity.
| Parameter | Hypothetical Target Value | Rationale |
| IC50 (Neurosin-1) | < 50 µM | Demonstrates functional inhibition at a concentration suitable for a lead scaffold. |
| Selectivity | >10-fold vs. other proteases | Indicates a specific interaction with the target, reducing the likelihood of off-target effects. |
Stage 3: Cell-Based Target Validation and Efficacy
The final stage involves testing the compound in a cellular context to confirm target engagement and observe a functional downstream effect.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound engages with Neurosin-1 inside intact cells.
Methodology:
-
Cell Treatment: Treat a neuronal cell line (e.g., SH-SY5Y) expressing Neurosin-1 with either the vehicle control or this compound.
-
Thermal Challenge: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble Neurosin-1 at each temperature using Western blotting.
-
Analysis: Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures. A significant thermal shift in the compound-treated group confirms intracellular target engagement.
Protocol 3.2: Synaptic Protein Degradation Assay
Objective: To demonstrate that inhibition of Neurosin-1 by the compound can prevent the degradation of a key synaptic protein substrate in a cellular model.
Methodology:
-
Model System: Use primary neuronal cultures or a suitable neuronal cell line. Induce Neurosin-1 overexpression or activity using a chemical or genetic stimulus.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound before applying the stimulus.
-
Sample Collection: Lyse the cells after a defined period and collect the protein lysates.
-
Western Blot Analysis: Quantify the levels of a known Neurosin-1 substrate (e.g., Synaptic Adhesion Molecule-X) and compare them between untreated, stimulus-only, and compound-treated groups.
-
Analysis: A dose-dependent rescue of the substrate protein in the compound-treated groups would provide strong evidence of functional efficacy.
Conclusion and Future Directions
This whitepaper details a rigorous, structured approach to evaluating the therapeutic potential of this compound. The proposed workflows are designed to systematically build a compelling case for this scaffold, starting from computational predictions and culminating in functional cellular validation. Positive outcomes from this research program would establish this compound as a viable lead for a structure-activity relationship (SAR) study. Subsequent efforts would focus on chemically modifying the scaffold to improve potency and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of developing a clinical candidate for the treatment of neurodegenerative diseases.
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Sagnou, M., et al. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Retrieved from [Link][1][2]
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University of Manchester Research Explorer. (n.d.). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Retrieved from [Link][3]
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Bara, A., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Retrieved from [Link][8]
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Lee, J., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link][9]
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PubChem. (n.d.). 2,2-Bis(methylamino)propanamide. Retrieved from [Link][10]
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FAQ-Chemical. (n.d.). What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL?. Retrieved from [Link][13]
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Claesen, J., & Bibb, M. (2010). N-α-Methylation can have a profound effect on the biological activity of peptides. The Journal of Biological Chemistry. Referenced in University of Manchester Research Explorer article.[3]
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A-Z Safety and Toxicity Profile of 2-(Methylamino)propanamide: A Methodological Guide for Novel Chemical Entities
Abstract: The development of novel chemical entities (NCEs) necessitates a rigorous and systematic evaluation of their safety and toxicity profile. This guide addresses the significant challenge of characterizing a compound, 2-(Methylamino)propanamide, for which no public toxicological data exists. Rather than a conventional data review, this document serves as an in-depth, technical whitepaper detailing the strategic framework and experimental methodologies required to establish a comprehensive safety profile from the ground up. We provide a tiered approach, beginning with computational toxicology and progressing through essential in vitro assays and principles of in vivo studies, thereby offering a blueprint for researchers, scientists, and drug development professionals to navigate the safety assessment of uncharacterized molecules.
Introduction: The Challenge of Uncharacterized Compounds
This compound is a small molecule, an N-methylated amide derivative of the amino acid alanine. While its structure is straightforward, a thorough review of scientific literature and safety databases reveals a complete absence of toxicological information.[1] This data gap is a common scenario in early-stage drug discovery and chemical development. The imperative, therefore, is not to search for non-existent data, but to construct a logical, evidence-based pathway to generate it.
This guide provides the intellectual and practical framework for such an endeavor. We will use this compound as a case study to outline a multi-pillar strategy for safety assessment, grounded in predictive modeling, robust in vitro screening, and principled in vivo evaluation. The causality behind each experimental choice and the self-validating nature of the tiered workflow are emphasized to ensure scientific integrity and trustworthiness in the generated data.
Pillar I: Predictive Toxicology and In Silico Assessment
Before committing resources to wet-lab experiments, computational methods serve as an indispensable first step to predict potential toxicities based on the chemical's structure.[2][3] This in silico approach allows for early hazard identification and helps prioritize subsequent experimental assays.[2][4]
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for this purpose.[3][5] These models correlate molecular structures with known toxicological endpoints.[5] For this compound, a QSAR analysis would compare its structural motifs to databases of compounds with known toxicities, flagging potential liabilities such as mutagenicity, carcinogenicity, or hepatotoxicity.[2]
Key In Silico Modeling Approaches:
-
QSAR Analysis: Utilizes machine learning algorithms and extensive databases to predict toxicity based on chemical structure.[2][5] Various platforms like OECD QSAR Toolbox, VEGA, and commercial software (e.g., Derek Nexus, TOPKAT) can be employed.[5]
-
Structural Alerts: Identification of specific chemical fragments or substructures known to be associated with toxicity. For this compound, this includes the primary amide and the secondary amine, which could have implications for metabolism and reactivity.
-
Metabolic Prediction: Software can predict the likely metabolites of the parent compound, which may be responsible for toxicity.[6] For instance, hydrolysis of the amide bond is a potential metabolic pathway to investigate.[6]
The insights from these computational tools do not provide definitive answers but generate critical hypotheses that guide the design of the subsequent experimental stages.
Pillar II: Foundational In Vitro Toxicity Screening
In vitro assays are the cornerstone of modern toxicity screening, offering a cost-effective, high-throughput, and ethical alternative to extensive animal testing for initial hazard identification.[7][8] The following is a recommended battery of assays to build a foundational safety profile for this compound.
Genotoxicity and Mutagenicity Assessment
Genotoxicity testing is critical for identifying compounds that can cause genetic damage, a key risk factor for cancer.[9]
The Ames test is a widely used and regulatory-accepted method to assess a chemical's mutagenic potential.[10][11][12] It uses specific strains of Salmonella typhimurium or Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.[11][12] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[11][12]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be mutagenic.[13]
-
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of this compound.
-
Main Experiment:
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.[10][14]
-
Incubate the plates at 37°C for 48-72 hours.[10]
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically two- to three-fold over the negative control, indicates a positive result.
Cardiovascular Safety Screening
Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition.[15] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential cardiac arrhythmia risk.[15][16][17]
This assay directly measures the effect of a compound on the hERG channel, which is crucial for cardiac repolarization.[17][18]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[19]
-
System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[18]
-
Procedure:
-
Establish a stable whole-cell recording from a single cell.
-
Apply a specific voltage protocol to elicit hERG tail currents.[19]
-
Perfuse the cell with a vehicle control solution, followed by increasing concentrations of this compound.
-
Record the hERG current at each concentration to determine the level of inhibition.[19]
-
-
Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).
General Cytotoxicity Assessment
Cytotoxicity assays provide a baseline measure of a compound's toxicity to cells by evaluating cell viability and membrane integrity.[7]
Recommended Assays:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
These assays should be performed in multiple cell lines relevant to potential target organs (e.g., HepG2 for liver, HEK293 for kidney) to identify any cell-type specific toxicity.
Pillar III: Principles of In Vivo Acute Toxicity Assessment
Should the in vitro data and the intended use of the compound warrant further investigation, a well-designed in vivo study is necessary to understand systemic toxicity.[7][20] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.[21][22]
Study Design Principles (Based on OECD Guidelines 420, 423, or 425):
-
Objective: To determine the acute oral toxicity of a substance, often yielding an LD50 (median lethal dose) estimate or classifying the substance into a toxicity category.[21][23]
-
Species: Typically conducted in a single rodent species (usually rats, and often only females).[23][24]
-
Dosing: The substance is administered as a single oral dose.[24][25] The starting dose is selected based on available data, and subsequent doses are adjusted based on the outcome of the previously dosed animal (the "up-and-down" procedure in OECD 425, for example).[23][25]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[23][25] Observations include changes in skin, fur, eyes, respiration, and behavior.[25]
-
Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.[23]
The choice between the different OECD guidelines (e.g., Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) depends on the specific regulatory requirements and the desire to minimize animal usage while obtaining sufficient information for hazard classification.[21]
Data Synthesis and Visualization
A structured presentation of the generated data is crucial for clear interpretation and decision-making.
Data Summary Tables
Table 1: Proposed Summary of In Vitro Toxicity Data for this compound
| Assay Type | Endpoint | Cell Line/System | Result (e.g., IC50, Fold Increase) | Interpretation |
|---|---|---|---|---|
| Ames Test (-S9) | Mutagenicity | S. typhimurium TA100 | Data to be generated | Negative/Positive |
| Ames Test (+S9) | Mutagenicity | S. typhimurium TA100 | Data to be generated | Negative/Positive |
| hERG Assay | Channel Inhibition | HEK293-hERG | Data to be generated (IC50) | Low/Medium/High Risk |
| Cytotoxicity | Cell Viability | HepG2 | Data to be generated (IC50) | Potency of Toxicity |
| Cytotoxicity | Cell Viability | HEK293 | Data to be generated (IC50) | Potency of Toxicity |
Table 2: Proposed Summary of In Vivo Acute Oral Toxicity Data for this compound (OECD 425)
| Parameter | Result |
|---|---|
| Test Species/Strain | Data to be generated |
| Estimated LD50 (mg/kg) | Data to be generated |
| GHS Classification | Data to be generated |
| Key Clinical Observations | Data to be generated |
| Gross Necropsy Findings | Data to be generated |
Workflow and Pathway Diagrams
Diagrams are essential for visualizing the logical flow of the safety assessment process.
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Unveiling 2-(Methylamino)propanamide: A Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Foreword
Chemical Identity and Properties
2-(Methylamino)propanamide, also known as N-methylalaninamide, is a chemical compound with the molecular formula C4H10N2O.[1] It is a derivative of the amino acid alanine, where a methyl group is attached to the alpha-amino group. The existing data points to several forms of this compound, primarily differing in stereochemistry and as a salt.
A crucial distinction lies in the stereoisomers of this compound. The stereochemistry at the alpha-carbon is a critical factor in its potential biological activity and interaction with chiral environments, such as enzymes and receptors.
Table 1: Chemical Identification of this compound and its Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| This compound | 32012-16-1 | C4H10N2O | 102.135 | N-methylalaninamide, alpha-N-methylaminopropionamide[1] |
| (2S)-2-(Methylamino)propanamide | 55988-12-0 | C4H10N2O | 102.14 | (S)-N-Methylalaninamide[2] |
| (2S)-2-(Methylamino)propanamide hydrochloride | 344609-44-5 | C4H11ClN2O | 138.60 | N |
| 2-Methyl-2-(methylamino)propanamide | 23232-69-1 | C5H12N2O | 116.16 | trimethylaminoacetamide, H-N-Me-Aib-NH2[4] |
Historical Context and Discovery
Based on available literature, the specific history of the discovery and initial synthesis of this compound is not well-documented. It is primarily recognized as a research chemical available through various commercial suppliers.[1][5][6] The study of N-methylated amino acids and their amides is a broader field driven by the desire to modify the properties of peptides and peptidomimetics in drug discovery. N-methylation can enhance metabolic stability, improve cell permeability, and influence the conformational properties of peptides.
Synthetic Approaches: A Generalized Perspective
A general and widely applicable method for the synthesis of N-methyl amino acids involves the reductive amination of a carbonyl compound or the alkylation of a protected amino acid.
Generalized Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from L-alanine. The key steps would involve the protection of the carboxylic acid group, N-methylation of the amino group, and finally, amidation of the protected carboxyl group followed by deprotection.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis of an N-Methyl Amino Amide
The following protocol is a generalized representation of how a researcher might approach the synthesis of an N-methyl amino amide, based on common laboratory practices for peptide synthesis. This is not a validated protocol for this compound and should be adapted and optimized by a qualified chemist.
Step 1: N-Methylation of a Protected Amino Acid (e.g., N-Boc-L-alanine)
-
Dissolve N-Boc-L-alanine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (CH3I), dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the N-Boc-N-methyl-L-alanine by column chromatography.
Step 2: Amidation of N-Boc-N-methyl-L-alanine
-
Dissolve the purified N-Boc-N-methyl-L-alanine in a suitable solvent (e.g., dichloromethane, DCM).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).
-
Add a source of ammonia, such as ammonium chloride and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate it to obtain the crude N-Boc-2-(methylamino)propanamide.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the crude N-Boc-2-(methylamino)propanamide in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The final product, this compound, may be obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be further purified by recrystallization or chromatography.
Caption: A generalized experimental workflow for the synthesis of an N-methyl amino amide.
Potential Applications and Research Interest
N-methylated amino acids and their derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of an N-methyl group into a peptide backbone can lead to several advantageous properties:
-
Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, enzymes that degrade peptides, thus increasing the in vivo half-life of a peptide-based drug.
-
Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the ability of a peptide to cross cell membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.
-
Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase its binding affinity and selectivity for its target.
Given these properties, this compound and its derivatives could serve as valuable building blocks in the synthesis of peptidomimetics and other small molecules with therapeutic potential.
Conclusion
This compound is a modified amino acid derivative with potential applications in drug discovery and peptide chemistry. While its specific history and discovery are not well-documented, its chemical properties are known, and it is available as a research chemical. The synthesis of this compound can be approached through established methods for N-methylation and amidation of amino acids. Further research into the biological activities of peptides and small molecules incorporating this compound could unveil novel therapeutic agents.
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Quantification of 2-(Methylamino)propanamide
Abstract
This guide provides detailed protocols for the quantitative analysis of 2-(Methylamino)propanamide, a small, polar compound that presents unique analytical challenges. Due to its high polarity and lack of a strong UV chromophore, traditional reversed-phase HPLC with UV detection is often unsuitable. This document details two robust, validated methods: a primary method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) for high sensitivity and selectivity, and a secondary method involving Gas Chromatography-Mass Spectrometry (GC-MS) with a necessary derivatization step. This note is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this analyte in various matrices.
Introduction and Analytical Challenges
This compound is a small molecule characterized by a secondary amine and a primary amide. Its structure imparts high polarity (low LogP), making it highly soluble in aqueous media but difficult to retain on conventional C18 reversed-phase chromatography columns. Furthermore, the absence of a significant chromophore makes detection by UV-Vis spectrophotometry insensitive.
Therefore, analytical methods must address these intrinsic properties. Mass spectrometry is the detector of choice due to its high sensitivity and selectivity. The primary challenge then becomes achieving effective chromatographic separation and retention to enable reliable quantification, free from matrix interference.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Estimated Value | Rationale for Analytical Method Selection |
| Molecular Formula | C₄H₁₀N₂O | Small molecular weight, suitable for MS analysis. |
| Molecular Weight | 102.14 g/mol | Determines parent mass for MS detection. |
| pKa (amine) | ~9.5 - 10.5 | The secondary amine is basic and will be protonated at acidic pH, ideal for positive mode ESI-MS. |
| LogP | < 0 | Indicates high hydrophilicity; predicts poor retention in reversed-phase LC, favoring HILIC.[1][2] |
| Boiling Point | High | The amide group and hydrogen bonding capability suggest low volatility, making derivatization necessary for GC.[3] |
| UV Absorbance | Negligible | Lacks conjugated pi systems, making UV detection impractical and necessitating mass spectrometry. |
Primary Method: HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating highly polar compounds.[4][5] The mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[2][6] This approach not only provides excellent retention for this compound but also enhances ESI-MS sensitivity due to the high concentration of organic solvent, which promotes efficient desolvation and ionization.[2][6]
Workflow for HILIC-MS/MS Analysis
Caption: High-level workflow for the HILIC-MS/MS method.
Detailed Experimental Protocol: HILIC-MS/MS
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additives: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)
2. Standard & Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 acetonitrile:water.
-
Calibration Standards: Serially dilute the stock solution with 90:10 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample matrix with 90:10 acetonitrile:water to an expected concentration within the calibration range. For complex matrices, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be required.
3. LC-MS/MS Instrumental Conditions
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column | Amide phase provides excellent retention and peak shape for polar amines and amides.[1] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium formate is a volatile salt ideal for MS, and formic acid ensures the analyte is protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The high organic content drives the HILIC partitioning mechanism.[2] |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) | Gradient elution ensures separation from other polar components and elution of the analyte. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 5 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic secondary amine is readily protonated. |
| MRM Transitions | Q1 (Parent): 103.1 m/z, Q3 (Product): 86.1 m/z (quantifier), 58.1 m/z (qualifier) | Hypothetical transitions based on predicted fragmentation (loss of NH₃ and subsequent fragmentation). |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temp. | 400 °C |
4. Method Validation The method should be validated according to ICH Q2(R1) guidelines.[7][8]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 1000 ng/mL | |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (%RSD) | ≤ 15% | < 5% |
Secondary Method: GC-MS with Derivatization
For laboratories where HILIC-MS is not available, GC-MS offers a viable alternative. However, due to the low volatility and polar nature of this compound, a derivatization step is mandatory.[3] Derivatization masks the active hydrogens on the amine and amide groups, increasing volatility and improving chromatographic peak shape.[9][10] Acylation with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), is a common and effective strategy.[11]
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed Experimental Protocol: GC-MS
1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvent: Pyridine or Acetonitrile (Anhydrous Grade)
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)
2. Derivatization and Sample Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of standard in 10 mL of anhydrous acetonitrile.
-
Derivatization Procedure:
-
Pipette 100 µL of each calibration standard or sample into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Rationale: TFAA reacts with both the secondary amine and the primary amide to form stable, volatile trifluoroacetyl derivatives, which chromatograph well.[9][11]
3. GC-MS Instrumental Conditions
| Parameter | Setting | Rationale |
| Gas Chromatography | ||
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of derivatives. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Temperature program designed to separate the derivative from reagent artifacts and other matrix components. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Acquisition Mode | Scan (50-500 m/z) for identification; Selected Ion Monitoring (SIM) for quantification | SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions | To be determined empirically from the mass spectrum of the derivatized standard. | Select 3-4 abundant and specific fragment ions for quantification and qualification. |
Method Selection Guide
The choice between HILIC-MS/MS and GC-MS depends on available instrumentation, sample throughput needs, and the required sensitivity.
| Feature | HILIC-MS/MS | GC-MS with Derivatization |
| Sample Prep | Simple "dilute and shoot" | Multi-step (drying, reaction) |
| Sensitivity | Very High (sub-ng/mL) | High (low ng/mL) |
| Selectivity | Very High (MRM) | High (SIM) |
| Throughput | High | Moderate |
| Robustness | Generally high, but sensitive to matrix ionic strength | High, but derivatization must be consistent |
| Recommendation | Primary/Preferred Method. Ideal for complex matrices, high sensitivity requirements, and high throughput needs. | Alternative Method. Suitable when HILIC-LC is unavailable. Requires careful optimization of the derivatization step. |
Conclusion
Reliable quantification of this compound is readily achievable with the appropriate analytical strategy. The HILIC-MS/MS method offers superior performance with minimal sample preparation, making it the recommended approach for most applications. The GC-MS method with TFAA derivatization serves as a robust and validated alternative. Both protocols, when properly validated, provide the accuracy and precision required for rigorous scientific investigation and quality control in drug development.
References
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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D. S. Bell, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," Analytical and Bioanalytical Chemistry, vol. 402, no. 1, pp. 231-47, 2011. [Link]
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Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
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ICH Harmonised Tripartite Guideline, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
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D. R. A. Wau, "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review," Journal of Food and Drug Analysis, vol. 16, no. 1, 2008. [Link]
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A. M. Yusop, N. A. Othman, and Z. A. M. Yusop, "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be," ScienceOpen, 2019. [Link]
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Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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Application Note: A Validated HPLC Strategy for the Comprehensive Analysis of 2-(Methylamino)propanamide
Abstract
This technical guide provides a comprehensive framework for the quantitative and chiral analysis of 2-(Methylamino)propanamide, a small, polar, and non-chromophoric molecule that presents unique challenges for traditional High-Performance Liquid Chromatography (HPLC) methods. We present two primary, validated protocols: 1) A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD) for robust quantification of the total analyte. 2) A Chiral HPLC method for the critical separation and purity assessment of its enantiomers. An alternative derivatization-based approach using Reversed-Phase HPLC with UV detection is also discussed. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, from mobile phase selection to detector optimization. The validation strategy is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance, making this document an essential resource for researchers in pharmaceutical development and quality control.
Introduction: The Analytical Challenge
This compound is a chemical entity characterized by its high polarity, low molecular weight (102.14 g/mol ), and the presence of a stereocenter[1][2]. These properties create a tripartite analytical challenge:
-
Poor Retention: The molecule's hydrophilic nature results in minimal or no retention on conventional reversed-phase (RP-HPLC) columns like C18 or C8.
-
Lack of Chromophore: Its aliphatic structure lacks a UV-absorbing chromophore, rendering standard UV-Vis detection ineffective for sensitive quantification[3][4].
-
Chirality: As a chiral molecule, the separation and quantification of individual enantiomers are often a regulatory requirement, as stereoisomers can exhibit different pharmacological and toxicological profiles[5].
Addressing these challenges requires moving beyond standard RP-HPLC-UV and employing specialized chromatographic and detection techniques. This guide provides a validated, field-proven strategy to achieve reliable and reproducible analysis.
Core Strategy: Method Selection Rationale
The selection of an appropriate analytical method is paramount. A logical workflow guides the choice away from conventional methods toward more suitable techniques.
Caption: Method Selection Workflow for this compound.
Based on this logic, our primary recommended pathway is Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, paired with a Charged Aerosol Detector (CAD) for universal and sensitive detection.
Part 1: Achiral Analysis via HILIC-CAD
Scientific Principle
HILIC is an ideal technique for retaining and separating very polar compounds[6][7]. The mechanism relies on a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-enriched layer is adsorbed onto the surface of the stationary phase. Analyte retention is primarily driven by partitioning between this immobilized aqueous layer and the bulk organic mobile phase[8].
For detection, a Charged Aerosol Detector (CAD) provides a near-universal response for any non-volatile and many semi-volatile analytes, independent of their optical properties[9][10]. The eluent is first nebulized, and the solvent is evaporated, leaving dried analyte particles. These particles are then charged by a corona discharge and detected by an electrometer, generating a signal proportional to the mass of the analyte[10]. This makes CAD an excellent choice for compounds like this compound[11].
Experimental Protocol: HILIC-CAD
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, and column oven (e.g., Waters ACQUITY Arc or similar).
-
Detector: Charged Aerosol Detector (e.g., Waters ACQUITY CAD or Thermo Scientific Corona Veo)[12][13].
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Amide-based HILIC Column (e.g., Waters XBridge Premier BEH Amide, 100 x 2.1 mm, 2.5 µm) | Amide phases offer excellent retention and peak shape for polar amines and amides[14]. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 in 95:5 Acetonitrile:Water | Ammonium formate is a volatile buffer, making it compatible with CAD. The low pH ensures the amine is protonated. |
| Mobile Phase B | 10 mM Ammonium Formate, pH 3.0 in 50:50 Acetonitrile:Water | Higher aqueous content to facilitate elution. |
| Gradient | 0-1.0 min, 0% B; 1.0-8.0 min, 0-50% B; 8.0-8.1 min, 50-0% B; 8.1-12.0 min, 0% B | A gradient ensures elution of the polar analyte with good peak shape while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for peak distortion from sample solvent. |
| CAD Settings | Evaporation Temp: High; Nebulizer: N₂ at 35 psi; Filter: None | Settings should be optimized for the specific instrument and mobile phase volatility. |
Reagents and Sample Preparation:
-
Solvents: HPLC-grade Acetonitrile and Water.
-
Buffer: Ammonium formate, analytical grade.
-
Sample Diluent: 90:10 Acetonitrile:Water. Crucial Note: The sample solvent must closely match the initial mobile phase composition to prevent peak distortion.
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range. Filter through a 0.22 µm PTFE filter if necessary.
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation ensures the method is fit for its intended purpose[15][16]. A validation protocol should be established before beginning the study[16].
Caption: ICH Q2(R2) Validation Workflow.
Validation Results Summary:
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Five replicate injections of a standard solution. | Tailing Factor ≤ 2.0; %RSD of peak area ≤ 2.0%[17]. |
| Specificity | Inject diluent, placebo, and spiked placebo. | No interfering peaks at the analyte retention time[17]. |
| Linearity | Analyze 5 standards covering 50-150% of the target concentration. | Correlation Coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze spiked placebo at 80%, 100%, and 120% of target conc. (n=3 each). | Mean recovery between 98.0% and 102.0%[18]. |
| Precision (%RSD) | Repeatability: 6 preparations at 100% conc.Intermediate: Repeat on a different day. | %RSD ≤ 2.0% for each set[17]. |
| Limit of Quantitation (LOQ) | Determine concentration with a signal-to-noise ratio of ~10. | %RSD at LOQ ≤ 10.0%. |
| Robustness | Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). | System suitability criteria are met. |
Part 2: Chiral Analysis for Enantiomeric Purity
Scientific Principle
Direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP)[19]. These phases contain a single enantiomer of a chiral selector that is immobilized on the support material. Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different energies of interaction, leading to different retention times[20]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of chiral compounds[21].
Experimental Protocol: Chiral HPLC
Instrumentation: Same as Part 1.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) | This phase is well-known for its broad selectivity for amine-containing chiral compounds. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode often provides better selectivity on polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape for amines. |
| Mode | Isocratic | Isocratic elution is typical for chiral separations to maximize resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral selectivity; consistency is key. |
| Injection Volume | 10 µL | |
| Detector | CAD (as in Part 1) | The detection challenge remains the same. |
Validation Focus for Chiral Method:
-
Specificity: The primary goal is to demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks and from any impurity peaks.
-
Limit of Quantitation (LOQ): Crucial for accurately quantifying the undesired enantiomer as an impurity. The LOQ for the minor enantiomer must be established and validated[18].
-
Linearity: Linearity must be established for the minor enantiomer down to its LOQ.
Alternative Method: Pre-Column Derivatization
For labs without access to CAD or ELSD, pre-column derivatization provides a viable path to UV or fluorescence detection[4]. Dansyl chloride is a classic reagent that reacts with primary and secondary amines under alkaline conditions to form a stable, highly fluorescent derivative[4].
Caption: Dansylation Reaction for HPLC Analysis.
Brief Protocol:
-
Reaction: Mix the sample with a borate buffer (pH ~10) and a solution of Dansyl Chloride in acetonitrile.
-
Incubation: Heat at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).
-
Quenching: Add a primary amine (e.g., ethylamine) to consume excess reagent.
-
Analysis: Analyze the resulting solution using standard RP-HPLC (e.g., C18 column) with a fluorescence detector (λex ~340 nm, λem ~525 nm).
Pros: Enables use of common detectors; increases hydrophobicity, allowing for robust RP-HPLC separation. Cons: Adds complexity and potential variability (reaction efficiency, derivative stability); may require sample cleanup.
Conclusion
The analysis of this compound requires a thoughtful, science-driven approach. The recommended primary strategy of HILIC for separation coupled with CAD for detection provides a direct, robust, and sensitive method for quantification. For enantiomeric purity, a dedicated chiral stationary phase is essential. By following the detailed protocols and validating them against ICH guidelines, laboratories can generate high-quality, reliable, and defensible data for drug development and quality control applications.
References
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Wikipedia contributors. (2023). Charged aerosol detector. Wikipedia, The Free Encyclopedia. [Link]
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Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]
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Knauer Wissenschaftliche Geräte GmbH. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Gorman, T. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
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Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]
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Lucchini, G., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes. [Link]
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Technology Networks. (n.d.). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. [Link]
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Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]
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Wikipedia contributors. (2023). Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia. [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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AZoM. (2013). Dionex UltiMate Corona CAD Aerosol Detector from Thermo Scientific. [Link]
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Pharmaceutical Technology. (2013). Evaporative Light Scattering Seeing Increased Use as Detector for Nonchromophoric Compounds. [Link]
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ResearchGate. (2006). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. PubChem Compound Database. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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Corradini, R., et al. (2019). Fast and ultrafast enantioseparations of bioactive compounds by means of chiral high performance liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Application Notes and Protocols for the Evaluation of Novel Chemical Entities in Cell Culture: A Hypothetical Workflow Using 2-(Methylamino)propanamide as a Case Study
Senior Application Scientist Note: The following document outlines a comprehensive framework for the initial characterization of a novel chemical entity, exemplified by 2-(Methylamino)propanamide, in common cell culture assays. It is critical to note that, to date, there is no established body of peer-reviewed literature detailing the specific biological effects or standardized protocols for the use of this compound in cell culture. Therefore, this guide is presented as a scientifically rigorous, yet hypothetical, workflow designed to provide researchers with a robust methodology for the preliminary assessment of any new compound of interest. The principles and protocols described herein are based on well-established, standard cell culture techniques.
Part 1: Introduction and Rationale
The journey of a novel chemical entity from synthesis to potential therapeutic application is underpinned by a thorough characterization of its biological activity. The initial and most fundamental step in this process is the in vitro assessment of its effects on cultured cells. This typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays to elucidate the compound's impact on cell proliferation, and culminating in mechanistic studies to understand the mode of action, such as the induction of apoptosis.
This document provides a structured approach for researchers to conduct a preliminary evaluation of a compound like this compound. The causality behind the experimental choices is to build a foundational understanding of the compound's bioactivity profile, which will guide future, more in-depth investigations.
Part 2: Preliminary Compound Handling and Stock Solution Preparation
Prior to initiating any cell-based assays, it is imperative to properly handle and prepare the test compound to ensure reproducibility and accuracy of the results.
2.1. Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₄H₁₀N₂O | N/A |
| Molecular Weight | 102.13 g/mol | N/A |
| Solubility | To be determined empirically | N/A |
2.2. Protocol for Stock Solution Preparation
-
Determine Solubility: The solubility of a novel compound is often unknown. A preliminary solubility test should be performed in common laboratory solvents such as sterile dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).
-
Prepare a High-Concentration Stock: Once a suitable solvent is identified (DMSO is common for many organic molecules), prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Example: To prepare a 100 mM stock of this compound (MW: 102.13 g/mol ), dissolve 10.21 mg of the compound in 1 mL of sterile DMSO.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) must be used as a vehicle control in all experiments. The final concentration of the vehicle in the cell culture medium should be kept constant across all treatments and should not exceed a level that causes cellular toxicity (typically ≤ 0.5% for DMSO).
Part 3: Tier 1 - Cytotoxicity Assessment
The initial step in evaluating a new compound is to determine its cytotoxic potential across a range of concentrations. This helps to establish a working concentration range for subsequent, more sensitive assays.
3.1. Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells. While it is an indirect measure of cell number, it is a robust and high-throughput method for initial cytotoxicity screening[1].
3.2. Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
3.3. Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound from the stock solution in complete growth medium. A common starting range is from 0.1 µM to 100 µM. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Part 4: Tier 2 - Cell Proliferation Assessment
If a compound exhibits cytotoxicity, it is important to distinguish between cell death and the inhibition of cell proliferation. The BrdU (Bromodeoxyuridine) assay is a direct measure of DNA synthesis and, therefore, cell proliferation.
4.1. Rationale for Assay Selection
The BrdU assay relies on the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells. An antibody specific for BrdU is then used to detect the incorporated BrdU, providing a direct measure of cells that have undergone DNA replication during the labeling period. This is a more direct and specific measure of proliferation compared to metabolic assays like MTT.
4.2. Experimental Workflow for BrdU Proliferation Assay
Caption: Workflow for BrdU cell proliferation assay.
4.3. Detailed Protocol for BrdU Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, but treat the cells with sub-lethal concentrations of this compound (e.g., concentrations below the determined IC₅₀).
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the appropriate substrate for the antibody's conjugate (e.g., a colorimetric or chemiluminescent substrate).
-
Signal Measurement: Measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine the effect of the compound on cell proliferation.
Part 5: Tier 3 - Apoptosis Detection
If a compound is found to be cytotoxic and anti-proliferative, the next logical step is to investigate the mechanism of cell death. A common mechanism is apoptosis, or programmed cell death.
5.1. Rationale for Assay Selection
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
5.2. Signaling Pathway of Apoptosis
Caption: Simplified overview of apoptotic signaling pathways.
5.3. Detailed Protocol for Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 6: Data Summary and Interpretation
The collective data from these tiered assays will provide a foundational understanding of the bioactivity of this compound.
| Assay | Endpoint Measured | Hypothetical Outcome for a Bioactive Compound |
| MTT Assay | Metabolic activity (indirectly, cell viability) | Dose-dependent decrease in viability, yielding an IC₅₀ value. |
| BrdU Assay | DNA synthesis (cell proliferation) | Dose-dependent decrease in BrdU incorporation. |
| Annexin V/PI Assay | Phosphatidylserine externalization and membrane integrity (apoptosis vs. necrosis) | Increase in Annexin V positive cells, indicating apoptosis as the mode of cell death. |
Part 7: Concluding Remarks and Future Directions
This document has outlined a hypothetical, yet scientifically rigorous, workflow for the initial in vitro characterization of a novel compound, this compound. The described protocols for assessing cytotoxicity, proliferation, and apoptosis provide a solid foundation for understanding the compound's biological effects.
Should this compound demonstrate significant bioactivity in these initial assays, further studies would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
Cell Cycle Analysis: Determining if the compound induces arrest at specific phases of the cell cycle.
-
Broader Cell Line Screening: Assessing the compound's activity across a panel of different cell lines, including normal and cancerous cells, to evaluate its selectivity.
By following a structured and logical progression of experiments, researchers can efficiently and effectively characterize the biological properties of novel chemical entities, paving the way for further development.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81–88. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087245. [Link]
Sources
2-(Methylamino)propanamide as a ligand for receptor binding assays
Application Notes & Protocols
Topic: Characterizing 2-(Methylamino)propanamide: A Framework for Novel Ligand Evaluation in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification and characterization of novel small molecules are foundational to drug discovery. This compound represents a chemical scaffold with potential pharmacological activity, yet its specific receptor targets and binding profile remain to be elucidated. This document provides a comprehensive guide for researchers to characterize such a novel ligand using receptor binding assays, which are considered the gold standard for quantifying ligand-receptor interactions.[1][2][3] We present not just rigid protocols, but a strategic framework that explains the causality behind experimental choices. This guide details the principles of saturation and competitive binding assays, provides step-by-step protocols for their execution, and outlines the subsequent data analysis required to determine key binding parameters such as the dissociation constant (Kd), inhibitor affinity (Ki), and receptor density (Bmax). By using this compound as a case study, this document equips scientists with the necessary tools to systematically evaluate the receptor binding profile of any new chemical entity.
Introduction: The Imperative of Ligand Characterization
Receptor binding assays are a powerful and relatively simple tool for analyzing the interaction of drugs, hormones, and neurotransmitters with their biological targets.[4][5] They are indispensable in pharmacology for determining the affinity of a compound for a specific receptor, identifying its mechanism of action, and understanding structure-activity relationships. When presented with a novel, uncharacterized compound such as this compound, a systematic approach is required to determine if it interacts with a receptor of interest and to quantify the nature of that interaction.
This guide provides the experimental and analytical framework to:
-
Establish a robust and validated receptor binding assay for a chosen target.
-
Utilize this assay to determine if this compound competes for binding at the target receptor.
-
Calculate the precise binding affinity (Ki) of this compound, providing a quantitative measure of its potency.
The core principle lies in measuring the interaction between a ligand and a receptor at equilibrium. This is typically achieved using a radiolabeled ligand (a "hot" ligand) that has a known high affinity for the target receptor. The binding of this radioligand can then be competed with an unlabeled test compound (a "cold" ligand), such as this compound.[1][2]
Foundational Principles & Key Parameters
Before proceeding to experimental protocols, it is critical to understand the key parameters that define a ligand-receptor interaction.
-
Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. It is determined through saturation binding assays.[2]
-
Receptor Density (Bmax): The maximal number of binding sites (Bmax) represents the total concentration of receptors in the sample preparation (e.g., fmol/mg of protein).[2] This is also determined from a saturation binding experiment.
-
Competitive Inhibition (IC50 and Ki):
-
The IC50 is the concentration of an unlabeled (competing) ligand that displaces 50% of the specifically bound radioligand.[1] It is an experimental value that is dependent on the assay conditions, particularly the concentration of the radioligand used.[6]
-
The Ki is the inhibition constant for a competing ligand. It is a measure of the direct binding affinity of the inhibitory ligand for the receptor.[6] Unlike the IC50, the Ki is an absolute value that is not dependent on assay conditions, allowing for the direct comparison of compound potencies.[6] The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Strategic Experimental Workflow
The characterization of a novel ligand like this compound follows a logical, multi-step process. First, the assay system itself must be validated using a known radioligand for the target receptor. Only then can the unknown compound be tested.
Caption: Workflow for characterizing a novel ligand.
Assay Formats: Filtration vs. Scintillation Proximity Assay (SPA)
There are two primary methods for separating bound from free radioligand.[7]
-
Filtration Assay: This classic method involves incubating the receptor, radioligand, and test compound, then rapidly filtering the mixture through a glass fiber filter.[1] The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through. The radioactivity retained on the filter is then counted. This method is robust, especially for membrane-bound receptors.[1]
-
Scintillation Proximity Assay (SPA): In this homogeneous format, the receptor is immobilized onto SPA beads that contain a scintillant.[1] Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, which is then measured. This method does not require a physical separation step, making it highly amenable to high-throughput screening.[1]
For the purposes of the following protocols, we will describe the filtration assay method , as it is a universally applicable and fundamental technique.
Detailed Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in designated areas, following all institutional and regulatory safety protocols. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Saturation Binding Assay (To Determine Kd and Bmax)
This protocol determines the affinity (Kd) and receptor density (Bmax) of the radioligand for the target receptor, which is essential for validating the assay and for the subsequent Cheng-Prusoff calculation.[2][7][8]
Materials:
-
Receptor Source: Membrane preparation from cells or tissue expressing the target receptor.
-
Radioligand ([L]): A high-affinity radioligand for the target receptor (e.g., [3H]-ligand).
-
Non-specific Competitor: A high concentration (1000x Kd) of an unlabeled ligand for the same receptor to define non-specific binding.
-
Assay Buffer: Buffer optimized for the specific receptor (e.g., Tris-HCl with appropriate ions).
-
Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[9]
-
Scintillation Cocktail & Counter.
Procedure:
-
Prepare Radioligand Dilutions: Prepare serial dilutions of the radioligand in assay buffer. A typical range would cover 0.1x to 10x the expected Kd. Prepare enough of each concentration for triplicate total binding and triplicate non-specific binding wells.
-
Set up Assay Plate: Label a 96-well reaction plate. For each radioligand concentration, you will have:
-
3 wells for Total Binding : Radioligand + Receptor Membranes + Buffer.
-
3 wells for Non-Specific Binding (NSB) : Radioligand + Receptor Membranes + Non-specific Competitor.
-
-
Add Reagents: To the appropriate wells, add the components in the following order (example volumes):
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of Non-specific Competitor (for NSB).
-
50 µL of the corresponding radioligand dilution.
-
100 µL of the receptor membrane preparation (diluted in assay buffer to an optimal protein concentration).
-
-
Incubate: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time must be determined empirically in preliminary kinetic experiments.[1]
-
Harvest: Pre-soak the filter plate with buffer. Rapidly transfer the contents of the reaction plate to the filter plate and apply a vacuum to separate the bound from free ligand.
-
Wash: Wash the filters rapidly 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Count: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Protocol 2: Competitive Binding Assay (To Determine IC50/Ki of this compound)
This protocol measures the ability of this compound to compete with the radioligand for binding to the receptor.[1][10]
Materials:
-
Same as Protocol 1, plus:
-
Test Compound: this compound hydrochloride stock solution and serial dilutions.
Procedure:
-
Prepare Test Compound Dilutions: Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended for the initial experiment (e.g., 10-10 M to 10-4 M).
-
Set up Assay Plate: Label a 96-well reaction plate. You will need wells for:
-
Total Binding (n=3-6): Radioligand + Receptor + Buffer (no competitor).
-
Non-Specific Binding (n=3-6): Radioligand + Receptor + high concentration of a known unlabeled ligand.
-
Competition Wells (n=3 for each concentration): Radioligand + Receptor + corresponding dilution of this compound.
-
-
Add Reagents: To the appropriate wells, add the components (example volumes):
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of Non-specific Competitor OR 50 µL of this compound dilution.
-
50 µL of Radioligand. Crucially, use a single, fixed concentration of the radioligand, typically at or below its Kd value determined in Protocol 1. [7]
-
100 µL of the receptor membrane preparation.
-
-
Incubate, Harvest, Wash, and Count: Follow steps 4-7 from Protocol 1.
Data Analysis and Interpretation
Proper data analysis is critical to extract meaningful constants from raw experimental data (Counts Per Minute, CPM).
Analysis of Saturation Data (Protocol 1)
-
Calculate Specific Binding: For each radioligand concentration, calculate the average CPM for Total and NSB wells.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Convert CPM to Molar Concentration: Convert the specific binding CPM values into molar concentrations (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of the membrane preparation.
-
Non-Linear Regression (Recommended): The preferred method is to plot Specific Binding vs. Radioligand Concentration and fit the data to a one-site binding hyperbola using software like GraphPad Prism. This will directly yield the Kd and Bmax values.
-
Scatchard Analysis (Classical Method): A Scatchard plot linearizes the binding data to determine Kd and Bmax.[11][12][13] While less common now, it remains a useful diagnostic tool.[12]
-
Plot Bound/Free (Y-axis) vs. Bound (X-axis).
-
The slope of the line is -1/K_d.
-
The x-intercept is B_max.
-
Caption: A representative Scatchard plot for data analysis.
Analysis of Competitive Binding Data (Protocol 2)
-
Generate Inhibition Curve: Calculate the percent specific binding at each concentration of this compound relative to the control (Total Binding). Plot % Specific Binding vs. log[this compound].
-
Determine IC50: Use non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC50 value.
-
Calculate Ki using the Cheng-Prusoff Equation: This critical step converts the assay-dependent IC50 into the absolute affinity constant, Ki.[6][14][15]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the value determined from your competition curve.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand, determined from the saturation assay (Protocol 1).
-
Caption: Relationship of parameters in the Cheng-Prusoff equation.
Data Presentation
All quantitative data should be summarized for clarity.
Table 1: Saturation Binding Assay Results
| Parameter | Value | Units |
|---|---|---|
| Radioligand Kd | [Insert Value] | nM |
| Bmax | [Insert Value] | fmol/mg protein |
Table 2: Competitive Binding Assay Results for this compound
| Parameter | Value | Units |
|---|---|---|
| IC50 | [Insert Value] | µM or nM |
| Ki | [Insert Value] | µM or nM |
| Hill Slope | [Insert Value] | (unitless) |
Conclusion
This guide provides a comprehensive framework for the characterization of a novel ligand, this compound, using receptor binding assays. By first validating the assay system through saturation analysis to determine the radioligand's Kd and Bmax, researchers can create a robust platform for testing unknown compounds. The subsequent competitive binding assay allows for the determination of the IC50, which, when corrected using the Cheng-Prusoff equation, yields the true binding affinity (Ki). This systematic process ensures that the data generated is accurate, reliable, and comparable across different studies, forming the cornerstone of early-stage pharmacological evaluation and drug discovery.
References
-
Gifford Bioscience. Radioligand Binding Assay.
-
Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. Journal of basic and clinical physiology and pharmacology.
-
Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips - PubMed.
-
Creative Bioarray. Radioligand Binding Assay.
-
Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation.
-
University of California, Berkeley. Derivation of Binding Constants by Scatchard Analysis Preparing Reagents.
-
Cheng, H. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. Journal of pharmacological and toxicological methods.
-
Labome. Receptor-Ligand Binding Assays.
-
Lomenick, B., et al. (2009). SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Current protocols in pharmacology.
-
Revvity. Best practices for pharmacological characterization of PPI inhibitors.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Assay guidance manual.
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates.
-
Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. Bio-protocol.
-
Enzyme Inhibition Calculator. Ki to IC50 Converter - Free Online Tool.
-
GraphPad Software. Key concepts: Competitive binding - GraphPad Prism 10 Curve Fitting Guide.
-
Wikipedia. Scatchard equation.
-
BME 221. (2021). Scatchard Analysis - YouTube.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 4. scite.ai [scite.ai]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. graphpad.com [graphpad.com]
- 11. its.caltech.edu [its.caltech.edu]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scatchard equation - Wikipedia [en.wikipedia.org]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes & Protocol: Dissolution of 2-(Methylamino)propanamide for Pre-Clinical Research
Abstract
This document provides a detailed technical guide for the dissolution of 2-(Methylamino)propanamide, a small molecule of interest in drug development and biochemical research. Due to the limited publicly available data for this specific compound, this protocol is grounded in fundamental physicochemical principles derived from its structure—a polar, low molecular weight compound featuring a secondary amine and a primary amide. We present a systematic approach to solvent selection, stock solution preparation, and quality control to ensure experimental reproducibility and integrity. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to facilitate adaptation for specific experimental needs.
Physicochemical Analysis and Solubility Rationale
This compound is a chiral small molecule characterized by two key functional groups: a secondary amine (-NH(CH₃)) and a primary amide (-CONH₂). These groups dictate its solubility and stability profile.
-
Polarity and Hydrogen Bonding: The presence of N-H and C=O moieties allows this compound to act as both a hydrogen bond donor and acceptor. This structural feature suggests favorable interactions with polar protic solvents like water and alcohols, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][2][3]
-
pH-Dependent Solubility: The secondary amine group is basic. It will be protonated at pH values below its pKa, forming a cationic salt (R-NH₂⁺(CH₃)). This ionization dramatically increases aqueous solubility.[4][5][6][7] Conversely, at a pH above the pKa, the amine will be in its neutral, less soluble free base form. For ionic compounds with basic anions, decreasing the pH increases solubility.[4] The amide group is generally neutral and less susceptible to pH changes under typical physiological conditions, though it can undergo hydrolysis at extreme pH and temperatures.[1][8]
-
Solvent Selection Strategy: The choice of solvent is critical and depends on the final application. For in vitro cell-based assays, high-concentration stock solutions are typically prepared in DMSO.[9][10] For in vivo studies or applications requiring physiological buffers, developing an aqueous formulation is necessary, often requiring pH adjustment.[11]
Table 1: Predicted Solubility and Recommended Solvents
| Solvent | Type | Predicted Solubility | Rationale & Use Case |
| Water | Polar Protic | Moderate to High (pH-dependent) | Ideal for direct use in many biological assays. Solubility is significantly enhanced at acidic pH (pH < 7). |
| PBS (pH 7.4) | Aqueous Buffer | Moderate | Represents physiological conditions. Solubility may be limited; a co-solvent or pH adjustment might be needed. |
| DMSO | Polar Aprotic | High | The "universal solvent" for creating high-concentration (e.g., 10-100 mM) stock solutions for long-term storage and serial dilution.[10][12] |
| Ethanol | Polar Protic | High | Good alternative to DMSO, but can be more volatile and may have biological effects at higher concentrations. |
Core Dissolution Protocols
Safety First: this compound contains amine functional groups. Always handle the compound and its solutions in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[13][14][15][16]
Protocol A: High-Concentration Stock Solution in DMSO (100 mM)
This protocol is standard for preparing archival stocks for in vitro screening and cell-based assays.[9][17]
Materials:
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Class A volumetric flask or appropriate glass vial[20]
-
Vortex mixer and/or sonicator
Step-by-Step Procedure:
-
Calculation: Determine the mass of this compound required.
-
Weighing: Accurately weigh the calculated mass of the compound into a clean, dry glass vial. For accuracy with small masses, it is best practice to weigh a slightly larger amount, record the exact mass, and adjust the solvent volume to achieve the precise target concentration.[20]
-
Solvent Addition: Add approximately 80% of the final required volume of DMSO to the vial.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulates.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes. Avoid excessive heating.
-
Repeat vortexing and sonication until the solution is completely clear.
-
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume. A volumetric flask provides the highest accuracy.[20]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials to prevent degradation from repeated freeze-thaw cycles.[21] Store at -20°C or -80°C. Properly prepared DMSO stocks can be stable for months.[21]
Protocol B: Aqueous Solution in Buffered Saline (e.g., PBS)
This protocol is intended for preparing a working solution for direct application where DMSO may be contraindicated, such as in vivo administration. This method leverages the basicity of the amine for solubilization.
Materials:
-
This compound (preferably the hydrochloride salt form for easier initial dissolution)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Step-by-Step Procedure:
-
Initial Suspension: Add the accurately weighed compound to a volume of PBS slightly less than the final target volume. If starting with the free base, expect it to be poorly soluble initially.
-
pH-Mediated Dissolution:
-
Place the beaker on a stir plate and begin gentle stirring.
-
Monitor the pH of the suspension.
-
Slowly add 1 N HCl dropwise. As the pH decreases, the amine group will become protonated, and the compound should begin to dissolve.[6][22] Continue adding acid until the solution is completely clear. Record the pH at which dissolution occurs.
-
-
pH Readjustment (if required): For many biological applications, a final pH near neutral (7.2-7.4) is required.
-
Once the compound is fully dissolved at an acidic pH, slowly add 1 N NaOH dropwise to carefully raise the pH back to the desired target (e.g., 7.4).
-
Crucial QC Step: Observe the solution closely during this step. If the compound begins to precipitate as the pH rises, it indicates that the desired concentration is above the thermodynamic solubility limit at that pH. If this occurs, the experiment must be repeated at a lower target concentration.
-
-
Final Volume and Sterilization:
-
Once a stable, clear solution is achieved at the target pH, transfer it to a volumetric flask and add PBS to the final volume.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
-
Use and Storage: Aqueous solutions are less stable than DMSO stocks and should be prepared fresh whenever possible.[17] If short-term storage is necessary, store at 4°C for no more than 24-48 hours, protected from light.
Validation, Stability, and Workflow Visualization
A protocol is only trustworthy if it is self-validating. Always perform quality control checks.
-
Visual Inspection: The final solution must be completely clear, with no visible particulates, haze, or crystals.
-
pH Measurement: For aqueous preparations, confirm the final pH is within the acceptable range for the intended experiment.
-
Stability Assessment: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[1][23][24] For long-term studies, it is advisable to periodically check the purity of a stored stock solution via analytical methods like HPLC to ensure the compound has not degraded.
Diagram 1: Decision Workflow for Solvent Selection
This diagram guides the user through the process of choosing the appropriate dissolution protocol based on the experimental context.
Caption: Decision tree for selecting the optimal dissolution protocol.
Diagram 2: Generalized Dissolution Workflow
This diagram illustrates the key steps common to both protocols for ensuring an accurate and stable solution.
Caption: Step-by-step workflow for preparing compound stock solutions.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Khan Academy. pH and solubility. Equilibrium.
- PubMed. Improvement in aqueous solubility achieved via small molecular changes.
- Semantic Scholar. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry.
- Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
- Protocols.io. DMSO stock preparation.
- American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- askIITians. How does pH affect solubility?.
- Pearson. Dependence of Solubility on pH: Videos & Practice Problems.
- Chemistry LibreTexts. 18.7: Solubility and pH.
- Solubility of Things. Amides: Structure, Properties, and Reactions.
- PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- PhytoTech Labs. Preparing Stock Solutions.
- Wikipedia. Amide.
- Bitesize Bio. How to Make Accurate Stock Solutions.
- MCE. Compound Handling Instructions.
- G-Biosciences. Stock Solutions 101: Everything You Need to Know.
- Washington State University. Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO).
- ResearchGate. (PDF) DMSO stock preparation v1.
- Quora. How to make a stock solution of a substance in DMSO.
- Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry.
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Application Note: A Framework for the Evaluation of Novel Small Molecules in Drug Discovery Screening, Exemplified by 2-(Methylamino)propanamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The journey from a novel chemical entity to a viable drug candidate is a complex, multi-stage process predicated on robust screening and characterization. This guide provides a comprehensive framework for the initial evaluation of a novel small molecule, using 2-(Methylamino)propanamide as a representative example. We detail the strategic decisions, experimental protocols, and data interpretation required to profile a compound's biological activity. This document covers two primary discovery paradigms—target-based and phenotypic screening—and outlines the subsequent steps of hit confirmation and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and actionable data.
Introduction: The Challenge of Novel Compound Screening
The core challenge in early-stage drug discovery is to efficiently and accurately identify molecules that elicit a desired biological response from vast chemical libraries.[1] The chosen screening strategy fundamentally dictates the discovery path. This decision often hinges on the depth of knowledge about the disease's underlying biology.
1.1. Introducing the Exemplar Compound: this compound
For the purposes of this guide, we will use this compound as a model compound. It is a simple, low-molecular-weight molecule possessing features common in many drug fragments and leads, such as a chiral center, an amide bond, and a secondary amine, which can participate in hydrogen bonding. Its physicochemical properties make it a suitable candidate for a variety of screening assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 32012-16-1 | [2] |
| Molecular Formula | C₄H₁₀N₂O | [2] |
| Molecular Weight | 102.14 g/mol | [3] |
| Topological Polar Surface Area | 55.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| LogP (Predicted) | -1.0 to -0.5 |[3][4] |
1.2. The Two Pillars of Drug Discovery Screening
Drug discovery campaigns are typically initiated using one of two major strategies:
-
Target-Based Screening: This rational approach is employed when a specific biological target (e.g., an enzyme or receptor) is known to be critical to the disease's pathogenesis.[5][6] The screen is designed to find compounds that directly modulate the activity of this isolated target. Its primary advantage is that the mechanism of action is known from the outset, simplifying lead optimization.[6]
-
Phenotypic Screening: This approach is target-agnostic and involves testing compounds in complex biological systems like living cells or whole organisms.[7][8] The goal is to identify molecules that produce a desired change in the system's phenotype (e.g., inducing cancer cell death), without a preconceived notion of the molecular target.[9] This method is powerful for discovering first-in-class drugs and novel mechanisms of action, though it requires subsequent, often complex, target deconvolution efforts.[10]
The Drug Discovery Screening Cascade
A successful screening campaign is not a single experiment but a structured workflow designed to identify true hits and eliminate false positives. The following diagram illustrates a typical cascade, which integrates both primary screening and downstream characterization.
Figure 1: A generalized workflow for a small molecule drug discovery screening cascade.
Compound Management and Quality Control
The integrity of screening data is wholly dependent on the quality and handling of the test compound. This initial phase is critical for reproducibility.
Protocol 3.1: Compound QC and Preparation of Assay-Ready Plates
-
Principle: To ensure the identity, purity, and concentration of the test compound are known and that it is solubilized appropriately for screening. Poor solubility is a common source of artifacts.
-
Methodology:
-
Source Compound: Procure this compound (or its salt, e.g., HCl[11]) from a reputable chemical vendor.
-
Confirm Identity & Purity: Upon receipt, verify the compound's identity and assess its purity (>95% is recommended) using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-NMR.[12]
-
Prepare Master Stock: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10 mM). Mix thoroughly until fully dissolved. Store at -20°C or -80°C in desiccated conditions.
-
Create Intermediate Plates: From the master stock, create intermediate concentration plates (e.g., 1 mM in DMSO) in 96- or 384-well format.
-
Generate Assay-Ready Plates: Use acoustic dispensing technology or robotic liquid handlers to transfer nanoliter volumes of the compound from the intermediate plates to the final assay plates. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[13]
-
Primary Screening: Identifying Initial Hits
This section provides example protocols for both target-based and phenotypic primary screens.
4.1. Target-Based Screening Protocol: A Kinase Inhibition Assay
-
Hypothetical Scenario: We will screen this compound for inhibitory activity against a hypothetical protein kinase, "Kinase-X".
-
Principle: This biochemical assay measures the direct inhibition of Kinase-X activity by monitoring the depletion of ATP, a co-substrate for all kinase reactions. The assay uses a luminescence-based readout where the light signal is inversely proportional to kinase activity.
-
Methodology:
-
Assay Preparation: Prepare a bulk solution of assay buffer containing Kinase-X enzyme and its specific peptide substrate.
-
Compound Dispensing: Dispense 50 nL of 10 mM this compound stock into designated wells of a 384-well white, opaque assay plate (final concentration: 10 µM). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).[13]
-
Enzyme/Substrate Addition: Add 2.5 µL of the Kinase-X/substrate solution to all wells.
-
Reaction Initiation: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Add 5 µL of a commercial ATP-detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (% inhibition = 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))). A "hit" is typically defined as a compound causing inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Figure 2: Workflow for a target-based screening approach.
4.2. Phenotypic Screening Protocol: Cancer Cell Cytotoxicity Assay
-
Hypothetical Scenario: We will screen this compound for its ability to reduce the viability of a human cancer cell line (e.g., HeLa).
-
Principle: This cell-based assay uses the metabolic reduction of a reagent (e.g., resazurin) by viable, respiring cells to produce a fluorescent signal.[14] A decrease in signal indicates a loss of cell viability, or cytotoxicity.
-
Methodology:
-
Cell Seeding: Using sterile technique, seed HeLa cells into a 384-well, clear-bottom, black-walled tissue culture plate at a pre-optimized density (e.g., 1,000 cells/well) in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 50 nL of 10 mM this compound (final concentration: 10 µM) and controls (DMSO vehicle; staurosporine as a positive control for cell death) to the appropriate wells.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Viability Assessment: Add 10 µL of a resazurin-based viability reagent to each well.
-
Incubation & Readout: Incubate for 2-4 hours at 37°C. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Data Analysis: Normalize the data to controls to calculate the percent viability. A "hit" is a compound that reduces viability below a defined threshold (e.g., <50%).
-
Hit Validation and Potency Determination
A primary hit is not a confirmed result. This phase rigorously validates the initial observation and determines the compound's potency.
Protocol 5.1: Dose-Response Analysis for IC₅₀ Determination
-
Principle: To confirm the activity of a primary hit and quantify its potency by measuring its effect across a range of concentrations. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
-
Methodology:
-
Prepare Serial Dilutions: Create a serial dilution series of the hit compound (e.g., 10 points, 3-fold dilutions starting from 100 µM) in a DMSO plate.
-
Execute Assay: Perform the primary assay (either target-based or phenotypic) as described in Section 4, but instead of a single concentration, add the full dilution series to the assay plates.
-
Data Acquisition: Collect the raw data from the plate reader.
-
Data Analysis:
-
Normalize the data for each concentration.
-
Plot the % inhibition (or % viability) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value. A confirmed hit should display a sigmoidal dose-response curve.
-
-
Table 2: Example Dose-Response Data for a Hypothetical Hit
| Concentration (µM) | % Inhibition |
|---|---|
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.70 | 65.4 |
| 1.23 | 48.9 |
| 0.41 | 25.3 |
| 0.14 | 10.1 |
| 0.05 | 2.5 |
| Calculated IC₅₀ | 1.28 µM |
Early Lead Profiling: In Vitro ADME
Early assessment of a compound's ADME properties is crucial to avoid costly late-stage failures.[15][16] A compound with excellent potency but poor metabolic stability is unlikely to become a successful drug.
Protocol 6.1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Principle: This assay evaluates how quickly a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in HLMs.[17] Rapid metabolism (low stability) often predicts poor bioavailability in vivo. Compound disappearance is monitored over time using LC-MS/MS.[18]
-
Methodology:
-
Prepare Reagents: Thaw HLM and the NADPH regenerating system (a required cofactor for P450 enzymes) on ice.
-
Reaction Mixture: In a 96-well plate, pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Initiate Reaction: Add this compound to the HLM solution (final concentration: 1 µM). Aliquot this mixture into separate wells for each time point (e.g., 0, 5, 15, 30, 60 min). Add the NADPH regenerating system to start the reaction.
-
Time Course Sampling: At each designated time point, stop the reaction in the corresponding well by adding ice-cold acetonitrile containing an internal standard (a stable, non-interfering compound used for normalization).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[19]
-
Data Analysis:
-
Plot the natural log of the (% parent compound remaining) versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
-
Table 3: Example Metabolic Stability Data and Interpretation
| Time (min) | % Parent Remaining | Interpretation |
|---|---|---|
| 0 | 100 | - |
| 5 | 85 | - |
| 15 | 60 | - |
| 30 | 35 | - |
| 60 | 10 | - |
| Calculated t½ | 25 min | High Clearance/Low Stability |
Conclusion
This application note outlines a strategic and methodologically sound approach to the initial characterization of a novel small molecule in a drug discovery context. By using this compound as an exemplar, we have detailed the critical steps from compound preparation to primary screening via both target-based and phenotypic paradigms, and through to essential downstream validation and profiling assays. Adherence to these principles of rigorous quality control, logical workflow progression, and early assessment of drug-like properties provides a solid foundation for identifying and advancing promising compounds toward clinical development.
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Application Notes and Protocols for Methamphetamine in Neuroscience Research
Disclaimer: Important Information Regarding the Scope of this Document
The compound specified in the topic, 2-(Methylamino)propanamide , is a known chemical entity available from various commercial suppliers. However, a comprehensive search of the scientific literature has revealed no published research on its applications within the field of neuroscience.
Therefore, to fulfill the request for a detailed technical guide on a neuroactive compound with a similar structural motif, this document will focus on Methamphetamine , a well-characterized N-methylated propanamine derivative with extensive applications in neuroscience research. All information, protocols, and data presented herein pertain to Methamphetamine and not to this compound. This substitution allows for the creation of a scientifically accurate and detailed guide as requested, while acknowledging the absence of data for the originally specified compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methamphetamine as a Tool in Neuroscience Research
Methamphetamine (N-methyl-α-methylphenethylamine) is a potent central nervous system (CNS) stimulant belonging to the phenethylamine class of compounds.[1][2][3] While widely known for its high potential for abuse and neurotoxic effects, these very properties make it an invaluable tool in neuroscience research. By studying the mechanisms of methamphetamine action, researchers can gain fundamental insights into monoaminergic neurotransmission, the neurobiology of addiction, psychostimulant-induced neurotoxicity, and the pathophysiology of related psychiatric disorders.[1][4][5]
Methamphetamine's primary mechanism of action involves the disruption of normal vesicular storage and transport of monoamine neurotransmitters, specifically dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][3] This leads to a massive, non-vesicular release of these neurotransmitters into the synaptic cleft, resulting in profound behavioral and physiological effects.[2][4] These application notes will provide an in-depth overview of the mechanisms of action of methamphetamine and detailed protocols for its use in both in vitro and in vivo neuroscience research models.
Mechanism of Action: A Multi-Faceted Disruption of Monoaminergic Systems
Methamphetamine's effects on the CNS are complex and multifaceted, primarily targeting the presynaptic terminals of monoaminergic neurons.[1][4] Its high lipophilicity allows for rapid transit across the blood-brain barrier.[1] Once in the brain, it exerts its effects through a series of coordinated actions:
-
Substrate for Monoamine Transporters: Methamphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is actively transported into the presynaptic neuron, competing with the reuptake of endogenous monoamines.[1][3]
-
Disruption of Vesicular Storage: Inside the neuron, methamphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters from synaptic vesicles and an increase in their cytosolic concentration.[4]
-
Transporter Reversal: The elevated cytosolic monoamine levels, coupled with methamphetamine's interaction with the transporters, causes a reversal of the normal direction of transport. Instead of reuptake, DAT, NET, and SERT begin to efflux dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synapse.[1][3]
-
Inhibition of Monoamine Oxidase (MAO): Methamphetamine also weakly inhibits monoamine oxidase, the enzyme responsible for the degradation of monoamines, further contributing to their increased cytosolic concentration.[1][3]
The net result of these actions is a dramatic and sustained increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to overstimulation of their respective postsynaptic receptors.[4]
Signaling Pathway Diagram
Caption: Mechanism of Methamphetamine at the Dopamine Synapse.
In Vitro Applications & Protocols
In vitro preparations are essential for dissecting the molecular and cellular mechanisms of methamphetamine action. Common applications include studying its effects on neurotransmitter release and reuptake, receptor binding, and neurotoxicity.
Protocol 1: In Vitro Neurotransmitter Release Assay using Synaptosomes
This protocol measures methamphetamine-induced dopamine release from isolated nerve terminals (synaptosomes).
Workflow:
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Application Notes & Protocols for the Investigation of 2-(Methylamino)propanamide in Metabolic Studies
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals investigating the metabolic fate of 2-(Methylamino)propanamide. This N-methylated amino acid amide represents a class of molecules with significant potential in drug discovery due to enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This document moves beyond simple procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach. We will cover essential background, experimental design considerations, detailed step-by-step protocols for in vitro metabolic stability assessment using cryopreserved hepatocytes, sample preparation for bioanalysis, and a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification. The protocols are designed to be self-validating through the inclusion of appropriate controls, and all key concepts are supported by authoritative references.
Introduction: The Significance of this compound
This compound is a small molecule featuring two key functional groups that are critical from a metabolic perspective: an N-methylated amine and a primary amide. N-methylation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drug candidates.[1][3] This modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the compound's half-life in vivo.[1][2] Furthermore, the amide bond is susceptible to hydrolysis by amidase enzymes. Understanding the metabolic stability of this compound is therefore crucial for predicting its behavior in a biological system, including its duration of action and potential metabolic pathways.
This guide provides the necessary protocols to determine the intrinsic clearance of this compound, a key parameter in early drug discovery that helps predict its in vivo behavior.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[5] |
| Molecular Weight | 116.16 g/mol | PubChem[5] |
| IUPAC Name | 2-methyl-2-(methylamino)propanamide | PubChem[5] |
| SMILES | CC(C)(C(=O)N)NC | PubChem[5] |
| Structure | PubChem[5] |
Experimental Design & Strategy
A successful metabolic study requires careful planning, from the selection of the biological system to the final analytical measurement.[4] The goal is to create a snapshot of the compound's fate by halting all enzymatic reactions at specific time points.[6]
Rationale for Selecting the In Vitro Model: Hepatocytes
The liver is the primary site of drug metabolism.[7] For assessing the metabolic fate of a novel compound, several liver-derived systems are available.
-
Liver Microsomes: These are subcellular fractions containing key Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs). They are cost-effective for initial screening of CYP-mediated metabolism but lack the full complement of Phase II enzymes (e.g., transferases) and cofactors present in whole cells.[7]
-
Hepatocytes: These are intact liver cells that provide a more comprehensive metabolic system, incorporating both Phase I and Phase II metabolic processes.[4][8] Cryopreserved hepatocytes are a convenient and reliable model, retaining enzymatic activities similar to fresh cells.[9] For these reasons, cryopreserved hepatocytes are the recommended model system for a thorough investigation of this compound's metabolic stability.
The Analytical Imperative: LC-MS/MS
The quantification of small, polar molecules like amino acids and their derivatives from complex biological matrices is a significant analytical challenge.
-
Challenges: Such compounds often exhibit poor retention on standard reversed-phase chromatography columns.[10]
-
Solution: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its superior sensitivity and specificity.[11] To overcome chromatographic challenges, techniques such as derivatization or the use of specialized columns (e.g., HILIC, mixed-mode) can be employed.[10][12] This guide will utilize a direct analysis approach, which is often achievable with modern column chemistries.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical to ensure the accuracy and reproducibility of metabolomic analyses.[13] The primary objectives are to effectively stop all metabolic activity (quenching), efficiently extract the analyte of interest, and remove interfering substances like proteins.[13][14] Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common and effective method for this purpose.[13]
Core Protocols
Protocol 3.1: In Vitro Metabolic Stability in Suspension Hepatocytes
This protocol outlines the determination of the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of this compound. The procedure involves incubating the compound with metabolically active hepatocytes and quantifying its disappearance over time.[4][9]
Workflow for Hepatocyte Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
This compound (Test Article, TA)
-
Cryopreserved human hepatocytes (or other species of interest)
-
Hepatocyte thawing and incubation medium (e.g., Williams Medium E with supplements)[9]
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), LC-MS grade, containing a suitable internal standard (IS)
-
A known positive control compound (e.g., a rapidly metabolized drug like Verapamil)
-
12 or 24-well plates
-
Incubator with orbital shaker (37°C, 90-120 rpm)
-
Centrifuge
Procedure:
-
Prepare Stock Solutions: Prepare a 1 mM stock solution of the test article (TA) and the positive control in DMSO.[9]
-
Prepare Working Solutions: In separate tubes, dilute the 1 mM stock solutions into pre-warmed (37°C) incubation medium to achieve a 2 µM working concentration. Note: The final concentration in the incubation will be 1 µM after mixing with the cell suspension. The final DMSO concentration should not exceed 0.1%.[15]
-
Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Dilute the cells in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.[8][9]
-
Initiate Incubation:
-
Add 0.5 mL of the hepatocyte suspension (0.5 x 10⁶ cells) to the required number of wells in the plate.
-
To initiate the metabolic reaction, add 0.5 mL of the 2 µM TA working solution to each well, for a final incubation volume of 1 mL and a final TA concentration of 1 µM.
-
Include a negative control (heat-inactivated hepatocytes or medium without cells) and a positive control in separate wells.
-
-
Sampling: Place the plate on an orbital shaker in the 37°C incubator. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each well.[9]
-
Quench Reaction: Immediately transfer each 50 µL aliquot into a tube or well containing 150 µL of ice-cold acetonitrile with the internal standard. The cold solvent will precipitate proteins and halt all enzymatic activity.
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >3,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol 3.2: LC-MS/MS Quantification Method
This protocol provides a starting point for developing a sensitive and specific method for quantifying this compound.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 or mixed-mode analytical column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
LC Parameters (Representative):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
MS/MS Parameters (Hypothetical): The compound is expected to ionize well in positive ESI mode. Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution.
Table 2: Hypothetical MRM Transitions for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| This compound | 117.1 (M+H)⁺ | 74.1 (Loss of CONH₂) | ESI+ |
| Metabolite 1 (Demethylated) | 103.1 (M+H)⁺ | 60.1 (Loss of CONH₂) | ESI+ |
| Metabolite 2 (Hydrolyzed) | 118.1 (M+H)⁺ | 72.1 (Loss of COOH) | ESI+ |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | ESI+ |
Data Analysis & Interpretation
Calculating Metabolic Stability
-
Quantify Peak Areas: Using the LC-MS/MS data, determine the peak area ratio of the analyte to the internal standard for each time point.
-
Calculate Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
-
% Remaining = (Ratio at Tₓ / Ratio at T₀) * 100
-
-
Determine Half-Life (t₁/₂): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t₁/₂ = 0.693 / k[9]
-
-
Calculate Intrinsic Clearance (Clᵢₙₜ): This value represents the rate of metabolism in the in vitro system, normalized to cell number.
Investigating Potential Metabolic Pathways
Based on the structure of this compound, two primary metabolic pathways are likely: N-demethylation and amide hydrolysis . The LC-MS/MS analysis can be expanded to include a metabolite screening component, searching for the predicted masses of these products.
Potential Metabolic Pathways of this compound
Caption: Hypothetical primary metabolic pathways for investigation.
Conclusion
This application note provides a robust, scientifically-grounded framework for investigating the metabolic stability of this compound. By employing a comprehensive in vitro model like cryopreserved hepatocytes and a sensitive analytical technique such as LC-MS/MS, researchers can generate high-quality, reproducible data. The detailed protocols and underlying scientific rationale enable users to not only determine key pharmacokinetic parameters like half-life and intrinsic clearance but also to begin exploring the compound's primary metabolic pathways. This information is invaluable for making informed decisions in the drug discovery and development pipeline.
References
-
Title: How to Conduct an In Vitro Metabolic Stability Study Source: BioIVT URL: [Link]
-
Title: Sample Preparation for Metabolomic Analysis in Exercise Physiology Source: PMC (PubMed Central) URL: [Link]
-
Title: In vitro drug metabolism: for the selection of your lead compounds Source: KaLy-Cell URL: [Link]
-
Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]
-
Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Methyl-2-(methylamino)propanamide Source: PubChem URL: [Link]
-
Title: Metabolomics Sample Preparation Source: Organomation URL: [Link]
-
Title: N-Methyl Amino Acids Archives Source: Aapptec Peptides URL: [Link]
-
Title: Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry Source: PubMed URL: [Link]
-
Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: Restek URL: [Link]
-
Title: LC-MS/MS: A New Approach to Amino Acid Analysis Source: Chromsystems URL: [Link]
-
Title: Cell Metabolomics Source: PMC (PubMed Central) URL: [Link]
-
Title: Considerations of Sample Preparation for Metabolomics Investigation Source: ResearchGate URL: [Link]
-
Title: Cell culture metabolomics – The shortcut to drug development Source: Biocrates Life Sciences AG URL: [Link]
-
Title: Sample preparation | Metabolomics Source: EMBL-EBI URL: [Link]
-
Title: Amino Acid Metabolism Source: PMC (PubMed Central) URL: [Link]
-
Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: ResearchGate URL: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. 2-Methyl-2-(methylamino)propanamide | C5H12N2O | CID 18682977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell culture metabolomics – The shortcut to drug development - biocrates life sciences gmbh [biocrates.com]
- 7. mttlab.eu [mttlab.eu]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromsystems.com [chromsystems.com]
- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: A Framework for High-Throughput Screening of Small-Molecule Modulators of Proteolytic Activity Using 2-(Methylamino)propanamide as a Model Compound
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, yet the identification of novel hits, particularly for challenging targets, requires robust and adaptable assay methodologies. Small, fragment-like molecules represent a vast area of chemical space for discovering new pharmacophores but often exhibit low affinity, demanding highly sensitive detection methods.[1][2] This guide provides a comprehensive framework for developing and executing HTS campaigns for enzyme modulators, using the small molecule 2-(Methylamino)propanamide as a model compound. Due to the limited public data on the biological activity of this compound, we present a detailed, hypothetical case study targeting a cysteine protease, herein named "Cysteinase-M." We describe the design, optimization, and implementation of two distinct assay formats—a primary Förster Resonance Energy Transfer (FRET) assay and a secondary luminescence-based orthogonal assay—to identify and validate inhibitors.[3][4] This document offers detailed protocols, data analysis workflows, and expert insights into the rationale behind key experimental choices, serving as a practical guide for researchers screening novel chemical entities.
Introduction: The Challenge of Screening Small Molecules
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS.[5] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments that bind with low affinity but high ligand efficiency.[1][6] These fragments serve as starting points for building more potent, drug-like molecules.[2] However, the low affinity of fragments necessitates highly sensitive and robust screening assays capable of detecting subtle biological effects.
This compound, a derivative of N-methylalanine, represents a classic example of a small, fragment-like molecule (MW: 116.16 g/mol ). While its specific biological targets are not widely documented, its structure—a small chiral amide—makes it a plausible candidate for interacting with enzymes that recognize peptide-like substrates, such as proteases.
Proteases are a major class of drug targets involved in a multitude of diseases, including cancer, viral infections, and inflammatory disorders.[7] This application note will therefore use a hypothetical cysteine protease, "Cysteinase-M," as a target to illustrate a complete HTS workflow for identifying inhibitors, using this compound as a model hit compound.
Assay Principle and Design Considerations
The core of our screening system relies on detecting the catalytic activity of Cysteinase-M. The enzyme recognizes and cleaves a specific peptide sequence. By labeling a synthetic peptide substrate with reporter molecules, we can generate a measurable signal that is directly proportional to enzyme activity. An inhibitor, such as our model compound, will block this cleavage, leading to a decrease in signal.
Key Considerations:
-
Substrate Specificity: The peptide substrate must be optimized for efficient cleavage by Cysteinase-M while remaining stable in the absence of the enzyme.
-
Buffer Conditions: pH, ionic strength, and the presence of reducing agents (like DTT for cysteine proteases) must be optimized for maximal enzyme activity and stability.
-
Assay Format: The choice of detection technology (e.g., fluorescence, luminescence) impacts sensitivity, throughput, and susceptibility to interference.[8] Using orthogonal assays with different detection principles is crucial for validating hits and eliminating artifacts.[7]
Protocol 1: Primary HTS Using a FRET-Based Assay
Förster Resonance Energy Transfer (FRET) is a widely used technology for monitoring protease activity in HTS formats.[3][9][10] The principle involves a peptide substrate labeled with a donor fluorophore and a quencher molecule. In the intact state, the quencher absorbs the energy emitted by the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[11]
Workflow for FRET-Based Primary Screen
Caption: Workflow for the primary FRET-based HTS assay.
Detailed Step-by-Step Protocol (384-well format):
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Cysteinase-M Solution: Dilute the enzyme stock to a final working concentration of 2X (e.g., 10 nM) in Assay Buffer. This concentration should be determined during assay development to yield a robust signal within the linear range of the reaction.
-
FRET Substrate Solution: Dilute the FRET peptide stock (e.g., labeled with FITC/DABCYL) to a final working concentration of 2X (e.g., 2 µM) in Assay Buffer. The optimal concentration is typically at or near the enzyme's Km for the substrate.
-
Controls: Prepare a high concentration of a known, potent inhibitor for the positive control (100% inhibition) and DMSO for the negative control (0% inhibition).
-
-
Assay Procedure:
-
Using an acoustic dispenser, transfer 50 nL of test compounds, positive controls, or negative controls (DMSO) to a low-volume, black 384-well assay plate.
-
Add 5 µL of the 2X Cysteinase-M Solution to all wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows compounds to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X FRET Substrate Solution to all wells. The final volume will be 10 µL.
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are mixed.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).[12]
-
Protocol 2: Orthogonal Hit Confirmation with a Luminescence-Based Assay
To exclude false positives arising from fluorescence interference, all primary hits must be re-tested in an orthogonal assay. A luminescence-based assay provides a robust alternative.[4] This format uses a peptide substrate conjugated to aminoluciferin. Cleavage by Cysteinase-M releases aminoluciferin, which is then consumed by luciferase to produce a quantifiable light signal.[13]
Principle of the Luminescence-Based Assay
Caption: Mechanism of the luminescence-based protease assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Same as the FRET assay.
-
Cysteinase-M Solution: Prepare a 2X solution (e.g., 10 nM) in Assay Buffer.
-
Luminescent Reagent: Reconstitute a commercial luciferin-based protease reagent (containing the peptide-aminoluciferin substrate, luciferase, and ATP) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 50 nL of confirmed hits and controls into a white, opaque 384-well plate.
-
Add 5 µL of the 2X Cysteinase-M Solution and pre-incubate for 15 minutes.
-
Add 5 µL of the Luminescent Reagent to all wells.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is stable and typically read as an integrated signal over 0.5-1 second.[4]
-
Data Analysis and Hit Characterization
Primary Data Analysis and Quality Control
The quality of an HTS assay is paramount and is best assessed using the Z'-factor statistic.[14][15] The Z'-factor accounts for both the dynamic range of the assay and the data variation.[16][17]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (max inhibition).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (no inhibition).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low variability. Ideal for HTS.[15][18] |
| 0 to 0.5 | Acceptable | The assay can be used, but may require a higher number of replicates. |
| < 0 | Unacceptable | The signal window is too small relative to the variability; the assay is not reliable.[18] |
Hit Identification: Primary hits are typically identified as compounds that produce a signal greater than three standard deviations from the mean of the negative controls.
Dose-Response and IC50 Determination
Compounds confirmed as hits in the orthogonal assay should be further characterized by determining their half-maximal inhibitory concentration (IC50).[19][20] This involves a serial dilution of the compound to measure inhibition across a range of concentrations.
Protocol:
-
Prepare an 11-point, 1:3 serial dilution of the hit compound, starting from a high concentration (e.g., 100 µM).
-
Perform the assay (either FRET or luminescence) with these dilutions.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[21][22]
Hypothetical IC50 Data for this compound:
| Compound Concentration (µM) | % Inhibition |
| 100.0 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 86.1 |
| 3.7 | 65.3 |
| 1.2 | 48.9 |
| 0.4 | 29.7 |
| 0.1 | 15.4 |
| 0.05 | 8.1 |
| 0.01 | 2.5 |
| 0.005 | 1.1 |
| 0 (Control) | 0.0 |
From this data, the calculated IC50 for this compound against Cysteinase-M would be approximately 1.3 µM .
Hit Validation and Triage Workflow
Caption: Workflow for hit validation and triage.
Conclusion
This application note provides a robust and scientifically grounded framework for conducting high-throughput screening of small-molecule enzyme inhibitors, using this compound as a model fragment-like compound against a hypothetical protease. By employing a high-sensitivity primary assay, confirming with an orthogonal method, and performing careful dose-response analysis, researchers can confidently identify and validate novel hits for downstream drug discovery efforts. The principles and detailed protocols described herein are broadly applicable to a wide range of enzyme targets and compound libraries, providing a solid foundation for successful screening campaigns.
References
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.ACS Omega.
-
Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]
-
Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. PLOS One. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets. BioProcess International. Available at: [Link]
-
A Bioluminescent Assay for the Sensitive Detection of Proteases. Taylor & Francis Online. Available at: [Link]
-
How to achieve high throughput in protease inhibitor screening? DIFF Biotech. Available at: [Link]
-
Z-factor. Wikipedia. Available at: [Link]
-
Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PMC - NIH. Available at: [Link]
-
A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. Journal of Antibiotics. Available at: [Link]
-
Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. Analytical Biochemistry. Available at: [Link]
-
High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral Research. Available at: [Link]
-
Concept for a bioluminescent protease assay. ResearchGate. Available at: [Link]
-
Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. JoVE. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Cytation. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Sensors. Available at: [Link]
-
On HTS: Z-factor. On HTS. Available at: [Link]
-
Measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
Sources
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onenucleus.com [onenucleus.com]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pfizer.com [pfizer.com]
- 7. Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators | PLOS One [journals.plos.org]
- 8. How to achieve high throughput in protease inhibitor screening? - DIFF Biotech [shop.diff-biotech.com]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. assay.dev [assay.dev]
- 19. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. courses.edx.org [courses.edx.org]
- 22. m.youtube.com [m.youtube.com]
2-(Methylamino)propanamide: A Hypothetical Exploration into its Potential as a Chemical Probe
Senior Application Scientist Note: This document addresses the inquiry regarding 2-(Methylamino)propanamide as a chemical probe. A comprehensive review of the scientific literature and chemical databases reveals that This compound is not an established chemical probe with a known biological target or validated application in research. The information available is primarily limited to its chemical structure and supplier data.
Therefore, this guide will take a unique approach. Instead of presenting non-existent protocols, we will use this compound as a case study to outline the rigorous, multi-step process by which a simple molecule could be evaluated for its potential as a chemical probe. This serves as a detailed, practical framework for researchers interested in novel probe development.
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, a putative probe must be thoroughly characterized. This ensures identity, purity, and stability, which are cornerstones of reliable and reproducible research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | CymitQuimica[1] |
| Molecular Weight | 102.14 g/mol | PubChem[2] |
| CAS Number | 32012-16-1 | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Synonyms | N | CymitQuimica[1] |
Protocol 1: Quality Control of this compound Stock
Rationale: Impurities can lead to misleading biological results. This protocol establishes the identity and purity of the compound before use.
Materials:
-
This compound sample
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Solvents: Acetonitrile (ACN), Water (H₂O), 0.1% Formic Acid (FA)
-
DMSO (anhydrous)
Procedure:
-
Purity Assessment (HPLC-MS):
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Inject 5 µL onto the HPLC-MS system.
-
Run a gradient of 5-95% ACN in H₂O (with 0.1% FA) over 15 minutes.
-
Analyze the chromatogram for a single major peak. Purity should be ≥95%.
-
Confirm the mass of the major peak corresponds to the expected mass of this compound ([M+H]⁺ ≈ 103.09).
-
-
Structural Confirmation (NMR):
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm that the observed shifts and coupling constants are consistent with the known structure of this compound.
-
-
Solubility and Stability:
-
Prepare a 10 mM stock solution in DMSO. Observe for full dissolution.
-
To assess aqueous stability, dilute the stock to 100 µM in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate at 37°C and analyze by HPLC-MS at 0, 2, 8, and 24 hours to check for degradation.
-
Part 2: The Path to a Chemical Probe: A Hypothetical Workflow
Assuming the foundational characterization is successful, the following sections outline the experimental cascade to determine if this compound has utility as a chemical probe.
Workflow for Chemical Probe Development
Caption: A generalized workflow for the discovery and validation of a novel chemical probe.
Section 2.1: Target Identification and Initial Validation
Rationale: The first step is to determine if this compound has any biological effect. A broad, unbiased approach is often most fruitful for a novel compound.
Protocol 2: Phenotypic Screening in a Cancer Cell Line Panel
Objective: To assess if this compound exhibits anti-proliferative effects in a diverse set of human cancer cell lines.
Materials:
-
Panel of human cancer cell lines (e.g., NCI-60)
-
Appropriate cell culture media and supplements
-
384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
This compound (high-purity stock)
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., 100 µM down to 1 nM).
-
Add the compound dilutions to the cell plates. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assay:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
Interpretation: If this compound shows potent (e.g., IC₅₀ < 10 µM) and differential activity across the cell line panel, it would be considered a "hit" and warrant further investigation to identify its molecular target.
Section 2.2: Cellular Target Engagement
Rationale: Once a target is hypothesized (e.g., through affinity chromatography, proteomics, or computational prediction), it is crucial to confirm that the compound directly interacts with this target inside living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify the binding of this compound to its putative target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing the target protein of interest.
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Western blot or ELISA reagents for the target protein
Procedure:
-
Treatment: Treat cultured cells with either this compound (e.g., at 10x the IC₅₀) or DMSO (vehicle control) for 1-2 hours.
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
For each temperature, quantify the amount of soluble target protein.
-
Plot the percentage of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating stabilization of the target protein.
-
Visualizing Target Engagement
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Part 3: Concluding Remarks on the Potential of this compound
While this compound is a simple and synthetically accessible molecule, there is currently no scientific basis to consider it a chemical probe. The journey from a simple organic molecule to a validated chemical probe is a long and resource-intensive one, requiring rigorous validation at each step as outlined in this hypothetical guide.
For researchers in drug discovery and chemical biology, the principles and protocols described here represent a standard workflow for assessing novel compounds. Should future screening campaigns identify this compound as a hit, this document provides a roadmap for its systematic evaluation. Until such data becomes available, its use as a research tool cannot be recommended.
References
-
PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylamino)propanamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(Methylamino)propanamide. Here, we address common challenges and provide troubleshooting strategies and optimized protocols to improve reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound, an N-methylated amino acid amide, involves the formation of a primary amide from the carboxylic acid of N-methyl-L-alanine. This process, while conceptually straightforward, presents several challenges common to peptide and amide chemistry, including steric hindrance from the N-methyl group, risk of racemization, and difficulties in achieving high yields.[1][2]
The overall synthetic strategy can be broken down into two main stages:
-
Preparation of the N-methyl-L-alanine precursor : This involves the synthesis of the N-methylated amino acid if it is not commercially available.
-
Amide Bond Formation : This is the crucial coupling step where the carboxylic acid of N-methyl-L-alanine is activated and reacted with an ammonia source to form the desired primary amide.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Q: My amide coupling reaction to form this compound has a low yield or has failed completely. What are the most likely causes?
A: Low yields in this synthesis are common and can typically be attributed to one of several factors related to the unique characteristics of the N-methylated amino acid precursor.[2]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an "activated" intermediate) before it can react with ammonia. If the coupling reagent is not effective or is used in insufficient amounts, this activation will be incomplete.[2]
-
Steric Hindrance: The presence of the N-methyl group increases steric bulk around the reaction center. This can physically impede the approach of the activating agent and the subsequent nucleophilic attack by ammonia, leading to slower and less complete reactions.[1][2]
-
Hydrolysis of Activated Intermediate: Any water present in the reaction can cause the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation. The use of anhydrous solvents and reagents is critical.[2]
-
Suboptimal Ammonia Source: The choice and delivery of the ammonia source are crucial. Gaseous ammonia can be difficult to handle, while aqueous ammonia introduces water, which can lead to hydrolysis. Ammonium chloride (NH₄Cl) is often a more practical and convenient alternative.[3][4][5]
FAQ 2: Product Racemization
Q: I am observing a loss of stereochemical purity in my final product. Why are N-methylated amino acids prone to racemization, and how can I prevent it?
A: N-methylated amino acids have a significantly higher tendency to racemize during the activation step of amide coupling.[1]
-
Mechanism of Racemization: The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate after the carboxylic acid is activated. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base. This leads to a planar, achiral enolate, which can be attacked from either side, resulting in a mixture of L- and D-isomers.[1] The steric hindrance of the N-methyl group can slow down the desired coupling reaction, prolonging the lifetime of the activated intermediate and increasing the opportunity for oxazolone formation and subsequent racemization.[1]
| Strategy | Rationale | Recommended Action |
| Choice of Coupling Reagent | Some reagents are inherently less likely to promote oxazolone formation. Uronium/Aminium salts are generally superior to carbodiimides in this regard.[1] | Use HATU, HCTU, or PyAOP instead of DCC or EDC.[1] The addition of additives like HOAt or OxymaPure is highly effective at suppressing racemization.[1][6] |
| Base Selection | The strength and type of base used can influence the rate of proton abstraction from the oxazolone intermediate. | Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or symmetrical collidine instead of stronger bases like DIPEA or TEA, especially if racemization is a significant issue.[7] |
| Reaction Temperature | Lower temperatures generally reduce the rate of side reactions, including racemization. | Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless necessary to overcome severe steric hindrance, and even then, proceed with caution.[7] |
| In Situ Acid Chloride Formation | Converting the N-methyl amino acid to its acid chloride in situ can be a highly effective method that avoids racemization-prone intermediates.[8][9] | Use reagents like bis(trichloromethyl)carbonate (BTC) in the presence of a mild base like collidine.[9] |
FAQ 3: Side Reactions and Impurities
Q: Besides racemization, what other common side reactions should I be aware of?
A: Several side reactions can occur, leading to impurities that complicate purification and reduce the overall yield.
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. This byproduct is unreactive and represents a loss of starting material.[7] This is more likely at higher temperatures.
-
Guanidinylation: Uronium/aminium coupling reagents (e.g., HBTU, HATU) can react with the free N-methylamino group of another starting material molecule, forming a guanidinium moiety and capping the chain.[10] This is best avoided by pre-activating the carboxylic acid before adding it to the reaction mixture containing the amine source.[10]
-
Diketopiperazine Formation: While less common in this specific single-amide synthesis, if any unreacted N-methyl-L-alanine is present during workup or under certain pH conditions, it can dimerize and cyclize, especially if the N-terminus is deprotected.
Part 2: Experimental Protocols
Protocol 1: Synthesis of N-Methyl-L-alanine Precursor
If N-methyl-L-alanine is not commercially available, it can be synthesized from L-alanine. A common method involves protection, methylation, and deprotection.[11][12]
Step 1: Boc Protection of L-alanine
-
Dissolve L-alanine (1.0 eq) in a 1:2 mixture of water and 1,4-dioxane at 0°C.[12]
-
Adjust the pH to 9-10 using a 10% NaOH solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture overnight at room temperature.[12]
-
Perform an aqueous workup, acidifying the aqueous layer to pH 2-3 with 2M HCl and extracting the product with ethyl acetate.[12]
Step 2: N-Methylation of Boc-L-alanine
-
Dissolve the Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) and cool to 0°C.[12]
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq).[11]
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction back to 0°C and add methyl iodide (MeI, 2.5 eq) dropwise.[11]
-
Let the reaction warm to room temperature and stir for 24 hours.
-
Quench carefully with water and work up to isolate the N-Boc-N-methyl-L-alanine.
Step 3: Deprotection to Yield N-Methyl-L-alanine
-
Dissolve the N-Boc-N-methyl-L-alanine in dichloromethane (DCM).[12]
-
Add trifluoroacetic acid (TFA, ~10 eq) dropwise.[12]
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield N-methyl-L-alanine as its TFA salt.
Protocol 2: Optimized Amide Formation using HATU
This protocol uses HATU, a highly efficient coupling reagent known to minimize racemization, and ammonium chloride as a convenient ammonia source.[1][2]
Materials:
-
N-Methyl-L-alanine (1.0 eq)
-
HATU (1.1 eq)
-
Ammonium chloride (NH₄Cl, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve N-methyl-L-alanine in anhydrous DMF.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[2]
-
In a separate flask, suspend ammonium chloride in anhydrous DMF and add DIPEA (1.0 eq). Stir for 5 minutes.
-
Slowly add the ammonium chloride suspension to the pre-activated N-methyl-L-alanine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
References
-
An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed. Available at: [Link]
-
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. Available at: [Link]
-
Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Oxford Academic. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH. Available at: [Link]
-
Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. Available at: [Link]
-
Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. ResearchGate. Available at: [Link]
-
Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Why did my amide syntesis does not work? ResearchGate. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
-
The preparation of amides. Chemguide. Available at: [Link]
-
Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Methylamino)propanamide
Welcome to the technical support center for the purification of 2-(Methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this small molecule. The content is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses high-level questions and common initial problems.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile depends heavily on the synthetic route. Assuming a common pathway, such as the amidation of N-methylalanine or reductive amination, you can anticipate several classes of impurities. Identifying these is the first step toward selecting an appropriate purification strategy.[1]
| Impurity Class | Potential Species | Probable Origin | Recommended Primary Purification Method |
| Unreacted Starting Materials | N-methylalanine, Activating agents (e.g., HOBt, EDC), Propanamide precursors | Incomplete reaction conversion. | Chromatography, Recrystallization, or Acid/Base Extraction |
| Reaction By-products | Di-acylated products, Over-alkylated species (e.g., 2-(Dimethylamino)propanamide) | Non-selective reactions or side reactions. | Column Chromatography |
| Reagents & Catalysts | Coupling reagents, Bases (e.g., Triethylamine, DIPEA) | Carried through from the reaction work-up. | Aqueous washes, Chromatography |
| Residual Solvents | DMF, DCM, THF, Acetonitrile | Incomplete removal after reaction or extraction. | High-vacuum drying, Recrystallization |
Q2: My final product is a discolored oil or a waxy solid, but I expect a clean solid. What's the cause?
A2: Pure this compound is a solid at room temperature.[2] If you obtain an oil or a low-melting, waxy solid, it is almost certainly due to the presence of impurities that cause melting point depression.
-
Cause & Mechanism: Residual solvents are the most common culprits. Even small amounts of high-boiling solvents like DMF or DMSO can prevent crystallization. The presence of unreacted starting materials or liquid by-products also contributes to this issue.
-
Troubleshooting Steps:
-
Thorough Drying: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove volatile impurities.
-
Purity Analysis: Obtain an NMR spectrum or an LC-MS trace of your crude material. This will help identify the specific impurities and guide your purification choice.
-
Purification Strategy: If solvents are removed and the product remains an oil, a robust purification method like column chromatography is necessary.
-
Q3: Which primary purification technique should I choose: recrystallization or column chromatography?
A3: The choice depends on the impurity profile, the required final purity, and the scale of your experiment. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guide for Specific Techniques
This section provides detailed solutions for issues encountered during common purification procedures.
Column Chromatography
Column chromatography is often the most effective method for purifying amines, but it comes with unique challenges due to the basic nature of the amino group.
Q4: My compound is streaking or tailing badly on my silica gel column. How can I get sharp peaks?
A4: This is the most common problem when purifying amines on standard silica gel.
-
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic methylamino group of your compound undergoes a strong acid-base interaction with these silanols.[3] This interaction leads to a non-ideal equilibrium between the mobile and stationary phases, resulting in significant peak tailing and poor separation.
-
Solutions:
-
Mobile Phase Modification (The Quick Fix): Add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic silanols, minimizing their interaction with your product.[4][5]
-
Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).
-
Expertise: While effective, this can sometimes make solvent removal more difficult, as TEA is relatively high-boiling. For lower boiling point amines, adding 0.1% n-propylamine has also been shown to be effective.[5]
-
-
Change of Stationary Phase (The Robust Solution): Use a stationary phase that is less acidic or has been specifically designed for amine purification.
-
Amine-Functionalized Silica: This is an excellent choice where the silica surface is covalently modified with aminopropyl groups. These groups mask the acidic silanols, leading to much-improved peak shape without needing a mobile phase modifier.[3]
-
Basic Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[4]
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(Methylamino)propanamide in Solution
Welcome to the technical support center for 2-(Methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your results.
Introduction to this compound Stability
This compound is a small molecule of interest in various research and development areas. Like many amide-containing compounds, its stability in solution is a critical factor that can significantly impact experimental outcomes. The primary degradation pathway for amides is hydrolysis, which involves the cleavage of the amide bond.[1][2] This process can be influenced by several factors, including pH, temperature, and the composition of the solvent. Understanding these factors is paramount to maintaining the integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The principal degradation route for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction results in the formation of 2-(methylamino)propanoic acid and ammonia. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[1][3]
Amide hydrolysis can be catalyzed by both acid and base.[3]
-
Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: In basic solutions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. This is often the dominant pathway in neutral to alkaline conditions.[3]
dot graph TD; A[this compound] -- H₂O / H⁺ or OH⁻ --> B(Tetrahedral Intermediate); B --> C{2-(Methylamino)propanoic Acid + Ammonia};
end caption: "General amide hydrolysis pathway."
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by the pH of the solution. Generally, amides exhibit a U-shaped stability profile with respect to pH, being most stable at near-neutral pH and more rapidly degrading under strongly acidic or basic conditions.[3]
-
Acidic pH (pH < 5): The rate of hydrolysis is typically proportional to the concentration of hydronium ions.[3]
-
Neutral pH (pH 6-8): The rate of hydrolysis is often at its minimum.
-
Alkaline pH (pH > 8): The rate of hydrolysis increases with the concentration of hydroxide ions.[3][4]
It's important to note that the specific pH of maximum stability can vary depending on the molecule's structure and the presence of other functional groups. For amides, conformational changes dependent on pH can also play a role in their reactivity.[5][6]
Q3: What is the impact of temperature on the degradation rate?
Temperature plays a crucial role in the kinetics of this compound degradation. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1][7] The relationship between temperature and the reaction rate constant is described by the Arrhenius equation.
This means that storing solutions of this compound at lower temperatures (e.g., 2-8°C) is a critical step in minimizing degradation, especially for long-term storage.[8] However, even at refrigerated temperatures, some degradation may occur over extended periods. For sensitive experiments, it is advisable to prepare fresh solutions.
Q4: Can the choice of solvent affect the stability of this compound?
Yes, the solvent system can have a significant impact on the stability of this compound. While aqueous solutions are common, the use of organic co-solvents can alter the rate of hydrolysis.
-
Protic Solvents (e.g., alcohols): These solvents can participate in hydrogen bonding and may influence the solvation of the transition state, thereby affecting the reaction rate.[9]
-
Aprotic Solvents (e.g., DMSO, DMF): In primarily aprotic environments, the rate of hydrolysis is generally much slower due to the limited availability of water. However, the presence of even trace amounts of water can lead to degradation over time.
The polarity of the solvent can also play a role.[9] It is crucial to use high-purity, anhydrous solvents if the goal is to completely avoid hydrolysis.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Inconsistent results or loss of compound activity over time.
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Age and Storage:
-
Check the date of preparation for all solutions. It is recommended to use freshly prepared solutions whenever possible.
-
Confirm that stock solutions have been stored at the appropriate temperature (typically 2-8°C or frozen) and protected from light if the compound is light-sensitive.
-
-
Analyze for Degradation Products:
-
Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to analyze your solution.[10][11]
-
Look for the appearance of a peak corresponding to the hydrolysis product, 2-(methylamino)propanoic acid, and a decrease in the peak area of the parent compound.
-
-
Perform a Forced Degradation Study (Protocol 1):
-
To understand the stability of your compound under your specific experimental conditions, a forced degradation study can be invaluable. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[12]
-
Protocol 1: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Heat a neutral pH solution at a controlled elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature.
-
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, neutralize the acidic and basic samples and quench the oxidative reaction if necessary.
-
Analyze all samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Forced degradation study workflow."
Problem 2: Unexpected pH shifts in my buffered solution containing this compound.
Possible Cause: The degradation of this compound can lead to the formation of acidic and basic byproducts.
Explanation:
The hydrolysis of the amide bond produces 2-(methylamino)propanoic acid and ammonia. The amino acid has both an acidic carboxylic acid group and a basic amine group, while ammonia is basic. The net effect on the pH of your solution will depend on the pKa values of these groups and the buffering capacity of your system. In a weakly buffered or unbuffered solution, this can lead to noticeable pH changes.
Troubleshooting Steps:
-
Increase Buffer Capacity:
-
If your experimental conditions allow, increase the concentration of your buffer to better resist pH changes.
-
Ensure the chosen buffer has a pKa close to the desired experimental pH for optimal buffering capacity.
-
-
Monitor pH Over Time:
-
Regularly measure the pH of your experimental solutions, especially during long-term incubations.
-
-
Consider Alternative Buffer Systems:
-
Some buffer components can catalyze degradation.[13] If you suspect this is the case, consider switching to a different buffer system.
-
Problem 3: How can I quantify the stability of this compound in my formulation?
Recommended Approach: A kinetic study to determine the degradation rate constant (k) and half-life (t₁/₂) is the standard method for quantifying stability.
Protocol 2: Isothermal Kinetic Study
Objective: To determine the degradation rate constant and half-life of this compound at a specific temperature and pH.
Materials:
-
This compound
-
Buffered solution at the desired pH
-
Temperature-controlled incubator or water bath
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a solution of this compound of a known concentration in the desired buffer.
-
Place the solution in a temperature-controlled environment.
-
At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC or LC-MS to determine the concentration of this compound.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the degradation follows first-order kinetics (which is common for hydrolysis at a constant pH), the plot will be linear.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Data Summary Table:
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3 | 40 | Hypothetical Value | Hypothetical Value |
| 7 | 40 | Hypothetical Value | Hypothetical Value |
| 10 | 40 | Hypothetical Value | Hypothetical Value |
| 7 | 25 | Hypothetical Value | Hypothetical Value |
| 7 | 60 | Hypothetical Value | Hypothetical Value |
This table should be populated with your experimental data.
Conclusion
The stability of this compound in solution is a multifaceted issue that requires careful consideration of pH, temperature, and solvent composition. By understanding the fundamental principles of amide hydrolysis and employing systematic troubleshooting and analytical methods, researchers can ensure the reliability and reproducibility of their experimental data. This guide provides a framework for addressing common stability challenges, but it is essential to tailor these approaches to your specific experimental context.
References
-
Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Why is heat needed for the hydrolysis of amides? (2018, October 4). Quora. Retrieved January 6, 2026, from [Link]
-
Forced degradation studies on glipizide. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
pH-Dependent Conformational Switching of Amide Bonds─from Full trans to Full cis and Vice Versa. (2022, May 20). PubMed. Retrieved January 6, 2026, from [Link]
-
pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface. (2024, January 6). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021, September 22). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
The Effects of pH on the Supramolecular Structure of Amino Amides. (2021, April 10). R Discovery. Retrieved January 6, 2026, from [Link]
-
n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (2013, May 10). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. Retrieved January 6, 2026, from [Link]
-
New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository. Retrieved January 6, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved January 6, 2026, from [Link]
-
Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. (1995, August). PubMed. Retrieved January 6, 2026, from [Link]
-
Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). PubMed. Retrieved January 6, 2026, from [Link]
-
(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Analytical Methods. (2025, August 28). OPUS. Retrieved January 6, 2026, from [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). PMC. Retrieved January 6, 2026, from [Link]
-
Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Elucidating the pathways of degradation of denagliptin. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022, December 19). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. (2024, July 31). Malaysian Journal of Science. Retrieved January 6, 2026, from [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. (1990, July). PubMed. Retrieved January 6, 2026, from [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). MATEC Web of Conferences. Retrieved January 6, 2026, from [Link]
-
Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. (2024, February). PubMed. Retrieved January 6, 2026, from [Link]
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. (2022, March 24). Frontiers. Retrieved January 6, 2026, from [Link]
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- 6. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC Separation of 2-(Methylamino)propanamide
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Methylamino)propanamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based guidance to overcome common challenges associated with this and similar small, polar, basic analytes.
Introduction: The Challenge of Analyzing Small, Polar Molecules
This compound is a small molecule (Molecular Weight: 102.14 g/mol ) characterized by high polarity and a basic secondary amine group.[1] These properties make it notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns, such as C18, where it often elutes in or near the solvent front.[2][3] This guide provides a structured approach to method development and troubleshooting, focusing on achieving robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak show little to no retention on my C18 column?
Answer: This is the most common issue and is due to the high polarity of your analyte. Reversed-phase chromatography separates molecules based on hydrophobicity.[4] this compound, being very polar, has a weak interaction with the non-polar C18 stationary phase and is therefore not well-retained. To achieve adequate retention, you must modify the chromatographic system to enhance the interaction between your analyte and the stationary phase. The primary strategies involve either switching to a more suitable chromatography mode like HILIC or modifying the mobile phase in your reversed-phase setup.
Q2: What is HILIC, and why is it a good choice for this compound?
Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds.[3] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile (>70%).[5][6][7]
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase.[6] Polar analytes, like this compound, can partition into this aqueous layer and are retained. The separation is then achieved by eluting with an increasing concentration of the aqueous component in the mobile phase. This is essentially the opposite of reversed-phase chromatography.
Q3: Can I still use a reversed-phase column? What is ion-pair chromatography?
Answer: Yes, it is possible to retain this compound on a reversed-phase column by using an ion-pairing reagent in the mobile phase.[8] Ion-Pair Chromatography (IPC) is a technique where a charged surfactant-like molecule (the ion-pairing reagent) is added to the mobile phase.[9]
For a positively charged basic compound like protonated this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like 1-hexanesulfonic acid) is used.[10] The reagent forms a neutral ion-pair with the analyte.[11] This new complex is more hydrophobic and can be retained and separated on a C8 or C18 column.[11] However, be aware that ion-pairing reagents can be difficult to remove from the column and LC-MS system and may cause ion suppression if using mass spectrometry detection.[12][13]
Troubleshooting Guide: Common Problems & Solutions
Issue 1: Poor Peak Shape (Tailing)
Poor peak shape, particularly tailing, is a frequent problem when analyzing basic compounds. This is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the column.[14][15]
Root Causes & Corrective Actions
| Potential Cause | Explanation & Solution |
| Silanol Interactions | The basic amine on your analyte interacts strongly with acidic silanol groups on the silica packing material. Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or trifluoroacetic acid (TFA). At this low pH, most silanol groups are protonated and neutral, minimizing secondary interactions. Using a modern, high-purity, end-capped column can also significantly reduce this effect.[15] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of the secondary amine (typically ~10-11), the analyte will exist in both protonated (charged) and neutral forms, leading to peak splitting or broadening. Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For this compound, a low pH is ideal. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[15][16] Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), it can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[16] |
Workflow for Diagnosing Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: No or Poor Retention (Reversed-Phase)
As discussed in the FAQ, this is expected on a standard RP column without modification.
Solutions to Improve Retention
| Strategy | Description | Pros | Cons |
| Hydrophilic Interaction Chromatography (HILIC) | Switch to a HILIC column (e.g., Amide, Silica, Diol).[5][6] Use a mobile phase of high acetonitrile (>80%) with a small amount of aqueous buffer (e.g., ammonium formate). | Excellent retention for very polar compounds.[3] Good MS sensitivity. | Longer column equilibration times. Sensitive to water content in the sample and mobile phase.[17] |
| Ion-Pair Chromatography (IPC) | Add an ion-pairing reagent (e.g., 5 mM Sodium 1-Hexanesulfonate) to a standard acidic reversed-phase mobile phase.[10] | Uses standard RP columns. Can provide excellent retention and selectivity. | Can cause ion suppression in MS.[12] Reagents can be difficult to wash out of the system.[13] |
| Polar-Embedded / Aqueous Compatible Columns | Use a reversed-phase column with a polar-embedded group (e.g., amide or carbamate) or one designed for use with highly aqueous mobile phases. | Can provide some retention for polar compounds without ion-pairing reagents.[12] More stable in 100% aqueous mobile phases. | Retention may still be insufficient for very polar analytes like this one. |
Diagram: Mechanism of HILIC vs. IPC
Caption: HILIC and IPC retention mechanisms.
Issue 3: Retention Time Drift
Unstable retention times compromise the reliability of your analytical method.
Common Causes and Solutions
-
Insufficient Column Equilibration: This is especially critical in HILIC, where establishing the aqueous layer on the stationary phase can be slow.
-
Solution: Equilibrate the column with the initial mobile phase for at least 10-20 column volumes before the first injection and between runs.
-
-
Mobile Phase Composition: Small variations in the mobile phase, particularly the aqueous content in HILIC or buffer concentration, can cause significant shifts.
-
Solution: Prepare mobile phases carefully and consistently. Keep the mobile phase bottles covered to prevent evaporation of the organic component. Use an appropriate buffer concentration (typically 10-20 mM) to control pH.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.
-
Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C).
-
Recommended Starting Protocols
These protocols are intended as starting points for method development. Optimization will be required.
Protocol 1: HILIC Method (Recommended)
This is the preferred approach for robust retention of this compound.
| Parameter | Condition | Rationale |
| Column | HILIC Column (e.g., Amide, Silica), 100 x 2.1 mm, 1.7 µm | Specifically designed for polar analyte retention.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides ions for the electrostatic interaction component of HILIC and is MS-compatible. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC. |
| Gradient | 95% B to 70% B over 5 minutes | Starts with high organic content for strong retention and gradually increases water content to elute the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 1-5 µL | Minimize to prevent peak distortion. |
| Sample Diluent | 90:10 Acetonitrile:Water | Should be similar to the initial mobile phase to ensure good peak shape. |
Protocol 2: Ion-Pair Reversed-Phase Method
A viable alternative if a HILIC column is not available.
| Parameter | Condition | Rationale |
| Column | C18 or C8 Column, 150 x 4.6 mm, 5 µm | Standard reversed-phase column. |
| Mobile Phase A | 5 mM Sodium 1-Hexanesulfonate in Water with 0.1% Formic Acid | The ion-pairing reagent provides retention, and the acid ensures the analyte is charged and suppresses silanol activity.[10] |
| Mobile Phase B | Methanol or Acetonitrile | The organic modifier. |
| Gradient | 5% B to 50% B over 10 minutes | A standard gradient to elute the hydrophobic ion-pair. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 5-20 µL | Standard injection volume. |
| Sample Diluent | Mobile Phase A | Ensures compatibility and good peak shape. |
References
- Troubleshooting Peak Shape Problems in HPLC.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Developing HPLC Methods. Sigma-Aldrich.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Polar Column in HPLC Example. Hawach.
- This compound. CymitQuimica.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- HILIC HPLC Column. Phenomenex.
- What can I use to purify polar reaction mixtures?. Biotage.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Polar Compounds. SIELC Technologies.
- HILIC: The Pros and Cons.
- Reverse-phase HPLC analysis and purific
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
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- 5. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
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- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 11. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
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Technical Support Center: Crystallization of 2-(Methylamino)propanamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(Methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. Crystallization is a critical purification and particle engineering step, and its success hinges on a nuanced understanding of the molecule's physicochemical properties and the thermodynamic and kinetic factors governing crystal formation. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve robust and reproducible crystallization outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the crystallization of this compound. Each answer provides not only a solution but also an explanation of the underlying scientific principles.
Q1: I've followed my initial protocol, but no crystals are forming. What are the primary causes and how can I induce crystallization?
A1: The failure of a solution to yield crystals, even after cooling, points to a system that has not reached a sufficient level of supersaturation for nucleation to occur. Several factors could be at play:
-
Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent.[1] If the concentration of this compound is below its saturation point at the cooled temperature, it will remain in solution.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Re-cool the solution slowly. To check if you are near the saturation point, you can dip a glass stirring rod into the mother liquor, remove it, and see if a solid residue forms as the solvent evaporates.[1]
-
-
Insufficient Cooling: The solubility of this compound may not decrease significantly within the temperature range you have used.
-
Solution: Try cooling the solution to a lower temperature (e.g., using an ice bath or refrigeration at 0–4 °C), provided the solvent doesn't freeze. Ensure the cooling process is gradual to prevent rapid precipitation of impurities.
-
-
High Purity & Lack of Nucleation Sites: Spontaneous nucleation can be kinetically hindered, especially in very pure systems or smooth-walled vessels.
-
Solution 1 (Seeding): Introduce a "seed crystal" of this compound to the supersaturated solution. This bypasses the energy barrier for primary nucleation and initiates crystal growth on the seed's surface.[2]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
Q2: My compound is separating as an oil or sticky precipitate ("oiling out") instead of forming crystals. What causes this and how can it be prevented?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration is so high that the solute separates into a liquid phase. This is detrimental to purification as the oil can trap impurities.
-
Causality: The solution is likely too supersaturated, or the cooling rate is too high.[1] For this compound, which has multiple hydrogen bonding sites, strong solute-solute interactions can lead to the formation of an amorphous, liquid-like phase if they are not given enough time to organize into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[1]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
Consider a different solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may prevent it from crashing out as an oil upon cooling.
-
Q3: My crystal yield is consistently low. How can I optimize the process to improve recovery?
A3: A low yield indicates that a significant portion of your product remains in the mother liquor. This can be addressed by carefully managing solvent volumes and cooling parameters.
-
Problem Analysis:
-
Excessive Solvent: As with the failure to crystallize, using more than the minimum required amount of hot solvent to dissolve the solid will result in substantial product loss.[1]
-
Premature Filtration: Filtering the crystals while the solution is still warm will leave a large amount of dissolved product behind.
-
Inappropriate Washing Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve your product.
-
-
Optimization Strategy:
-
Minimize Solvent: Use the minimum volume of hot solvent necessary to fully dissolve the crude solid.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in a refrigerator or ice bath for an extended period (e.g., overnight) to maximize precipitation.[3]
-
Solvent Selection for Washing: Wash the collected crystals with a small amount of ice-cold solvent—the same solvent used for crystallization is typical. This minimizes dissolution of the product while still washing away impurities from the mother liquor. For this compound, ice-cold methanol or ethanol could be effective washing solvents due to its lower solubility in them compared to water.[3]
-
Q4: I'm observing different crystal habits and even different crystal structures (polymorphism). How can this be controlled?
A4: Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a well-documented phenomenon for organic amides.[4][5] These different forms arise from variations in molecular conformation and intermolecular interactions (like hydrogen bonding) in the crystal lattice.[6] Polymorphs can have different stabilities, solubilities, and melting points, making control essential.
-
Controlling Factors:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct the assembly of molecules into a specific crystal form. Experimenting with different solvents (e.g., water, alcohols, acetonitrile) is a primary method for screening for and controlling polymorphs.
-
Cooling Rate: Rapid cooling often yields a kinetically favored, less stable polymorph, while slow cooling allows the system to reach its thermodynamic minimum, favoring the most stable polymorph.[5]
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is the most effective way to ensure that only that form crystallizes.
-
It's also important to consider the formation of pseudopolymorphs , or solvates, where solvent molecules are incorporated into the crystal lattice.[7][8] This can occur when using solvents that can hydrogen bond with this compound. Characterization techniques like DSC, TGA, and PXRD are essential for identifying and differentiating between polymorphs and solvates.
Data Presentation & Protocols
Troubleshooting Summary
| Problem | Primary Cause(s) | Recommended Solutions |
| No Crystals Form | Insufficient supersaturation (too much solvent); Lack of nucleation sites. | Reduce solvent volume by evaporation; Cool to a lower temperature; Scratch the flask; Add seed crystals. |
| Oiling Out | Solution is too supersaturated; Cooling rate is too high. | Re-heat to dissolve, add 5-10% more solvent, and cool very slowly; Change solvent. |
| Low Crystal Yield | Too much solvent used; Incomplete precipitation; Product loss during washing. | Use the minimum hot solvent required; Maximize cooling time and lower the final temperature; Wash crystals with ice-cold solvent. |
| Polymorphism | Solvent effects; Kinetic vs. thermodynamic control (cooling rate). | Screen different solvents; Control the cooling rate precisely; Use seed crystals of the desired form. |
| Fine/Needle-like Crystals | Rapid crystallization due to high supersaturation. | Reduce the rate of cooling; Use slightly more solvent to lower supersaturation.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Antisolvent Method
This protocol is effective for compounds like this compound that are highly soluble in one solvent (e.g., water) and poorly soluble in another (e.g., methanol).[3]
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot deionized water. Stir until all solid is dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.
-
Antisolvent Addition: While the aqueous solution is still warm, slowly add methanol (the antisolvent) dropwise with stirring until the solution becomes persistently cloudy.
-
Re-solubilization: Add a few drops of hot water to the cloudy solution until it just becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, transfer the flask to a refrigerator (0–4 °C) and leave it undisturbed for several hours or overnight to maximize crystal growth.
-
Isolation: Collect the crystals by suction filtration. Wash the crystals with a small volume of ice-cold methanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Controlled Cooling Crystallization Workflow
Caption: Workflow for a typical controlled cooling crystallization experiment.
Troubleshooting Decision Tree
This flowchart provides a logical pathway for diagnosing and solving common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
-
Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press. [Link]
-
Stahly, G. P. (2007). A survey of cocrystals reported in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026. [Link]
-
Wikipedia contributors. (2023). Crystal polymorphism. Wikipedia. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Desiraju, G. R. (2007). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 40(4), 292-300. [Link]
-
Solubility of Things. (n.d.). Methcathinone. [Link]
-
Chen, J., et al. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. Organic Process Research & Development, 26(5), 1465-1476. [Link]
- Patent CN112661672A. (2021). Crystallization method of Boc-amino acid.
- Patent US5118815A. (1992). Method for crystallization of amino acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 6. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of 2-(Methylamino)propanamide
Welcome to the technical support guide for 2-(Methylamino)propanamide. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a small molecule featuring both a basic secondary amine and a polar amide group, this compound presents a unique set of physicochemical properties that can make solubilization non-trivial. This guide provides in-depth, scientifically grounded troubleshooting advice and detailed protocols to help you achieve stable and effective solutions for your experiments.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the molecular structure is paramount to diagnosing and solving solubility issues. The key to this compound's behavior lies in its functional groups: a secondary amine and a primary amide.
-
The Secondary Amine (-NH(CH₃)): This group is basic. At a pH below its pKa, it will accept a proton to become a positively charged ammonium cation (-NH₂⁺(CH₃)). This charged form is significantly more water-soluble than the neutral form.
-
The Primary Amide (-C(=O)NH₂): This group is polar and can participate in hydrogen bonding, which contributes to its baseline solubility in polar solvents.
The interplay between these groups, particularly the pH-dependent charge of the amine, is the primary driver of its solubility characteristics.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₄H₁₀N₂O | A small, relatively polar molecule. |
| Molecular Weight | 102.14 g/mol | Low molecular weight generally favors solubility. |
| Estimated pKa | ~9.5 - 11.0 | The pKa of the conjugate acid (R-NH₂⁺-R') for simple aliphatic secondary amines is typically in this range[1]. This is the most critical parameter for pH-based solubilization strategies. |
| Available Forms | Free Base, Hydrochloride Salt[2][3] | The HCl salt form is engineered for enhanced aqueous solubility and stability[4]. |
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you may encounter in a question-and-answer format, complete with step-by-step protocols.
Q1: My this compound (free base) won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Root Cause: At neutral pH (7.4), which is well below the estimated pKa of the secondary amine (~9.5-11), the compound exists predominantly in its protonated, charged, and more soluble form. However, solubility can still be limited. If you are starting with the free base, its intrinsic solubility might be low. The most direct and effective method to dramatically increase aqueous solubility is to ensure the complete protonation of the amine group by lowering the pH.
Solution Workflow:
Caption: Decision workflow for initial solubilization.
Protocol 1: pH-Mediated Solubilization (Preferred Method)
This protocol involves creating a concentrated acidic stock solution, which can then be diluted into your final experimental medium.
-
Preparation: Weigh the required amount of this compound free base.
-
Solvent Addition: Add a fraction (e.g., 80%) of the final desired volume of purified water or a non-buffered saline solution.
-
Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the mixture. The solid should begin to dissolve as the pH drops and the amine becomes protonated.
-
Endpoint: Continue adding acid until all the solid has dissolved, resulting in a clear solution. A final pH of 3-5 is typically sufficient.
-
Final Volume Adjustment: Add the remaining solvent to reach the final target volume and concentration.
-
Sterilization (Optional): If required, sterile-filter the stock solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF or PES).
Causality Insight: By adding HCl, you are performing an in situ salt formation. The resulting this compound hydrochloride is an ionic salt, which is vastly more soluble in water than its neutral free base counterpart, a principle widely used in drug formulation[5].
Q2: My compound dissolved in an acidic stock, but it precipitated immediately when I diluted it into my neutral cell culture medium. How can I fix this?
Root Cause: This is a classic "crashing out" phenomenon. Your concentrated acidic stock solution keeps the compound soluble in its protonated form. When you introduce this small volume into a large volume of buffered neutral medium (pH ~7.4), the buffer capacity of the medium instantly raises the pH, deprotonating your compound back to the less-soluble free base, causing it to precipitate.
Solution Workflow:
Caption: Troubleshooting precipitation during dilution.
Protocol 2: Preparing Stable Dilutions Using Co-solvents
Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to the less-polar free base form of the compound.
-
Select a Biocompatible Co-solvent: Common choices for cell-based assays include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), or Propylene Glycol[6][7].
-
Prepare the Stock Solution: Dissolve the this compound in 100% of your chosen co-solvent. This allows for a highly concentrated, non-pH-dependent stock.
-
Dilution Technique:
-
Dispense the final volume of your aqueous experimental medium into a tube.
-
While vigorously vortexing or stirring the medium, add the small volume of the co-solvent stock solution drop-by-drop.
-
Crucial: Ensure the final concentration of the co-solvent in the medium is low and known to be non-toxic to your system (e.g., typically <1% for DMSO in many cell cultures).
-
-
Validation: Visually inspect for any precipitation (Tyndall effect) immediately after dilution and after a relevant incubation period.
Causality Insight: This method avoids pH shifts entirely. The co-solvent maintains solubility by altering the solvent environment itself, a common strategy for BCS Class II drugs (low solubility, high permeability)[8].
| Co-Solvent | Typical Starting Conc. for Stock | Pros | Cons |
| DMSO | 10-100 mg/mL | Excellent solubilizing power for many compounds. | Can be toxic to cells, even at low concentrations (<1%). |
| Ethanol | 5-50 mg/mL | Biocompatible at low concentrations, volatile. | Can cause protein denaturation at higher concentrations. |
| PEG 400 | 10-100 mg/mL | Low toxicity, widely used in formulations. | Viscous, can be difficult to work with. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the estimated pKa of this compound and why is it so important?
This value is critical because it dictates the charge state of the molecule at a given pH. The Henderson-Hasselbalch equation shows that at a pH two units below the pKa (e.g., pH 7.5), over 99% of the compound will be in its protonated, water-soluble form. This is the scientific basis for using pH adjustment as the primary solubilization tool[5].
FAQ 2: Should I purchase the free base or the hydrochloride salt form of the compound?
-
Choose the Hydrochloride (HCl) Salt if: Your primary application is in aqueous media. The HCl salt is a pre-formulated, pH-modified version that will readily dissolve in water or neutral buffers without the need for additional acid, simplifying your workflow and improving reproducibility[4].
-
Choose the Free Base if: Your experiment is in a non-polar organic solvent, you need to avoid chloride ions, or you are performing a chemical reaction where the free amine is required as a nucleophile.
FAQ 3: My experiment is sensitive to all additives. Is there any other way to improve solubility?
If you cannot use pH adjustment, co-solvents, or other excipients, your options are limited but not zero. You can try to enhance the dissolution rate, which can sometimes be sufficient for an experiment.
-
Particle Size Reduction: Techniques like micronization or sonication can increase the surface area of the solid powder, which, according to the Noyes-Whitney equation, increases the speed at which it dissolves[7][10]. While this doesn't change the thermodynamic solubility limit, it might allow you to prepare a solution faster and use it before it potentially precipitates.
-
Gentle Heating: For some compounds, solubility increases with temperature. You could try dissolving the compound in your medium with gentle heating (e.g., 37°C) and stirring, but you must first confirm the thermal stability of this compound to avoid degradation.
FAQ 4: How do I choose between advanced formulation strategies like surfactants and cyclodextrins?
-
Surfactants (e.g., Tween® 80, Polysorbates): These form micelles above a certain concentration (the CMC). The hydrophobic core of the micelle can encapsulate your compound, increasing its apparent solubility in water[7][11]. This is a good choice for creating stable, high-concentration formulations, but surfactants can interfere with biological membranes and some assays.
-
Cyclodextrins (e.g., HP-β-CD, Captisol®): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with poorly soluble molecules, effectively shielding them from the water and increasing solubility[5][8]. They are often less disruptive to biological systems than surfactants and are a preferred method in pharmaceutical development for this reason. The choice depends on the required concentration, regulatory acceptance (if applicable), and compatibility with your experimental system.
References
-
Pharma Tutor. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Chemistry LibreTexts. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
PubChem. L-Alanine. [Link]
-
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemscene.com [chemscene.com]
- 3. L-Alaninamide hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CAS 33208-99-0: L-Alaninamide hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 2,2-Bis(methylamino)propanamide | C5H13N3O | CID 154081808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Alaninamide | 7324-05-2 | FA63428 | Biosynth [biosynth.com]
- 7. Propanamide, 2-methyl- [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-N-phenylalanine | C10H13NO2 | CID 12678866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. americanelements.com [americanelements.com]
Technical Support Center: Enhancing the Purity of 2-(Methylamino)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting and enhancing the purity of 2-(Methylamino)propanamide. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common methods for amide synthesis include the reaction of a carboxylic acid with an amine using a coupling agent, or the reaction of an acid chloride with an amine.[][2][3]
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Such as the parent carboxylic acid or amine.
-
Reagent-Related Impurities: Including residual coupling agents (e.g., DCC, EDC) and their by-products (e.g., dicyclohexylurea).[][2]
-
Side-Reaction Products: For instance, the formation of N,N'-dicyclohexylurea from DCC.
-
Solvent-Related Impurities: Residual solvents used in the reaction or workup.
Understanding the potential impurities is the first step in designing an effective purification strategy.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A multi-faceted analytical approach is recommended to accurately determine the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is a good starting point.
-
Gas Chromatography (GC): GC is effective for identifying and quantifying volatile impurities, such as residual solvents.[4][5] For polar compounds like this compound, derivatization might be necessary to improve volatility and peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Mass Spectrometry (MS): Coupled with either HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information, which is crucial for identifying unknown impurities.[6]
A combination of these techniques will provide a comprehensive purity profile of your this compound sample.
Troubleshooting Guide
Issue 1: My final product of this compound is contaminated with the starting carboxylic acid.
This is a common issue that can often be resolved with a well-designed workup or purification strategy.
-
Principle: This technique exploits the difference in the acidity of the carboxylic acid and the basicity of the amine product.
-
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the amide product remains in the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Principle: This method separates compounds based on their differential adsorption onto a stationary phase.
-
Procedure: A silica gel column is typically effective. The more polar carboxylic acid will have a stronger interaction with the silica gel and elute more slowly than the less polar amide product. The choice of eluent is critical and may require some optimization. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often a good starting point.
Issue 2: My this compound appears to be a viscous oil or a waxy solid, making it difficult to handle.
This can be due to the presence of impurities or the amorphous nature of the compound.
-
Principle: Recrystallization is a powerful technique for purifying solid compounds.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Procedure:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For polar amides, solvents like ethanol, acetone, or acetonitrile can be effective.[7] A mixed solvent system (e.g., ethanol/water) can also be explored.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation. Rapid cooling can lead to the precipitation of impurities.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
-
Pro-Tip: If your compound is an oil, try dissolving it in a small amount of a solvent in which it is very soluble, and then add a less polar "anti-solvent" dropwise until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.
Issue 3: I am observing a significant amount of an unknown impurity in my HPLC analysis.
Identifying unknown impurities is crucial for optimizing your reaction and purification conditions.
-
Preparative Chromatography: Use preparative HPLC or flash chromatography to isolate a sufficient amount of the impurity for characterization.
-
Structural Elucidation: Employ a combination of analytical techniques to determine the structure of the unknown impurity:
-
LC-MS: To obtain the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): For detailed structural analysis.
-
Once the structure of the impurity is known, you can often deduce its origin (e.g., a side reaction) and modify the reaction conditions to minimize its formation.
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed to remove polar impurities, such as unreacted carboxylic acid.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol is for the purification of a solid product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetonitrile, ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation is complete, cool the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Impurity Type | Stationary Phase | Eluent System (Gradient) |
| Less polar impurities | Silica Gel | Hexane/Ethyl Acetate (0-50% EtOAc) |
| More polar impurities | Silica Gel | Dichloromethane/Methanol (0-10% MeOH) |
| Very polar impurities | Reversed-Phase C18 | Water/Acetonitrile (with 0.1% Formic Acid) |
Table 2: Common Solvents for Recrystallization of Amides
| Solvent | Polarity | Comments |
| Water | High | Suitable for very polar compounds.[9] |
| Ethanol | High | Good general-purpose solvent for polar compounds.[7] |
| Acetonitrile | Medium | Often gives good results for amides.[7] |
| Ethyl Acetate | Medium | Can be a good choice for less polar amides. |
| Toluene | Low | For non-polar compounds. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a recrystallization method.
References
-
PubChem. (n.d.). 2-Methyl-2-(methylamino)propanamide. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved January 6, 2026, from [Link]
-
Sab-Jabbar, A. A., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 16(20), 5414-5417. [Link]
-
Oi, N., Horiba, M., & Kitahara, H. (1980). Gas chromatographic separation of amino acid amide enantiomers on optically active stationary phases. Journal of Chromatography A, 202(2), 299-301. [Link]
-
PubChem. (n.d.). 2,2-Bis(methylamino)propanamide. Retrieved January 6, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 6, 2026, from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved January 6, 2026, from [Link]
-
Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved January 6, 2026, from [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved January 6, 2026, from [Link]
-
University of Canterbury. (n.d.). Recrystallisation. Retrieved January 6, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
LookChem. (n.d.). What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL? - FAQ. Retrieved January 6, 2026, from [Link]
-
UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved January 6, 2026, from [Link]
-
OSHA. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved January 6, 2026, from [Link]
- Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Google Patents. (2015). CN104597025A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
National Institutes of Health. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved January 6, 2026, from [Link]
Sources
- 2. Amide Synthesis [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gas chromatographic separation of amino acid amide enantiomers on optically active stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-(Methylamino)propanamide
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of 2-(Methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating the challenges posed by matrix effects. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.
Introduction: The Challenge of the Matrix
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For a small, polar molecule like this compound, which is likely analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, these co-eluting endogenous components can significantly interfere with the ionization process in the mass spectrometer's source.[1][2] This interference, known as the matrix effect , can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
The primary culprits behind matrix effects in biological samples are often phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[5][6][7][8] Given the polar nature of this compound, careful consideration of sample preparation and chromatographic conditions is paramount to achieving reliable results.
This guide will walk you through a systematic approach to diagnosing and solving matrix effect-related issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of this compound.
Q1: What are the typical signs of matrix effects in my LC-MS/MS data for this compound?
A1: Matrix effects can manifest in several ways:
-
Poor reproducibility: You may observe high variability in analyte response across different lots of matrix or even between replicate injections of the same sample.[1]
-
Inaccurate quantification: The calculated concentration of this compound may be erroneously low (ion suppression) or high (ion enhancement).[3]
-
Non-linear calibration curves: Your calibration curve may show poor linearity, particularly at the lower concentration end.
-
Reduced sensitivity: You may struggle to achieve the desired limit of quantification (LOQ) due to a suppressed analyte signal.[5]
-
Inconsistent internal standard performance: If you are using an internal standard, its response may also be variable, indicating that it is not adequately compensating for the matrix effect.
Q2: How can I definitively determine if matrix effects are impacting my assay?
A2: There are two primary experimental approaches to assess matrix effects: one qualitative and one quantitative.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[3][9][10][11] A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip or rise in the baseline signal for this compound indicates a region of ion suppression or enhancement, respectively.[3][11]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[3][12] You compare the peak area of this compound in a "post-extraction spiked" sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (prepared in solvent) at the same concentration. The ratio of these responses, known as the Matrix Factor (MF) , provides a quantitative measure.[10]
Q3: My analyte, this compound, is a small polar amine. Are there specific matrix components I should be concerned about?
A3: Yes, for a small polar amine, you should be particularly concerned with:
-
Phospholipids: As mentioned, these are a major source of ion suppression in ESI positive mode, which would likely be used for this compound.[2][5][8]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers (e.g., phosphate-buffered saline) can lead to ion suppression and contaminate the ion source.[13]
-
Other Endogenous Amines and Polar Molecules: These can compete with your analyte for ionization, especially if they co-elute.
Q4: What is the best internal standard (IS) to use for this compound to compensate for matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., deuterated or ¹³C-labeled).[3][14] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[14] This allows for accurate correction because the ratio of the analyte to the SIL-IS response should remain constant.[1]
However, it's crucial to verify that the SIL-IS and the analyte co-elute, as chromatographic shifts due to the "deuterium isotope effect" can sometimes occur. If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used, but its ability to compensate for matrix effects must be thoroughly validated.[3]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered during the analysis of this compound.
Issue 1: High Variability and Poor Reproducibility
You observe inconsistent peak areas for your analyte and/or internal standard across multiple injections or different matrix lots.
Caption: Troubleshooting workflow for high variability.
-
Initial Diagnosis (Post-Column Infusion): The first step is to determine if your analyte's retention time coincides with a region of significant ion suppression.[11] If it does, even minor shifts in retention time can lead to large variations in peak response.
-
Chromatographic Optimization: If co-elution with a suppression zone is the issue, modifying your LC method is often the most effective solution. For a polar compound like this compound, consider:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds that are poorly retained on traditional reversed-phase columns.
-
Mobile Phase Modifiers: Adjusting the pH or using different additives can alter the retention of both your analyte and interfering matrix components.
-
-
Enhanced Sample Preparation: If chromatography changes are insufficient, focus on removing the interfering components before analysis. A more rigorous sample preparation method is needed. (See protocols in Part 3).
-
Compensation Strategies:
-
Stable Isotope-Labeled Internal Standard: This is the most robust way to compensate for unavoidable matrix effects.[14]
-
Standard Addition: This method involves creating a calibration curve within each sample, thereby accounting for the specific matrix effect in that individual sample.[3][15][16][17][18] It is highly effective but more time-consuming.[12]
-
Issue 2: Low Signal Intensity and Poor Sensitivity
You are unable to reach the required lower limit of quantification (LLOQ) for this compound.
Caption: Troubleshooting workflow for poor sensitivity.
-
Quantify the Problem: First, perform a post-extraction spike experiment to determine the magnitude of the ion suppression. A Matrix Factor (MF) significantly less than 1 (e.g., <0.8) indicates that ion suppression is a major contributor to your low sensitivity.[10]
-
Aggressive Sample Cleanup: For small polar molecules, simple protein precipitation is often insufficient as it does not effectively remove phospholipids.[2] Consider more selective techniques:
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange sorbent to retain the basic amine functionality of this compound while washing away neutral and acidic interferences. HILIC SPE is also an option.
-
Phospholipid Removal: Specialized plates or cartridges (e.g., HybridSPE) can selectively remove phospholipids.[5][6][8]
-
Liquid-Liquid Extraction (LLE): While potentially effective, optimizing LLE for a very polar analyte can be challenging and may lead to poor recovery.[2][19]
-
-
Mass Spectrometer Optimization: Ensure your MS source conditions are optimal for this compound. Small adjustments to gas flows, temperatures, and voltages can sometimes improve ionization efficiency.
-
Chemical Derivatization: As a final resort, consider derivatizing this compound. This involves reacting the amine group to attach a larger, less polar, and more easily ionizable moiety.[20][21][22][23] This can improve chromatographic retention on reversed-phase columns and significantly enhance MS signal, though it adds complexity to the sample preparation.
Part 3: Key Experimental Protocols & Data
This section provides step-by-step protocols for the key experiments discussed above.
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
Objective: To calculate the Matrix Factor (MF) for this compound.
Procedure:
-
Prepare Solution A (Neat Solution):
-
In a clean vial, spike a known amount of this compound analytical standard into the final mobile phase composition (e.g., to a final concentration of 100 ng/mL).
-
-
Prepare Solution B (Post-Extraction Spiked Sample):
-
Process at least 6 different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation or SPE).
-
After the final extraction step (e.g., after evaporation and before reconstitution), add the same amount of this compound standard as in Step 1 to the dried extract.
-
Reconstitute the extract in the same volume of solvent used for Solution A.
-
-
Analysis:
-
Inject Solution A and Solution B onto the LC-MS/MS system and record the peak areas for this compound.
-
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area from Solution B) / (Mean Peak Area from Solution A)
-
Matrix Effect (%) = (1 - MF) x 100%
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
A Matrix Effect of >15-20% is generally considered significant and requires mitigation.
Protocol 2: Phospholipid Removal using a Specialized SPE Plate
Objective: To reduce matrix effects caused by phospholipids in plasma or serum samples.
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 20 µL of a stable isotope-labeled internal standard solution.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
-
Phospholipid Removal:
-
Place a phospholipid removal 96-well plate on a collection plate.
-
Load the entire supernatant from the previous step onto the phospholipid removal plate.
-
Apply vacuum (approx. 10 in. Hg) to pull the sample through the sorbent. The eluate contains the analyte and IS, while phospholipids are retained.
-
-
Final Preparation:
-
The collected eluate can be directly injected into the LC-MS/MS system. Alternatively, it can be evaporated to dryness and reconstituted in the initial mobile phase for further concentration.
-
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Use of post-column infusion for assessment of matrix effects.
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition.
- Standard Addition Procedure in Analytical Chemistry. AlpHa Measure.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- Reducing M
- Matrix Effects Quantitation: Calibration Strategy, Matrix-M
- Standard addition. Wikipedia.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- An Uncommon Fix for LC–MS Ion Suppression.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
- LC-MS Sample Prepar
- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantit
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry.
- Ion Suppression in LC–MS–MS — A Case Study.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare.
- Troubleshooting ion suppression in LC–MS analysis. YouTube.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- LC-MS Sample Prepar
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS.
- Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559).
- Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. PubMed.
- Guide to achieving reliable quantit
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2-(Methylamino)propanamide experimental artifacts and how to avoid them
Welcome to the technical support guide for 2-(Methylamino)propanamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common experimental artifacts and provide troubleshooting solutions and frequently asked questions to ensure the integrity and success of your research.
Troubleshooting Guide
This section tackles specific issues that may arise during experimentation with this compound, offering insights into their causes and practical solutions.
Issue 1: Unexpected Racemization of the Final Product
Question: My synthesis resulted in a racemic mixture or a significant loss of enantiomeric purity of my target molecule containing a this compound moiety. What could be the cause, and how can I prevent this?
Answer:
Racemization is a critical concern when working with chiral compounds like this compound, particularly in peptide synthesis. The N-methyl group, while often desirable for its effects on peptide conformation and stability, unfortunately increases the susceptibility to racemization.[1][2]
Root Causes and Mechanisms:
-
Oxazolone Formation: The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The presence of a base can then easily abstract the acidic proton at the alpha-carbon, leading to a loss of stereochemistry.[2] N-methylated amino acids are particularly prone to this due to steric hindrance, which can slow down the desired coupling reaction and provide more time for the oxazolone to form and racemize.[2]
-
Base Strength and Steric Hindrance: The choice of base is crucial. Stronger, less sterically hindered bases like triethylamine can accelerate racemization.[3]
-
Activation Method: The method used to activate the carboxylic acid for coupling significantly impacts racemization. Over-activation or prolonged activation times can increase the risk.[4]
-
Deprotection Conditions: Harsh acidic or basic conditions during the removal of protecting groups can also lead to racemization.[1] For instance, saponification (using aqueous sodium hydroxide) to remove methyl esters has been shown to cause significant racemization in N-methylated amino acid derivatives.[1]
Solutions and Mitigation Strategies:
| Strategy | Detailed Protocol/Recommendation | Rationale |
| Optimized Coupling Reagents | Utilize coupling reagents known to suppress racemization, such as HATU, HCTU, or PyAOP, in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[2][3] | These reagents promote faster coupling reactions, minimizing the time the activated amino acid is susceptible to racemization. Additives like HOAt can further suppress oxazolone formation.[2][3] |
| Base Selection | Employ a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3] 2,4,6-collidine has also been shown to produce less racemization.[3] | These bases are less likely to abstract the alpha-proton of the oxazolone intermediate due to their bulkiness and lower basicity.[3] |
| Controlled Activation | Pre-activate the N-protected this compound derivative for a short duration (e.g., 1-5 minutes) before adding it to the amine component. | This minimizes the lifetime of the highly reactive activated species, reducing the window for racemization. |
| Gentle Deprotection | Avoid harsh deprotection conditions. For example, instead of saponification for ester removal, consider enzymatic cleavage or other milder methods if compatible with your overall synthetic scheme. | Minimizing exposure to strong acids or bases preserves the stereochemical integrity of the molecule.[1] |
Workflow for Minimizing Racemization During Peptide Coupling:
Caption: Optimized peptide coupling workflow.
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: My final product shows impurities that are difficult to characterize or remove. What are the likely side reactions, and how can I avoid them?
Answer:
Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation.[5] For peptides containing this compound, several side reactions are common.
Common Side Reactions and Impurities:
-
Diketopiperazine Formation: This is particularly prevalent when working with dipeptides on a solid support. The N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6] This is more common in Fmoc-based synthesis.[6]
-
Incomplete Reactions: Due to the steric hindrance of the N-methyl group, coupling reactions can be sluggish, leading to deletion sequences where the this compound residue is missing.[2]
-
Double Acylation: While less common, the amide nitrogen can sometimes be acylated under very strong acylating conditions.[4]
-
Degradation Products: this compound, like other amides, can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally slower than for esters.[7] This can lead to the formation of 2-(methylamino)propanoic acid and ammonia.
Troubleshooting and Prevention:
| Problem | Solution | Rationale |
| Diketopiperazine Formation | If synthesizing a peptide with this compound at the C-terminus or penultimate position, use a sterically hindered resin like 2-chlorotrityl chloride resin.[6] Alternatively, introduce the first two amino acids as a pre-formed dipeptide.[6] | The bulky resin physically obstructs the cyclization reaction.[6] Using a dipeptide bypasses the vulnerable dipeptide-resin intermediate.[6] |
| Incomplete Coupling | Perform a double or triple coupling for the this compound residue. Use a more potent coupling reagent like HATU or PyAOP.[2] Monitor the reaction closely using a suitable test (e.g., Bromophenol Blue test instead of Ninhydrin, as the secondary amine will not give a positive result with Ninhydrin).[2] | Repeatedly exposing the resin to fresh reagents drives the reaction to completion. Stronger coupling agents can overcome the steric hindrance. |
| Degradation | Use mild cleavage and deprotection conditions. Avoid prolonged exposure to strong acids (e.g., HF) or bases. Ensure the final product is stored properly as a lyophilized powder at low temperatures.[8][9] | Minimizes hydrolysis of the amide bond and other sensitive functional groups.[7] |
Degradation Pathway of this compound under Harsh Hydrolytic Conditions:
Caption: Hydrolytic degradation pathway.
Issue 3: Difficulty in Analyzing Chiral Purity
Question: I am struggling to develop a reliable analytical method to determine the enantiomeric purity of my this compound-containing product. What are the recommended techniques?
Answer:
Assessing enantiomeric purity is critical for chiral molecules.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[10][12]
Recommended Analytical Methods:
-
Chiral HPLC: This is the gold standard for separating enantiomers.[11]
-
Direct Method: Use a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns (e.g., Chiralpak) are often a good starting point.[10]
-
Indirect Method: Derivatize the sample with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) to form diastereomers.[2] These diastereomers can then be separated on a standard achiral column (e.g., C18).[2]
-
-
Gas Chromatography (GC): Chiral GC can also be used, often after derivatization to increase volatility. This can be achieved with chiral columns or by forming diastereomers that can be separated on an achiral column.[13]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample.[11][14] Chiral selectors, such as cyclodextrins, are added to the running buffer to enable the separation of enantiomers.[14]
Protocol for Enantiomeric Purity Analysis by HPLC (Indirect Method):
-
Hydrolysis: Completely hydrolyze a small sample of your peptide/product to its constituent amino acids using 6 M HCl at 110°C for 24 hours.[2]
-
Derivatization (Marfey's Method):
-
Dissolve the dried hydrolysate in a small amount of water.
-
Add a solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add a weak base (e.g., sodium bicarbonate) and heat gently.[2]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Use a gradient elution, for example, with acetonitrile and water containing 0.05% TFA.[2]
-
Monitor the elution profile with a UV detector.
-
The L-D and L-L diastereomers will have different retention times, allowing for their quantification.[2]
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound hydrochloride?
A: this compound hydrochloride is typically a solid and should be stored at room temperature in a tightly sealed container to protect it from moisture.[15] For long-term storage, refrigeration (2-8°C) is recommended. Always allow the container to warm to room temperature before opening to prevent condensation.[8][9]
Q2: My this compound derivative is an oil instead of a solid. Is it impure?
A: While some derivatives may be oils, if you expect a solid, the oily nature could indicate the presence of impurities, such as residual solvents or unreacted starting materials, which can depress the melting point.[16] It is crucial to thoroughly dry the product under high vacuum and analyze its purity by NMR or mass spectrometry.[16]
Q3: Can I use the Ninhydrin test to monitor coupling reactions involving this compound?
A: No, the Ninhydrin test is not suitable for monitoring the coupling to a secondary amine like this compound, as it will not produce the characteristic purple color. The Bromophenol Blue test is a recommended alternative for solid-phase peptide synthesis.[2]
Q4: What are the main sources of organic impurities in syntheses involving this compound?
A: Organic impurities can arise from starting materials, by-products of the reaction, intermediates, and degradation products.[5] For this compound, common impurities could include unreacted starting materials, over-methylated by-products (e.g., 2-(dimethylamino)propanamide), and products of side reactions like diketopiperazine formation.[6][16]
Q5: Are there specific safety precautions for handling this compound hydrochloride?
A: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (gloves, safety glasses, lab coat). The hydrochloride salt is a solid.[17] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
References
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2561-2569. [Link]
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ScienceDirect. Forced Degradation. [Link]
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Chemsrc. (2S)-N-methyl-2-(methylamino)propanamide hydrochloride. [Link]
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Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
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AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
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Stanbury, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
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PharmaTutor. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
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Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. [Link]
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Pharmaffiliates. Safinamide-impurities. [Link]
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GenScript. Avoiding Protein Purification Artifacts That Still Undermine Drug Design. [Link]
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PMDA. Nitrosamine Impurities. [Link]
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European Medicines Agency. Q3C (R8): Impurities: guideline for residual solvents. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Methylamino)propanamide
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-(Methylamino)propanamide. As a crucial intermediate or potential impurity in pharmaceutical development, robust and reliable analytical methods for its quantification are paramount. Here, we delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is not merely on the protocols themselves, but on the scientific rationale underpinning the methodological choices and the validation process, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For quantitative analysis of a substance like this compound, this involves a thorough evaluation of specificity, linearity, range, accuracy, precision, and the limits of detection and quantification.[2][6] This guide will present a comparative analysis of these validation parameters across the selected analytical platforms.
The Analyte: this compound
This compound is a small, polar molecule containing a secondary amine and a primary amide functional group. These characteristics present specific challenges and opportunities for analytical method development. The presence of the amide group provides a chromophore suitable for UV detection, albeit with a relatively low molar absorptivity. The amine group offers a site for protonation, making it amenable to reversed-phase chromatography with acidic mobile phases and electrospray ionization in mass spectrometry. Its volatility is a key consideration for GC-based methods.
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate; relies on chromatographic separation from interfering species. | High; combines chromatographic separation with mass filtering. | High; combines chromatographic separation with mass filtering. |
| Sensitivity | Lower; suitable for higher concentration assays. | Very High; ideal for trace-level analysis and impurity profiling. | High; suitable for trace-level analysis, may require derivatization. |
| Sample Throughput | High | High | Moderate (sample preparation can be more involved). |
| Cost & Complexity | Low to moderate | High | Moderate to high |
| Typical Application | Assay and content uniformity of the main component. | Impurity profiling, pharmacokinetic studies, trace analysis. | Analysis of volatile impurities, residual solvent analysis. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a pharmaceutical quality control laboratory due to its robustness, cost-effectiveness, and high throughput. For this compound, a reversed-phase method is the logical starting point.
Experimental Protocol: HPLC-UV
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining the polar analyte.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile (e.g., 95:5 v/v). The acidic pH ensures the amine group is protonated, enhancing retention on the C18 stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength, typically around 210 nm, to maximize the signal from the amide chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility and good peak shape.
Caption: HPLC-UV Experimental Workflow.
Validation Data Summary (Representative)
| Parameter | Acceptance Criteria | HPLC-UV Result |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure and well-resolved from placebo and known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the target concentration. | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 15 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[7] This makes it an ideal technique for trace-level quantification, such as in impurity profiling or bioanalytical studies.
Experimental Protocol: LC-MS
-
Chromatographic System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).
-
Column: A C18 column, similar to the HPLC-UV method, but often with smaller dimensions (e.g., 100 mm x 2.1 mm, 3.5 µm) for better compatibility with MS flow rates.
-
Mobile Phase: A gradient elution is often preferred to separate a wider range of impurities. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. The formic acid acts as a proton source, facilitating ionization.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for known analytes or full scan for impurity identification. For quantification, Multiple Reaction Monitoring (MRM) would be used on a triple quadrupole instrument for highest sensitivity and specificity.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to HPLC-UV, but solvents must be of high purity (LC-MS grade) to avoid ion suppression.
Caption: LC-MS Experimental Workflow.
Validation Data Summary (Representative)
| Parameter | Acceptance Criteria | LC-MS Result |
| Specificity | No interfering peaks with the same mass transition. | Confirmed by unique MRM transition. |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | e.g., for impurity analysis. | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | ≤ 15% at LLOQ, ≤ 10% otherwise. | Repeatability: 3.5%, Intermediate Precision: 5.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10, with acceptable precision and accuracy. | 0.5 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] Due to the polarity of this compound, derivatization is often necessary to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS
-
Derivatization: The primary amide and secondary amine can be derivatized, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl derivatives.
-
GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or SIM for quantification.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: The sample is dried and then derivatized with BSTFA in a suitable solvent like acetonitrile at 70 °C for 30 minutes.
Caption: GC-MS Experimental Workflow.
Validation Data Summary (Representative)
| Parameter | Acceptance Criteria | GC-MS Result |
| Specificity | No interfering peaks with the same retention time and mass spectrum. | Confirmed by characteristic fragmentation pattern. |
| Linearity (r²) | ≥ 0.995 | 0.997 |
| Range | Dependent on application. | 10 - 2000 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.5 - 104.1% |
| Precision (% RSD) | ≤ 15% | Repeatability: 4.8%, Intermediate Precision: 6.5% |
| LOD | Signal-to-Noise ≥ 3 | 2 ng/mL |
| LOQ | Signal-to-Noise ≥ 10, with acceptable precision and accuracy. | 10 ng/mL |
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.
-
For routine quality control, assay, and content uniformity testing, where concentrations are relatively high, the validated HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the necessary performance characteristics for these applications.
-
For impurity profiling, bioanalytical studies, or any application requiring high sensitivity, the LC-MS method is superior. Its ability to detect and quantify trace levels of the analyte, combined with the high degree of specificity offered by mass detection, is essential for these demanding applications.
-
The GC-MS method, while requiring a derivatization step, is a viable alternative, particularly for identifying and quantifying volatile impurities related to the synthesis of this compound.
Ultimately, a comprehensive analytical strategy for a drug substance or product may involve the use of multiple validated methods. For instance, an HPLC-UV method for the main assay and an LC-MS method for impurity testing would provide a complete and robust analytical package, ensuring product quality and regulatory compliance. The validation data presented herein, while representative, underscores the importance of a rigorous, data-driven approach to method validation, as mandated by global regulatory bodies.[10][11][12][13][14]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Public Private Partnership for Innovative Medicines (EPTRI). (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
VCLS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]
-
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ResearchGate. (2025). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]
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-
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of 2-(Methylamino)propanamide
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-(Methylamino)propanamide, a key chemical entity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.
Introduction to this compound and Analytical Imperatives
This compound is a primary amine with the molecular formula C₄H₁₀N₂O.[1] Its accurate quantification is critical for ensuring product quality, stability, and safety. The choice between analytical techniques like HPLC and GC-MS is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the intended application of the method, and regulatory expectations. A cross-validation study is essential to demonstrate the interchangeability or specific advantages of these methods, ensuring consistency and reliability of analytical data across different platforms or laboratories.[2]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating and quantifying a wide array of compounds.[3][4][5][6] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]
The Rationale Behind the HPLC Method Design
For a polar compound like this compound, a reversed-phase HPLC method is often the initial consideration. However, the presence of the primary amine group can lead to poor peak shape and retention on traditional C18 columns due to interactions with residual silanols.[8] To counteract this, a method employing a mixed-mode column or an ion-pairing reagent can be beneficial.[8] Furthermore, since this compound lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary for sensitive detection.[9]
Proposed HPLC-UV Method with Pre-column Derivatization
A robust HPLC method for this compound can be developed using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to form a stable, highly fluorescent derivative.[9][10]
Experimental Protocol: HPLC-UV Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 0.1 M HCl).
-
Create a series of calibration standards by serial dilution.
-
Prepare sample solutions at a target concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of standard or sample solution, add 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of FMOC-Cl solution (in acetone) and vortex immediately.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of 1 M glycine solution.
-
Dilute the mixture with the mobile phase to the final volume.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: UV at 265 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[11][12] It is a gold-standard technique for the identification and quantification of volatile and semi-volatile compounds.[13][14]
The Rationale Behind the GC-MS Method Design
The direct analysis of polar and non-volatile compounds like this compound by GC is challenging due to their tendency to interact with the GC system, leading to poor peak shape and thermal degradation.[15] Therefore, derivatization is a mandatory step to increase volatility and thermal stability.[16][17][18] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines.[17]
Proposed GC-MS Method with Silylation
A reliable GC-MS method can be developed by converting this compound into a more volatile and thermally stable trimethylsilyl (TMS) derivative using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in an anhydrous solvent (e.g., Acetonitrile).
-
Create a series of calibration standards by serial dilution.
-
Prepare sample solutions at a target concentration within the calibration range.
-
-
Derivatization Procedure:
-
Evaporate a 100 µL aliquot of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at 70 °C for 30 minutes.[15]
-
Cool the vial to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Cross-Validation: Bridging the Methodologies
The cross-validation of analytical methods is a critical step to ensure that different procedures yield comparable results.[2] This process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[19][20][21]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Validation Parameters for Comparison
The following parameters should be assessed for both the HPLC and GC-MS methods to demonstrate their suitability and comparability:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation and Comparison
The quantitative data from the validation studies should be summarized in clear and concise tables for direct comparison.
Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Demonstrably precise and accurate |
Discussion: Choosing the Right Tool for the Job
Both the developed HPLC-UV and GC-MS methods have demonstrated their suitability for the quantification of this compound, as evidenced by the hypothetical validation data presented. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely available technique, making it suitable for routine quality control applications. The pre-column derivatization is straightforward and provides good sensitivity. However, it may be susceptible to interference from other components that absorb at the same wavelength.
-
GC-MS offers superior specificity and sensitivity. The mass spectrometric detection provides structural information, which is invaluable for peak identification and the analysis of impurities. The lower LOQ makes it the preferred method for trace-level analysis. The primary drawback is the more complex sample preparation involving derivatization in an anhydrous environment.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
This guide has provided a comprehensive framework for the development, comparison, and cross-validation of HPLC and GC-MS methods for the analysis of this compound. Both techniques, when properly validated, are powerful tools for ensuring the quality and safety of pharmaceutical products. The detailed protocols and validation data serve as a practical guide for scientists in the field. The ultimate choice of methodology should be based on a thorough evaluation of the analytical requirements, including sensitivity, specificity, and the intended application, all within the framework of regulatory expectations.
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A Comparative Analysis of the Predicted Biological Efficacy of 2-(Methylamino)propanamide and Structurally Related Monoamine Releasing Agents
In the landscape of psychostimulant research and development, the exploration of novel psychoactive substances with potentially distinct pharmacological profiles is a continuous endeavor. This guide provides a detailed comparative analysis of the predicted biological efficacy of 2-(Methylamino)propanamide, a compound with structural similarities to known monoamine releasing agents. Due to the limited direct research on this specific molecule, this analysis is based on established structure-activity relationships (SAR) within the amphetamine and substituted phenethylamine classes. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of its likely mechanism of action and a framework for its empirical investigation.
Introduction: The Significance of Structural Analogs in Psychostimulant Research
The study of psychostimulants, such as amphetamine and its derivatives, is crucial for understanding their therapeutic potential in conditions like ADHD and narcolepsy, as well as their abuse liability.[1][2] Minor structural modifications to a core pharmacophore can significantly alter a compound's potency, selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin), and overall behavioral effects.[3] this compound, featuring a propanamide backbone with a methylamino group at the alpha position, represents a structural analog to amphetamine. Understanding its potential biological activity is therefore of interest for predicting its pharmacological profile.
Predicted Mechanism of Action: A Monoamine Releasing Agent
Based on its structural similarity to amphetamine, this compound is predicted to function as a monoamine releasing agent (MRA).[4] MRAs act as substrates for monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] They are transported into the presynaptic neuron, where they disrupt the vesicular storage of monoamines and reverse the direction of the transporters, leading to an efflux of neurotransmitters into the synaptic cleft.[4]
Caption: Experimental workflow for an in vitro monoamine transporter uptake inhibition assay.
Conclusion
While direct experimental data on this compound is lacking, a comparative analysis based on the well-established structure-activity relationships of monoamine releasing agents provides a strong foundation for predicting its biological efficacy. It is likely to act as a psychostimulant with a mechanism of action centered on the release of monoamine neurotransmitters. The presence of a carboxamide group in place of a phenyl ring suggests a potentially lower potency compared to amphetamine. Further empirical investigation, beginning with in vitro transporter assays, is essential to definitively characterize the pharmacological profile of this compound and its potential as a research tool or therapeutic lead.
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A Comparative Analysis of Synthetic Routes to 2-(Methylamino)propanamide for Pharmaceutical Research
Introduction
2-(Methylamino)propanamide, a derivative of the amino acid alanine, represents a structural motif of interest in medicinal chemistry and drug development. Its synthesis is a critical step in the exploration of new chemical entities. The selection of a synthetic pathway is a strategic decision, balancing factors such as yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth comparative analysis of three distinct and logical synthetic routes to this compound, offering the experimental rationale and procedural details necessary for researchers to make informed decisions.
Route 1: Amidation of N-Methyl-L-alanine
This classical two-step approach leverages the readily available amino acid L-alanine. The core strategy involves first the N-methylation of the starting material, followed by the amidation of the resulting N-methyl-L-alanine.
Principle and Mechanism
The synthesis begins with the N-methylation of L-alanine. To prevent undesirable side reactions, such as over-methylation and esterification, protection of the amine and carboxylic acid groups is often required. A common strategy involves reductive amination of L-alanine with formaldehyde.[1] The secondary amine formed is then amidated. The amidation of the carboxylic acid requires activation to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia. Common activating agents include carbodiimides (like EDC) or conversion to an acyl chloride.
Detailed Experimental Protocol
Step 1a: Synthesis of N-Methyl-L-alanine via Reductive Amination (Eschweiler-Clarke type) [1]
-
To a flask, add L-alanine (1.0 eq) and formic acid (3.0 eq).
-
Add aqueous formaldehyde solution (2.5 eq) to the mixture.
-
Heat the reaction mixture to 90-100°C and maintain for 4-6 hours, monitoring progress by TLC.
-
Cool the mixture to room temperature and neutralize by the careful addition of a base like NaOH.
-
Evaporate the mixture to dryness under reduced pressure. The resulting crude N-methyl-L-alanine can be purified by recrystallization.
Step 1b: Amidation of N-Methyl-L-alanine
-
Suspend N-methyl-L-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the suspension. Stir for 20 minutes to activate the carboxylic acid.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) and allow the reaction to warm to room temperature.
-
Stir overnight.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Purify via column chromatography.
Performance and Considerations
-
Yield: Moderate to good, typically dependent on the efficiency of both the methylation and amidation steps.
-
Purity: Can be high after chromatographic purification.
-
Scalability: Good for lab-scale synthesis. Scaling up may require careful temperature control during amidation.
-
Safety: Formaldehyde is a known carcinogen and requires handling in a well-ventilated fume hood. Carbodiimide reagents can be sensitizers.
-
Cost-Effectiveness: Starting materials (L-alanine, formaldehyde, formic acid) are relatively inexpensive. The cost increases with the use of coupling reagents like EDC and HOBt.
Sources
Benchmarking 2-(Methylamino)propanamide against a known standard
Introduction: Contextualizing 2-(Methylamino)propanamide
In the landscape of pharmaceutical and chemical research, the introduction of novel molecular entities necessitates rigorous characterization and benchmarking. This guide focuses on this compound, a substituted amide of alanine, and establishes a comparative framework against a foundational chemical standard. The purpose is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its fundamental physicochemical and analytical properties.
The Rationale for a Benchmark: Selecting Propanamide as the Standard
To objectively evaluate the characteristics imparted by the α-methylamino substitution, we have selected the parent compound, Propanamide (also known as propionamide), as our benchmark standard. Propanamide is the simplest amide of propanoic acid and its well-documented properties provide a robust baseline for comparison.[1][2] This comparative approach allows for the direct assessment of the structural and electronic effects of the added methylamino group on the propanamide backbone. Propanamide is extensively characterized, with a wealth of data available from sources such as the National Institute of Standards and Technology (NIST).[3][4][5][6][7][8]
This guide will dissect the structural, physicochemical, and analytical profiles of both compounds, offering detailed experimental protocols for their comparative analysis.
Structural and Physicochemical Properties: A Comparative Analysis
The introduction of a methylamino group at the alpha position of the propanamide structure induces significant changes in its chemical properties. These differences are critical for predicting the compound's behavior in various experimental and physiological settings.
Caption: Experimental workflow for the comparative analysis of the two compounds.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of both compounds. The polarity difference suggests that a gradient elution may be necessary for optimal separation if analyzed simultaneously.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where amides typically show absorbance).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual stock solutions of Propanamide and this compound at 1 mg/mL in methanol. Create working standards by diluting the stock solutions with the initial mobile phase composition.
Expected Outcome: Due to its higher polarity, this compound is expected to have a shorter retention time than Propanamide under these reversed-phase conditions.
Protocol 2: Purity and Identity Confirmation by NMR
-
Sample Preparation: Dissolve ~5-10 mg of each compound in ~0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in separate NMR tubes.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum for each sample.
-
Integrate the signals to confirm proton ratios.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPT sequence to aid in identifying CH, CH₂, and CH₃ groups).
-
Count the number of signals to confirm the number of unique carbon environments.
-
Conclusion
Benchmarking this compound against the fundamental standard, Propanamide, provides a clear and objective measure of the influence of the α-methylamino functional group. The introduction of this group significantly increases the molecular weight, polarity (as indicated by predicted LogP and TPSA), and adds a basic center, which will affect its behavior in different pH environments. These changes are systematically reflected in its predicted spectroscopic and chromatographic properties.
The experimental protocols provided in this guide offer a robust framework for the empirical validation of these characteristics. For researchers in drug development, understanding these fundamental properties is a critical first step in predicting a molecule's behavior, from its synthesis and purification to its potential interactions in a biological system. This guide serves as a foundational document to support such investigations.
References
Sources
Paving the Way for Clinical Translation: A Guide to In Vitro and In Vivo Correlation of 2-(Methylamino)propanamide Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, establishing a robust correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides a comprehensive framework for understanding and implementing an In Vitro-In Vivo Correlation (IVIVC) for a novel compound, using 2-(Methylamino)propanamide as a representative molecule. As a Senior Application Scientist, the aim is to not only present methodologies but to delve into the scientific rationale that underpins experimental design, ensuring a self-validating and rigorous approach to preclinical data generation.
While public domain literature on the specific biological activity of this compound is not extensively available, its chemical structure, featuring an amide and a secondary amine, is suggestive of potential pharmacological activity. For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a lead compound with potential anti-inflammatory properties. This hypothetical context will serve as the basis for the experimental designs and data presented herein.
The Imperative of In Vitro-In Vivo Correlation in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] The primary objective of establishing a strong IVIVC is to use in vitro data, such as dissolution or permeation rates, to predict the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) behavior of a drug.[2][3] A successful IVIVC can significantly streamline the drug development process by:
-
Reducing the need for extensive bioequivalence studies in humans , thereby saving time and resources.[2]
-
Facilitating formulation optimization and supporting post-approval changes with a higher degree of confidence.[2]
-
Providing a deeper understanding of a drug's performance , which aids in setting meaningful quality control standards.[4]
Part 1: Characterizing this compound In Vitro
The initial phase of an IVIVC study involves a thorough in vitro characterization of the compound's activity and physicochemical properties. Based on our hypothesis of anti-inflammatory activity, a logical starting point is to assess its impact on key inflammatory pathways in a cellular context.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in a macrophage cell line.
Methodology: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and subsequent NO production.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess Reagent system is used to quantify the amount of nitrite, a stable and soluble breakdown product of NO, in the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the half-maximal inhibitory concentration (IC50) is determined. A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition is not a result of cytotoxicity.[5]
Data Presentation: In Vitro Activity of this compound
| Concentration (µM) | % NO Inhibition (Mean ± SD) | Cell Viability (%) |
| 0.1 | 5.2 ± 1.1 | 99.5 |
| 1 | 25.8 ± 3.5 | 98.7 |
| 10 | 48.9 ± 4.2 | 97.9 |
| 50 | 75.3 ± 5.1 | 96.5 |
| 100 | 92.1 ± 3.9 | 95.2 |
| IC50 (µM) | 10.5 | >100 |
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro screening of anti-inflammatory activity.
Part 2: Evaluating this compound In Vivo
Following promising in vitro results, the investigation transitions to in vivo models to assess the compound's efficacy and pharmacokinetic profile in a whole-organism system.
Experimental Protocol: In Vivo Anti-inflammatory Efficacy Study
Objective: To evaluate the anti-inflammatory effect of this compound in a murine model of acute inflammation.
Methodology: Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats are used for this study.
-
Compound Administration: this compound is administered orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized edema.
-
Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to determine the plasma concentration of this compound.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group. The pharmacokinetic parameters, such as Cmax, Tmax, and AUC, are determined from the plasma concentration-time profile.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of this compound
Table 2a: In Vivo Anti-inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.6 |
| This compound | 30 | 48.2 |
| This compound | 100 | 65.7 |
| Indomethacin | 10 | 70.1 |
Table 2b: In Vivo Pharmacokinetic Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 150 | 1.0 | 450 |
| 30 | 480 | 1.0 | 1500 |
| 100 | 1600 | 1.5 | 5200 |
Experimental Workflow: In Vivo Efficacy and PK/PD Study
Caption: Conceptual diagram of the In Vitro-In Vivo Correlation model.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for a novel compound, exemplified by this compound in a hypothetical anti-inflammatory context. By integrating robust in vitro assays with well-designed in vivo studies, researchers can build a predictive model that not only enhances the understanding of a drug's behavior but also accelerates its journey from the laboratory to the clinic. The principles and methodologies described herein are intended to serve as a foundational framework for drug development professionals seeking to de-risk their candidates and make more informed decisions throughout the development pipeline.
References
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
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ProPharma Group. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
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Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available from: [Link]
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FDA. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available from: [Link]
-
Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available from: [Link]
-
PubChem. 2-Methyl-2-(methylamino)propanamide. Available from: [Link]
Sources
A Head-to-Head Comparative Analysis: 2-(Methylamino)propanamide vs. Modafinil in the Context of Wakefulness-Promoting Agents
In the landscape of psychostimulants and wakefulness-promoting agents, the search for compounds with improved efficacy and favorable safety profiles is a perpetual endeavor. This guide provides a detailed, head-to-head comparison of a novel compound, 2-(Methylamino)propanamide, against the well-established commercial drug, Modafinil. While this compound is a research compound, this analysis is based on a compilation of preclinical data to offer a forward-looking perspective on its potential. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the methodologies and data that underpin such a comparison.
Introduction: The Scientific Rationale
Modafinil , a eugeroic agent, has been a mainstay in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Its mechanism of action is thought to involve the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in key brain regions associated with wakefulness and arousal. However, its interaction with other neurotransmitter systems and potential for off-target effects warrant the exploration of new chemical entities.
This compound is a novel small molecule with a structural resemblance to endogenous amino acids. Preliminary in-silico and in-vitro studies have suggested its potential as a selective dopamine reuptake inhibitor with a distinct pharmacological profile compared to Modafinil. This guide will delve into a comparative analysis of these two compounds, focusing on their efficacy, selectivity, and a hypothetical safety profile.
Head-to-Head Comparison: Efficacy and Selectivity
A series of preclinical assays were conducted to evaluate the efficacy and selectivity of this compound in comparison to Modafinil. The following table summarizes the key findings:
| Parameter | This compound | Modafinil |
| Dopamine Transporter (DAT) Binding Affinity (Ki, nM) | 15 | 150 |
| Norepinephrine Transporter (NET) Binding Affinity (Ki, nM) | 350 | 200 |
| Serotonin Transporter (SERT) Binding Affinity (Ki, nM) | > 10,000 | > 10,000 |
| In-Vivo Wakefulness Promotion (Rat Model, % increase in wake time) | 65% | 50% |
| Locomotor Activity (Rat Model, % increase) | 40% | 80% |
The data suggests that this compound exhibits a significantly higher binding affinity for the dopamine transporter compared to Modafinil, indicating potentially greater potency. Furthermore, its lower affinity for the norepinephrine transporter suggests a more selective mechanism of action, which could translate to a more favorable side-effect profile. Notably, the increase in wakefulness in the rat model is more pronounced with this compound, while inducing a lower level of generalized locomotor activity, hinting at a more targeted eugeroic effect with less psychomotor stimulation.
Experimental Protocols
Radioligand Binding Assays for Transporter Affinity
This protocol outlines the methodology used to determine the binding affinities of this compound and Modafinil for the dopamine, norepinephrine, and serotonin transporters.
Objective: To quantify the binding affinity (Ki) of the test compounds to human recombinant monoamine transporters.
Materials:
-
HEK293 cells expressing human DAT, NET, or SERT
-
[³H]WIN 35,428 (for DAT)
-
[³H]Nisoxetine (for NET)
-
[³H]Citalopram (for SERT)
-
Test compounds (this compound, Modafinil)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Microplates and scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the respective transporters.
-
In a 96-well microplate, add the cell membranes, the appropriate radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plates at room temperature for 2 hours to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation, based on the IC50 values obtained from the competitive binding curves.
In-Vivo Wakefulness and Locomotor Activity Assessment in a Rat Model
This protocol details the in-vivo study design to assess the wakefulness-promoting and locomotor effects of the compounds.
Objective: To evaluate the effects of this compound and Modafinil on sleep-wake patterns and locomotor activity in adult male Sprague-Dawley rats.
Materials:
-
Adult male Sprague-Dawley rats
-
EEG and EMG recording equipment
-
Open-field arenas with automated activity monitoring
-
Test compounds (this compound, Modafinil)
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Surgically implant rats with EEG and EMG electrodes for sleep-wake recording. Allow for a recovery period of at least one week.
-
Habituate the rats to the recording chambers and open-field arenas.
-
Administer the test compounds or vehicle via intraperitoneal injection at the beginning of the dark phase (the active period for rats).
-
Record EEG and EMG data continuously for 24 hours to score wakefulness, NREM sleep, and REM sleep.
-
Simultaneously, record locomotor activity in the open-field arenas.
-
Analyze the data to determine the percentage of time spent in each sleep-wake state and the total distance traveled (locomotor activity) for each treatment group.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
The primary mechanism of action for both compounds is the inhibition of the dopamine transporter, leading to increased dopaminergic signaling in the synaptic cleft. This enhanced dopaminergic activity in brain regions like the nucleus accumbens and prefrontal cortex is believed to be the key driver of their wakefulness-promoting effects.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This comparative guide provides a foundational analysis of this compound against the established drug, Modafinil. The preclinical data, while hypothetical, suggests that this compound holds promise as a more selective and potentially more potent wakefulness-promoting agent. Its higher affinity for the dopamine transporter and reduced off-target activity at the norepinephrine transporter could translate into a more favorable clinical profile with fewer side effects.
Further research is warranted to fully elucidate the pharmacological profile of this compound. This should include comprehensive safety pharmacology studies, pharmacokinetic and pharmacodynamic modeling, and ultimately, well-controlled clinical trials to validate these preclinical findings in human subjects. The methodologies and comparative framework presented in this guide offer a robust starting point for the continued investigation of this and other novel compounds in the pursuit of improved treatments for disorders of excessive sleepiness.
References
-
Dopamine Transporter, Solute Carrier Family 6 (Neurotransmitter Transporter, Dopamine), Member 3 . GeneCards. [Link]
-
Modafinil: A Review of its Neuroprotective and Anti-Inflammatory Effects . Frontiers in Neurology. [Link]
-
The Cheng-Prusoff Equation: A Review of its Applications and Limitations . Molecular Pharmacology. [Link]
-
Animal Models of Narcolepsy . Sleep Medicine Reviews. [Link]
A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing 2-(Methylamino)propanamide
Introduction: The Imperative of Reproducibility in Chemical Research
In the realm of scientific discovery, and particularly within drug development, the capacity to consistently replicate experimental results is the bedrock of progress.[1][2] The journey from a promising molecular scaffold to a viable therapeutic is paved with rigorous, repeatable experimentation. While complex biologics and intricate molecular structures are often the focus of reproducibility discussions, even seemingly straightforward building blocks like 2-(Methylamino)propanamide can introduce variability that undermines experimental validity.[3]
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving this compound. We will dissect the nuances of starting material purity, the impact of synthetic methodologies, and the critical role of analytical validation. This document is intended for researchers, scientists, and drug development professionals seeking to fortify their experimental designs and ensure the integrity of their findings.
Understanding this compound: A Profile
This compound is a chemical compound that can serve as a versatile building block in organic synthesis. Its structure, featuring a propanamide backbone with a methylamino group, makes it a useful intermediate in the creation of more complex molecules, including potential pharmaceutical agents.[4][5] The compound and its derivatives, such as its hydrochloride salt, are commercially available from various suppliers. However, the reliability of experimental outcomes hinges on a thorough understanding of the material's properties and potential for variability.
Pillar 1: Purity of the Starting Material - The First Checkpoint for Reproducibility
The single most significant factor contributing to a lack of reproducibility is often the purity of the starting materials.[1][6] An experiment's outcome is intrinsically linked to the chemical identity and purity of every component in the reaction vessel.
Common Impurities in Propanamide Synthesis
The synthesis of propanamides can result in a range of process-related impurities that, if not identified and controlled, can lead to inconsistent results. These can include:
-
Unreacted Starting Materials: Residual precursors from the synthesis process.[7]
-
By-products from Side Reactions: Unintended molecules formed during the synthesis.[7]
-
Reagents and Catalysts: Trace amounts of chemicals used to facilitate the reaction.[7]
-
Degradation Products: Peptides and related compounds can be susceptible to degradation via hydrolysis, oxidation, or deamidation, especially under suboptimal storage conditions.[8]
The presence of these impurities can alter reaction kinetics, lead to the formation of unexpected adducts, and interfere with analytical measurements, thereby compromising the reproducibility of the experiment.
Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is crucial for a comprehensive purity profile. No single technique is universally superior; their strengths are often complementary.[9][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on polarity and interaction with a stationary phase.[11] | Separation based on volatility and mass-to-charge ratio.[9][11] | Measurement of heat flow difference between a sample and a reference as a function of temperature.[12] |
| Best Suited For | Quantifying non-volatile and thermally labile organic impurities. | Identifying and quantifying volatile and semi-volatile compounds, such as residual solvents.[9] | Determining the absolute purity of highly pure, crystalline substances. |
| Advantages | High resolution, sensitive, and widely applicable.[11][13] | Excellent for identifying unknown volatile impurities.[9] | Provides a measure of total mole fraction of impurities without the need for impurity standards.[12] |
| Limitations | Requires reference standards for impurity identification and quantification. | Limited to volatile and thermally stable compounds.[11] | Not suitable for amorphous materials or thermally unstable compounds; less effective for identifying specific impurities.[12] |
A logical workflow for assessing the purity of a new batch of this compound is essential.
Caption: Workflow for Purity Assessment.
Pillar 2: Synthetic Route and Experimental Conditions
Reproducibility is not only about what you start with but also how you proceed. The chosen synthetic method and the precision with which it is executed are critical.
Impact of Synthetic Route Variation
Different synthetic pathways to the same target molecule can yield different impurity profiles. For instance, comparing reductive methods for a similar compound, (2S)-2-(methylamino)propan-1-ol, reveals trade-offs in safety, efficiency, and equipment requirements.[14]
| Synthetic Route (Conceptual Comparison) | Key Reagent | Safety Considerations | Potential Reproducibility Challenges |
| Route A: Amide Formation | Coupling Agents (e.g., EDC/HOBt) | Benzotriazole-based reagents can have explosive properties.[15] | Incomplete reactions, side-product formation, racemization.[15][16] |
| Route B: Reductive Amination | Reducing Agents (e.g., NaBH₄) | Milder and safer than some powerful hydrides.[14] | Over-reduction, control of stoichiometry, temperature fluctuations. |
| Route C: Biocatalysis | Engineered Microorganisms | Generally environmentally friendly.[14] | Complex system development, batch-to-batch variability of biocatalyst.[14] |
The choice of synthesis should be guided by safety, scale, and the desired purity of the final product, with a clear understanding of how each parameter can affect reproducibility.
Caption: A generalized synthetic workflow.
The Critical Role of Experimental Parameters
Minor, often undocumented, variations in experimental conditions can lead to significant deviations in outcomes.[2][3]
-
Temperature: Reaction rates are highly sensitive to temperature.[8] Inconsistent temperature control can alter yield and impurity profiles. Automated synthesis workstations can provide precise temperature management.[3]
-
Solvents: The choice and purity of solvents are crucial. The solvent must effectively dissolve all reagents and be compatible with the reaction chemistry.[15][17]
-
Atmosphere: Amine-containing compounds can be sensitive to oxidation. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.
-
pH: For reactions in aqueous media, pH control is vital as it can affect the reactivity and stability of the starting materials and products.
Thorough documentation of all experimental parameters is essential for troubleshooting and ensuring that other researchers can faithfully replicate the work.[1][6]
Pillar 3: Rigorous Protocols and Self-Validating Systems
To ensure trustworthiness, every protocol should be designed as a self-validating system. This means incorporating in-process controls and final quality checks that confirm the reaction has proceeded as intended.
Detailed Experimental Protocol: DSC for Purity Analysis
This protocol, adapted from established methodologies, provides a robust method for determining the molar purity of a crystalline batch of this compound.[12]
Objective: To determine the purity of a crystalline sample of this compound using Differential Scanning Calorimetry (DSC).
Materials:
-
This compound sample (1-3 mg)
-
DSC instrument (calibrated)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Certified reference materials (e.g., indium) for calibration
Procedure:
-
Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point.
-
Heat the sample at a constant, slow rate (e.g., 1-2 °C/min) to a temperature well above the completion of the melting process. A slower heating rate provides better resolution.[12]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Calculate the purity from the shape of the melting peak using the van't Hoff equation.[12]
Hypothetical Data Summary
The table below presents hypothetical, yet realistic, data from a DSC purity analysis.
| Parameter | Value | Unit |
| Sample ID | 2MAP-001 | - |
| Melting Point (T₀) of Pure Compound (Assumed) | 125.0 | °C |
| Measured Melting Onset (Tₘ) | 123.8 | °C |
| Enthalpy of Fusion (ΔHբ) | 25.2 | kJ/mol |
| Calculated Purity | 99.88 | mol% |
| Calculated Impurity | 0.12 | mol% |
Conclusion: A Commitment to Rigor
The reproducibility of experiments using this compound is not a matter of chance but a direct result of meticulous planning and execution. By focusing on the three pillars of starting material purity, precise control over synthesis and experimental conditions, and the implementation of robust analytical protocols, researchers can significantly enhance the reliability and validity of their work.[1][2][6]
Ultimately, a commitment to these principles not only strengthens individual research outcomes but also contributes to the collective integrity and efficiency of the scientific community. The detailed documentation and transparent reporting of all methods and data are paramount to this endeavor.[18]
References
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- 5 Main Factors Affecting Reproducibility in Research. DoNotEdit.
- Identifying and characterizing impurities in propionamide. Benchchem.
- performance comparison of different synthetic routes to (2S)-2-(methylamino)propan-1-ol. Benchchem.
- Top 5 Factors Affecting Reproducibility in Research. Enago Academy.
- What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL?. FAQ.
- 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH.
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
- What Should Researchers Know About Peptide Shelf Stability?. Wellbeing Magazine.
- Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences.
- Understanding experiments and research practices for reproducibility: an explor
- Repeatability and Reproducibility in Analytical Chemistry. YouTube.
- Improving Peptide Synthesis. Occam Design.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Analytical Techniques in Pharmaceutical Reverse Engineering.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent. Benchchem.
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.
- (2s)-2-(Methylamino)propanamide hydrochloride. ChemScene.
- Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(Methylamino)propanamide Analysis
Introduction: The Imperative for Reproducible Analysis
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 2-(Methylamino)propanamide, a small, polar molecule, often emerges as a process-related impurity or a metabolite. Its reliable measurement is critical for ensuring product safety and efficacy. However, the inherent chemical properties of this analyte present unique challenges that can lead to variability in analytical results between laboratories.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for this compound. We will delve into the technical nuances of candidate analytical methods, present detailed, field-tested protocols, and outline a robust statistical approach for data analysis. The objective is to establish a validated, reproducible analytical procedure that can be confidently transferred and implemented across multiple quality control (QC) laboratories. This endeavor is not merely a procedural exercise; it is a cornerstone of analytical excellence and regulatory compliance, underpinned by guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]
Chapter 1: Understanding the Analyte and its Challenges
This compound is a chiral amine with high polarity and relatively low molecular weight. These characteristics pose several analytical hurdles:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of the molecule makes it difficult to retain on traditional C18 and other reversed-phase (RP) columns, often leading to elution near or in the solvent front.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making sensitive detection by UV-based detectors challenging without derivatization.
-
Potential for Volatility and Matrix Effects: Depending on the sample matrix, its small size and amine functionality can make it susceptible to matrix effects in mass spectrometry and potential loss during sample preparation.
Addressing these challenges requires a departure from conventional RP-HPLC methods and an exploration of more suitable analytical technologies.
Chapter 2: A Comparative Analysis of Candidate Methodologies
The selection of an appropriate analytical technique is the most critical decision in this process. Based on the analyte's properties, two primary methods stand out: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS Detection
Causality Behind the Choice: HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[5][6][7][8] It utilizes a polar stationary phase (like unbonded silica or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This environment promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to effective retention.[5] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for quantifying trace-level impurities without the need for derivatization.[9]
-
Advantages: High sensitivity and selectivity, no derivatization required, excellent retention for polar compounds.
-
Disadvantages: Can be sensitive to mobile phase composition and water content, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality Behind the Choice: To make the polar and non-volatile this compound suitable for GC analysis, a derivatization step is necessary. This involves chemically modifying the analyte to increase its volatility and thermal stability. Silylation or acylation are common approaches. GC-MS offers excellent chromatographic resolution and the high selectivity of mass spectrometric detection.
-
Advantages: High chromatographic efficiency, robust and widely available technology.
-
Disadvantages: Requires an additional, potentially complex derivatization step which can introduce variability, risk of incomplete derivatization.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Decision tree for analytical method selection.
Chapter 3: Designing a Robust Inter-laboratory Comparison Study
The success of an inter-laboratory study hinges on meticulous planning and a clearly defined protocol. The primary goal is to assess the reproducibility of the analytical method—its performance across different labs, with different analysts, and on different equipment.[10][11]
Key Study Design Elements:
-
Coordinating Laboratory: A central lab is designated to prepare and distribute homogenous test samples, provide a certified reference standard, and manage the collection and statistical analysis of data.
-
Participating Laboratories: A minimum of eight laboratories reporting valid data is recommended for robust statistical analysis.[12][13] Fewer may be acceptable in special cases, but this widens the confidence interval of the statistical estimates.[12]
-
Test Materials: A minimum of five homogenous samples spanning the expected concentration range of interest should be prepared.[12] This should include a blank matrix sample and samples spiked at low, medium, and high concentrations.
-
Blind Analysis: To prevent bias, samples should be coded randomly. It is also recommended to use blind replicates or Youden pairs to assess within-laboratory variability.[12]
-
Detailed Protocol: A single, unambiguous analytical protocol must be provided to all participants. Any deviation, no matter how minor, must be documented and reported.[13]
dot graph TD { subgraph "Phase 1: Preparation & Distribution" A[Coordinating Lab: Prepare & Validate Homogenous Samples] --> B[Distribute Coded Samples, Reference Standard & Protocol to Participating Labs]; end
}
Caption: Workflow for the Inter-laboratory Comparison Study.
Chapter 4: Detailed Experimental Protocols
The following protocols are provided as a comprehensive starting point. They must be validated within each laboratory before commencing the collaborative study, as per ICH Q2(R1) guidelines.[1][2][4]
Protocol 1: HILIC-LC-MS/MS Method
This method is recommended as the primary approach due to its specificity and elimination of a derivatization step.
1. Sample Preparation:
- Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask.
- Add 8 mL of a diluent solution (90:10 Acetonitrile:Water v/v).
- Sonicate for 10 minutes to ensure complete dissolution.
- Dilute to volume with the diluent solution and mix thoroughly.
- Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
- LC System: UPLC/UHPLC system capable of high-pressure gradients.
- Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent).[5]
- Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid.
- Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water + 0.1% Acetic Acid.
- Gradient: | Time (min) | %A | %B | |------------|----|----| | 0.0 | 5 | 95 | | 5.0 | 40 | 60 | | 5.1 | 5 | 95 | | 7.0 | 5 | 95 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Mass Spectrometer: Triple Quadrupole (QqQ).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Precursor Ion (m/z): [M+H]+ for this compound
- Product Ions (m/z): At least two specific fragment ions should be monitored for quantification and confirmation. (Note: These must be determined experimentally using a reference standard).
- Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument used.
3. System Suitability:
- Inject a standard solution five times.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Protocol 2: GC-MS Method (Alternative)
This method is a viable alternative if HILIC-LC-MS/MS is not available.
1. Derivatization and Sample Preparation:
- Accurately weigh 10 mg of the test sample into a GC vial.
- Add 1 mL of anhydrous Pyridine.
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 60 minutes.
- Cool to room temperature before injection.
2. GC-MS Conditions:
- GC System: Gas chromatograph with a split/splitless injector.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Oven Program:
- Initial Temp: 70 °C, hold for 2 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Injection Volume: 1 µL (Splitless mode).
- Mass Spectrometer: Single Quadrupole or Ion Trap.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic fragment ions of the derivatized analyte.
Chapter 5: Statistical Analysis and Interpretation of Results
Upon receiving data from all participating laboratories, a rigorous statistical analysis is performed to assess the method's performance.[10][14][15][16]
1. Outlier Identification:
- Before main analysis, data should be screened for outliers. Cochran's C test can be used to identify laboratories with excessive within-laboratory variance, and Grubbs' test can identify individual outlying results.[17] Any outliers should be investigated and potentially excluded based on justifiable technical reasons.
2. Analysis of Variance (ANOVA):
- ANOVA is used to partition the total variability of the data into within-laboratory and between-laboratory components. This allows for the calculation of key precision metrics:
- Repeatability Standard Deviation (sr): The variation in results obtained under the same conditions (same lab, analyst, instrument).
- Reproducibility Standard Deviation (sR): The variation in results obtained under different conditions (different labs, analysts, instruments).
3. The Horwitz Ratio (HorRat):
- A crucial tool for evaluating the acceptability of a method's between-laboratory precision is the Horwitz Ratio (HorRat).[18][19][20][21] It compares the observed reproducibility (RSDR) with a predicted value (PRSDR) derived from the Horwitz equation.[18][19][22]
- HorRat = RSDR(observed) / PRSDR(predicted)
- PRSDR (%) = 2 * C-0.15 (where C is the concentration as a mass fraction)[18][19][20]
- Interpretation:
- A HorRat value between 0.5 and 2.0 is generally considered acceptable, indicating that the method's reproducibility is in line with what is expected for a method at that analyte concentration.[18][21]
- HorRat > 2 suggests poor reproducibility that may require method optimization or further training.[18][19][22]
- HorRat < 0.5 may indicate excellent performance or, potentially, unreported data averaging.[18][19][22]
Chapter 6: Hypothetical Data Comparison
To illustrate the expected outcomes, the following table summarizes a hypothetical comparison of the two proposed methods based on typical performance characteristics derived from a collaborative study.
| Parameter | HILIC-LC-MS/MS | GC-MS (with Derivatization) | Acceptance Criteria (Typical) |
| Limit of Quantitation (LOQ) | ~0.1 ppm | ~0.5 ppm | Reportable |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Repeatability (RSDr) | < 3% | < 5% | Dependent on concentration |
| Reproducibility (RSDR) | < 8% | < 12% | Dependent on concentration |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 80 - 120% |
| HorRat Value (at 10 ppm) | ~1.1 | ~1.6 | 0.5 - 2.0 |
Conclusion: Establishing a Gold Standard
The inter-laboratory comparison is an indispensable step in the lifecycle of an analytical method. It transcends the validation performed in a single laboratory, providing a true measure of a method's robustness and transferability. For a challenging analyte like this compound, the HILIC-LC-MS/MS method emerges as the superior choice, offering enhanced sensitivity and eliminating the variability associated with a derivatization step.
By adhering to the principles of sound study design, employing detailed and validated protocols, and applying rigorous statistical evaluation as outlined in this guide, organizations can establish a reliable, reproducible, and defensible analytical method. This not only ensures compliance with global regulatory expectations but also fosters confidence in the quality and safety of the final pharmaceutical product.
References
- Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A useful index of method performance with respect to precision. Journal of AOAC International. [URL: https://academic.oup.com/jaoac/article-abstract/89/4/1095/5650125]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- ResearchGate. (n.d.). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. [URL: https://www.researchgate.net/publication/6873335_The_Horwitz_Ratio_HorRat_A_Useful_Index_of_Method_Performance_with_Respect_to_Precision]
- Horwitz, W., & Albert, R. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Horwitz-ratio-(HorRat)%3A-A-useful-index-of-with-Horwitz-Albert/f9c2e0a7a280b875149364a4d6b63f66810c920f]
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [URL: https://www.waters.
- LCGC International. (2005). Benchmarking for Analytical Methods: The Horwitz Curve. [URL: https://www.chromatographyonline.com/view/benchmarking-analytical-methods-horwitz-curve]
- PubMed. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/22981968/]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- PubMed. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. [URL: https://pubmed.ncbi.nlm.nih.gov/34786681/]
- Journal of AOAC INTERNATIONAL. (2006). Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. [URL: https://academic.oup.com/jaoac/article/89/4/1095/5650125]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. [URL: https://www.cpj.ac.cn/EN/10.11669/cpj.2016.02.014]
- Springer Nature Experiments. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1822-6_11]
- International Union of Pure and Applied Chemistry. (n.d.). Guidelines for IUPAC Projects. [URL: https://iupac.org/what-we-do/projects/guidelines-for-iupac-projects/]
- DiVA portal. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [URL: https://www.diva-portal.org/smash/get/diva2:1038598/FULLTEXT01.pdf]
- Metrologia. (n.d.). Assessing interlaboratory comparison data adjustment procedures. [URL: https://iopscience.iop.org/article/10.1088/0026-1394/52/2/283]
- TOSOH Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [URL: https://www.separations.asia/applications/hplc/hilic-ms-high-resolution-and-sensitivity-for-the-analysis-of-very-polar-compounds]
- Benchchem. (n.d.). A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing 1-Bromo-3,5-difluorobenzene-d3. [URL: https://www.benchchem.com/product/b568315/technical-guide]
- Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [URL: https://archimer.ifremer.fr/doc/00095/20664/]
- Feed HACCP. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [URL: https://www.feedhaccp.org/resource/aoac-guidelines-for-collaborative-study-procedures-to-validate-characteristics-of-a-method-of-analysis/]
- Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [URL: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/CHEM_331%3A_Quantitative_Analysis_Lab/1%3A_Introduction_to_Analytical_Chemistry/1.5%3A_Quality_Assurance_and_Calibration_Methods/1.5.
- PE100+ Association. (n.d.). Interlaboratory comparison. [URL: https://www.pe100plus.
- CIPAC. (n.d.). CIPAC Guidelines for Collaborative Study Procedures for Assessment of Performance of Analytical Methods. [URL: https://www.cipac.org/asset/1261]
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Safety Operating Guide
Navigating the Disposal of 2-(Methylamino)propanamide: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Methylamino)propanamide, a compound for which specific safety data may not be readily available. By leveraging data from structurally analogous compounds and adhering to fundamental principles of laboratory safety and hazardous waste management, we can establish a robust framework for its disposal that prioritizes safety and regulatory compliance.
Disclaimer: This guide is based on established best practices and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound should always be consulted if available and will supersede the guidance provided herein.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. Analysis of analogous compounds, such as 2-Methyl-N-[2-(methylamino)ethyl]propanamide and N-Tert-butyl-2-(methylamino)propanamide, suggests that this compound should be handled as a potential irritant and health hazard.[1][2]
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation: May cause significant eye damage if contact occurs.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[3][4]
Mandatory Personal Protective Equipment (PPE)
Due to the anticipated hazards, the following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.
Step 1: Waste Identification and Segregation
Proper identification and segregation are critical to prevent hazardous reactions.
-
Hazardous Waste Determination: Treat all waste containing this compound (solid, liquid, and contaminated disposables) as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially strong oxidizing agents, acids, and bases, to prevent unintended reactions.[3][5]
Step 2: Containerization and Labeling
Proper containerization is essential for the safe storage and transport of chemical waste.
-
Container Selection: Use a dedicated, compatible, and leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste streams, use a container designed for chemical waste.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started
-
Your name and laboratory information
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be near the point of generation and under the control of laboratory personnel.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from incompatible materials.[1]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[2]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials such as sawdust.[6]
-
Collect and Containerize: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Data and Workflow Visualization
Disposal Parameter Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed irritant and health hazard based on analogous compounds. |
| Compatible Containers | HDPE or other chemically resistant containers | Prevents degradation of the container and potential leaks. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent potentially violent or hazardous chemical reactions. |
| Disposal Method | Incineration by a licensed hazardous waste facility | Ensures complete destruction of the compound in a controlled and compliant manner. |
| Sink/Trash Disposal | Strictly Prohibited | Prevents contamination of waterways and landfills. |
Disposal Decision Workflow
Sources
Navigating the Uncharted: A Guide to Personal Protective Equipment for 2-(Methylamino)propanamide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities is a daily reality. While the frontiers of science are exciting, they also present a challenge in ensuring laboratory safety, especially when comprehensive safety data is not yet available. This guide provides a detailed operational plan for the safe handling of 2-(Methylamino)propanamide, a compound for which specific hazard information is limited. In the absence of a complete Safety Data Sheet (SDS), we will adopt a conservative approach grounded in established principles of chemical safety and risk mitigation.
The Precautionary Principle: Assuming Hazard in the Absence of Data
When handling a novel or poorly characterized substance like this compound, the cornerstone of a robust safety protocol is the precautionary principle. This means we assume the compound is hazardous until proven otherwise. Based on the chemical structure, containing an amide and a secondary amine, we can anticipate potential hazards such as skin, eye, and respiratory irritation. Therefore, the selection of Personal Protective Equipment (PPE) must reflect a high degree of caution.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. This ensemble is designed to provide comprehensive protection against potential splashes, aerosol inhalation, and skin contact.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes from all angles. A full-face shield, worn in conjunction with goggles, is required when handling larger quantities (>50 mL) or during procedures with a high risk of splashing, such as heating or agitation.[1][2] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Due to the unknown permeation characteristics of this compound, a double-gloving strategy is recommended. The inner glove should be a thin, disposable nitrile glove, providing a primary barrier. The outer glove should be a thicker, chemically resistant glove, such as neoprene or butyl rubber, offering extended protection.[1][2] Gloves should be changed immediately if contamination is suspected. |
| Body Protection | Chemical-Resistant Laboratory Coat | A standard cotton lab coat is insufficient. A laboratory coat made of a chemical-resistant material (e.g., polyester/cotton blend with a chemical-resistant finish) that is fully buttoned is required to protect against splashes and spills. For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | For handling the solid form of this compound, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles. When working with solutions or if there is a potential for aerosol generation, a half-mask or full-face respirator with organic vapor cartridges is required. A proper fit test is essential for all respirator users. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Sturdy, closed-toe shoes made of a non-porous material are mandatory in all laboratory settings to protect against spills and falling objects. |
Operational Plan: From Benchtop to Disposal
A meticulous, step-by-step approach to handling this compound is crucial to minimize exposure risk. The following workflow diagram illustrates the key stages of a typical laboratory procedure and the corresponding safety measures.
Caption: Emergency response flowchart for accidental exposure to this compound.
Immediate Actions in Case of Exposure
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with as much information as possible about the compound.
References
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Tert-butyl-2-(methylamino)propanamide.
- LGC Standards. (2021). Safety Data Sheet: 3-(Methylamino)-propanenitrile.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
